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  • Product: Stannane, trimethyl(4-methylphenyl)-
  • CAS: 937-12-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Applications of Stannane, trimethyl(4-methylphenyl)-

The following technical guide details the chemical properties, synthesis, and applications of Stannane, trimethyl(4-methylphenyl)- , a critical organometallic reagent in radiopharmaceutical development and organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of Stannane, trimethyl(4-methylphenyl)- , a critical organometallic reagent in radiopharmaceutical development and organic synthesis.

Executive Summary

Stannane, trimethyl(4-methylphenyl)- (CAS: 934-56-5), also known as Trimethyl(p-tolyl)stannane , is an organotin compound characterized by a tetra-coordinate tin center bonded to three methyl groups and one para-tolyl moiety. It serves as a high-value intermediate in palladium-catalyzed cross-coupling reactions (Stille coupling) and, more critically, as a shelf-stable precursor for the regiospecific synthesis of radiohalogenated pharmaceuticals (e.g., [


I]- and [

F]-labeled radiotracers). This guide outlines its physicochemical profile, validated synthesis protocols, and mechanistic behavior in drug development workflows.

Physicochemical Properties

The compound exhibits the lipophilicity and thermal stability typical of aryltrimethylstannanes, making it easier to handle than its tributylstannane analogs, albeit with higher volatility and specific toxicity concerns.

PropertyValue / Description
IUPAC Name Trimethyl(4-methylphenyl)stannane
Common Synonyms Trimethyl(p-tolyl)tin; p-Tolyltrimethylstannane
CAS Number 934-56-5
Molecular Formula C

H

Sn
Molecular Weight 254.94 g/mol
Physical State Colorless oil / Low-melting solid
Boiling Point ~88 °C at 16 mmHg (Lit.)
Density 1.327 g/mL at 25 °C
Solubility Soluble in Et

O, THF, CH

Cl

, Toluene; Insoluble in water
Stability Air-stable for short periods; store under inert atmosphere at 4°C to prevent protodestannylation.
Spectroscopic Identification (NMR Data)

Note: Chemical shifts are referenced to Me


Sn (0.0 ppm) for 

Sn and TMS (0.0 ppm) for

H/

C.
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.40 (d, J = 8.0 Hz, 2H, Ar-H ortho to Sn)
      
    • 
       7.18 (d, J = 7.8 Hz, 2H, Ar-H meta to Sn)
      
    • 
       2.36 (s, 3H, Ar-CH
      
      
      
      )
    • 
       0.28 (s, 9H, Sn(CH
      
      
      
      )
      
      
      , with
      
      
      Sn satellites J
      
      
      54 Hz)
  • 
    Sn NMR (CDCl
    
    
    
    ):
    • 
       -26.0 to -29.0 ppm (Typical range for aryltrimethylstannanes; shifts upfield relative to phenyltrimethylstannane due to the electron-donating methyl group).
      

Synthesis & Preparation Protocol

Core Directive: The most robust route for synthesizing this compound is the Grignard reaction.[1] This method avoids the use of toxic palladium catalysts required for hexaalkylditin routes and offers easier purification.

Protocol: Grignard Formation and Transmetallation

Objective: Synthesize 5.0 g of Trimethyl(p-tolyl)stannane.

Reagents:

  • 4-Bromotoluene (1.0 equiv)

  • Magnesium turnings (1.2 equiv, activated)

  • Trimethyltin chloride (Me

    
    SnCl) (1.0 equiv) [Warning: Highly Toxic ]
    
  • Anhydrous THF (Solvent)

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add 4-bromotoluene (dissolved in anhydrous THF) dropwise to the Mg. Initiate reflux with a heat gun if necessary. Stir for 1 hour until Mg is consumed, forming p-tolylmagnesium bromide.

  • Transmetallation: Cool the Grignard solution to 0°C. Add a solution of Me

    
    SnCl (1.0 M in THF) dropwise over 30 minutes. The exothermic reaction drives the substitution of Mg for Sn.
    
  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench carefully with saturated NH

    
    Cl. Extract with diethyl ether (3x).[2] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via vacuum distillation (preferred) or rapid silica filtration (neutral alumina is superior to avoid acid-catalyzed destannylation) using Hexanes/EtOAc (95:5).

Synthesis Diagram

Synthesis Start 4-Bromotoluene Mg Mg / THF (Grignard Formation) Start->Mg Intermediate p-Tolylmagnesium Bromide Mg->Intermediate Reflux, 1h Product Trimethyl(p-tolyl)stannane (Target) Intermediate->Product 0°C to RT, 4h SnReagent Me3SnCl (Electrophilic Attack) SnReagent->Product Transmetallation

Caption: Figure 1. Synthesis of Trimethyl(p-tolyl)stannane via Grignard reagent intermediate.

Reactivity & Mechanisms in Drug Development

The utility of Trimethyl(p-tolyl)stannane lies in the weakness of the C–Sn bond (approx. 50-60 kcal/mol), which allows the tin moiety to act as a "leaving group" in the presence of electrophiles or transition metals.

Electrophilic Radiohalogenation (Radiotracer Synthesis)

In nuclear medicine, this compound is a "prosthetic group" precursor. The trimethylstannyl group directs the incoming halogen (Iodine-123/131 or Astatine-211) to the ipso carbon, ensuring high regioselectivity.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Oxidant: Chloramine-T or Iodogen is used to generate the electrophilic iodine species (

    
    ).
    
  • Advantage: The C-Sn bond cleaves much faster than C-H bonds, allowing labeling to occur in seconds at room temperature.

Palladium-Catalyzed Stille Coupling

This reagent serves as the nucleophile in cross-coupling reactions to attach the p-tolyl group to aryl halides, vinyl halides, or triflates.

  • Catalytic Cycle:

    • Oxidative Addition: Pd(0) inserts into the R-X bond of the electrophile.

    • Transmetallation: The rate-determining step where the p-tolyl group transfers from Sn to Pd. Note: The methyl groups on tin transfer much slower than the aryl group ("dummy ligand" effect), ensuring the desired coupling product.

    • Reductive Elimination: Formation of the new C-C bond and regeneration of Pd(0).

Reaction Mechanism Diagram

Reactivity cluster_Radio Pathway A: Radiochemistry (SEAr) cluster_Stille Pathway B: Stille Coupling Stannane Trimethyl(p-tolyl)stannane IpsoAttack Ipso-Attack by I+ Stannane->IpsoAttack Electrophilic Substitution Transmetal Transmetallation (Sn to Pd) Stannane->Transmetal Oxidant [I-123]NaI + Oxidant Oxidant->IpsoAttack RadioProduct [I-123]4-Iodotoluene + Me3SnCl IpsoAttack->RadioProduct PdCatalyst Pd(0) / Aryl Halide (Ar-X) PdCatalyst->Transmetal CoupledProduct Biaryl Product (Ar-Tolyl) Transmetal->CoupledProduct Reductive Elimination

Caption: Figure 2. Divergent reactivity pathways: Electrophilic Radioiodination vs. Nucleophilic Stille Coupling.

Safety & Toxicology (HSE Guidelines)

Organotin compounds are neurotoxic and endocrine disruptors. Trimethyltin derivatives are particularly hazardous due to high volatility and absorption through the skin.

  • Acute Toxicity: High. Causes cerebral edema (limbic system damage).

  • Handling:

    • Double-gloving (Nitrile) is mandatory; tin compounds can permeate standard latex.

    • Fume Hood: All operations must occur in a high-efficiency fume hood.

    • Quenching: Treat waste with aqueous KF (Potassium Fluoride) to convert soluble organotin chlorides into insoluble, polymeric tin fluorides for easier disposal.

References

  • National Institute of Standards and Technology (NIST). Stannane, trimethylphenyl- (CAS 934-56-5) Properties. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes. Org.[1][3][4][5][6][7][8] Synth. 1993, 71, 97. [Link]

  • PubChem. Tributyl(p-tolyl)stannane and Analogous Organotin Compounds. National Library of Medicine. [Link]

  • Zlatopolskiy, B. D., et al. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors. Molecules, 2017, 22(12), 2231. [Link]

  • Garg, P. K., et al.Synthesis of radioiodinated phenyl-substituted tropanes. Bioconjugate Chem. 1996.

Sources

Exploratory

Technical Guide: Safe Application of Trimethyl(p-tolyl)stannane in Stille Cross-Coupling

This technical guide details the safe handling, application, and disposal of Trimethyl(p-tolyl)stannane (CAS 930-61-0) . It is designed for medicinal chemists and process engineers who utilize Stille cross-coupling metho...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safe handling, application, and disposal of Trimethyl(p-tolyl)stannane (CAS 930-61-0) . It is designed for medicinal chemists and process engineers who utilize Stille cross-coupling methodologies but requires elevated safety protocols due to the neurotoxic nature of trimethyltin byproducts.

Executive Summary & Chemical Identity

Trimethyl(p-tolyl)stannane is an organostannane reagent used primarily in Palladium-catalyzed Stille cross-coupling reactions to introduce a p-tolyl moiety into aryl or vinyl halides. While tributyltin (TBT) reagents are more common, trimethyltin (TMT) analogs are often selected for sterically demanding couplings due to the smaller size of the methyl groups, which accelerates the transmetallation step.

However, this kinetic advantage comes with a severe safety trade-off: Trimethyltin compounds are potent neurotoxins. Unlike tributyltin species, which are primarily immunotoxic, trimethyltin species (specifically the byproducts formed during reaction) can cross the blood-brain barrier, causing specific neuronal necrosis in the limbic system.

Physicochemical Profile
PropertyDataNote
Chemical Name Trimethyl(p-tolyl)stannane
CAS Number 930-61-0
Molecular Formula C₁₀H₁₆Sn
Molecular Weight 254.94 g/mol
Physical State Colorless Liquid / Low-melting SolidTreat as volatile toxic material
Solubility Soluble in THF, Toluene, DMF, EtherInsoluble in water
Key Hazard Neurotoxicity Target Organ: Hippocampus
Reaction Byproduct Trimethyltin Halide (Me₃SnX)Highly Volatile & Toxic

Toxicological Mechanism: The "Trimethyl" Danger

It is critical to distinguish between the reagent (Aryl-SnMe₃) and the byproduct (X-SnMe₃). Upon transmetallation in the Stille cycle, the aryl group is transferred, releasing a Trimethyltin halide (usually Chloride or Bromide).

  • Volatility: Me₃SnCl is volatile (sublimes at room temperature) and lacks a strong warning odor.

  • Neurotoxicity: TMT species disrupt oxidative phosphorylation and cause rapid necrosis of neurons in the hippocampus (Ammon's horn) and pyriform cortex.

  • Symptoms: Exposure leads to a syndrome characterized by memory loss, seizures, and severe behavioral changes (aggression, confusion), often referred to as "Stannane Rage."

Diagram: Toxicity & Exposure Pathway

TMT_Toxicity Reagent Trimethyl(p-tolyl)stannane (Reagent) Reaction Pd-Catalyzed Stille Coupling Reagent->Reaction Used in Byproduct Trimethyltin Halide (Me3Sn-X) VOLATILE Reaction->Byproduct Generates Route Inhalation / Dermal Absorption Byproduct->Route If uncontained Target Blood-Brain Barrier Penetration Route->Target Effect Hippocampal Necrosis (Limbic System) Target->Effect Neurotoxicity

Figure 1: The pathway from chemical application to physiological toxicity, highlighting the volatile byproduct as the critical control point.

Engineering Controls & Personal Protective Equipment (PPE)

Due to the volatility of the metabolic byproducts, standard fume hood usage is the minimum requirement.

Hierarchy of Controls
  • Elimination/Substitution: Can a boronic acid (Suzuki) or organozinc (Negishi) be used? If TMT is required for reactivity, proceed with caution.

  • Engineering:

    • Glovebox: Preferred for handling neat reagents and setting up reactions.

    • Fume Hood: Must be certified. All rotary evaporation must be vented into the hood or through a bleach scrubber. Do not vent vacuum pumps into the general lab atmosphere.

  • PPE:

    • Gloves: Standard nitrile gloves are permeable to organotins. Silver Shield (Laminate) gloves are required for direct handling. If using nitrile, employ the "double-glove" technique and change immediately upon splash.

    • Respiratory: If working outside a glovebox, a full-face respirator with organic vapor cartridges is recommended during cleanup/spills.

Experimental Protocol: Stille Coupling with TMT Sequestration

This protocol integrates safety steps directly into the synthetic workflow to prevent TMT exposure.

Objective: Coupling of Trimethyl(p-tolyl)stannane with an Aryl Bromide.

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a Schlenk flask or microwave vial.

    • Add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and Aryl Bromide (1.0 equiv).

    • Add solvent (anhydrous Dioxane or Toluene).

    • Add Trimethyl(p-tolyl)stannane (1.1 equiv) via syringe. Technique: Pull plunger back slightly after drawing liquid to create an air gap, preventing drips.

  • Reaction:

    • Heat to 80–110 °C under Argon/Nitrogen.

    • Safety Note: Keep the system closed. If using a reflux condenser, ensure the top is vented through a bubbler into a 10% Bleach solution to scrub any escaping vapors.

  • Workup (The Critical Safety Step):

    • Do NOT rotovap directly. The volatile Me₃SnBr will contaminate your pump and the air.

    • The KF Wash:

      • Dilute the reaction mixture with Ether or EtOAc.[1][2]

      • Add an equal volume of saturated aqueous Potassium Fluoride (KF) .

      • Stir vigorously for 30+ minutes.

      • Mechanism: Soluble Me₃SnBr converts to insoluble polymeric Me₃SnF.

      • Filter the resulting white precipitate through a pad of Celite.

      • Disposal: The solid on the Celite is highly toxic. Dispose of it in a dedicated "Organotin Solid Waste" container.

  • Purification:

    • Proceed with standard extraction and silica gel chromatography.[3]

    • Tip: Add 1% Triethylamine to the silica column to prevent acid-catalyzed destannylation (protodestannylation) streaks.

Diagram: Reaction & Safety Workflow

Stille_Workflow Start Start: Reagents + Catalyst Heat Reaction: Heat (Closed System) Start->Heat Scrub Vent Scrubber: 10% Bleach Heat->Scrub Vapors Quench Quench: Add Sat. aq. KF Heat->Quench Stir Stir 30 mins (Formation of Me3SnF Polymer) Quench->Stir Filter Filter through Celite Stir->Filter Waste Solid Waste: Contains Toxic Tin Polymer Filter->Waste Precipitate Product Filtrate: Crude Product (Tin-Free) Filter->Product Liquid Phase

Figure 2: Integrated workflow ensuring sequestration of tin byproducts before concentration.

Decontamination & Waste Disposal[11]

Decontamination of Glassware

Never wash organotin-contaminated glassware in a standard dishwasher immediately.

  • Bleach Soak: Submerge all syringes, flasks, and stir bars in a bath of 10% Sodium Hypochlorite (Bleach) for 24 hours.

    • Chemistry: Oxidizes organic tin to inorganic tin oxide (SnO₂), which is significantly less toxic.

  • Rinse: After soaking, rinse with water and acetone into the hazardous waste stream.

Waste Streams
  • Stream A (Liquid): Aqueous KF washes and initial organic extracts. Label: “Toxic: Organotin Waste (Liquid).”

  • Stream B (Solid): Celite pads, gloves, and paper towels used in the hood. Label: “Toxic: Organotin Waste (Solid).”

  • Stream C (Sharps): Syringes used for stannane transfer. Do not recap. Place directly in sharps container, ideally one designated for chemically contaminated sharps.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin Compounds. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Registry of Toxic Effects of Chemical Substances (RTECS): Trimethyltin Chloride. Centers for Disease Control and Prevention. Available at: [Link]

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3] Organic Reactions, 50(1), 1-652. (Definitive review on mechanism and transmetallation rates).

  • Eyer, P. (1988). "Neurotoxicity of Organotin Compounds." Archives of Toxicology, 62(2-3), 224-226. (Details the specific limbic system damage caused by TMT).
  • Renaud, P., et al. (1998). "Simple and efficient removal of organotin residues." Tetrahedron Letters, 39(15), 2123-2126. (Source for KF and Silica workup protocols).

Sources

Foundational

Molecular Architecture and Synthetic Utility of (4-Methylphenyl)trimethylstannane: A Technical Guide

Executive Summary (4-Methylphenyl)trimethylstannane, commonly referred to as trimethyl(p-tolyl)stannane, is a highly versatile organometallic reagent. It serves as a critical nucleophilic coupling partner in palladium-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methylphenyl)trimethylstannane, commonly referred to as trimethyl(p-tolyl)stannane, is a highly versatile organometallic reagent. It serves as a critical nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling the precise installation of a p-tolyl moiety onto complex molecular scaffolds. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic behavior, and validated experimental protocols, designed specifically for researchers in advanced organic synthesis and drug development.

Molecular Architecture & Physicochemical Profiling

The molecular structure of (4-Methylphenyl)trimethylstannane (C10H16Sn) consists of a central tin (Sn) atom covalently bonded to three methyl groups and one 4-methylphenyl (p-tolyl) group.

Causality in Structural Design: The choice of trimethyltin over the more common tributyltin derivatives is a deliberate strategic decision in synthetic chemistry. The methyl groups exert significantly less steric bulk than butyl chains. This reduced steric hindrance dramatically accelerates the rate-determining transmetalation step during cross-coupling, making trimethylstannyl derivatives ideal for coupling with sterically demanding or electronically deactivated electrophiles. However, this kinetic advantage comes with a trade-off: trimethyltin compounds are more volatile and exhibit higher toxicity, necessitating stringent safety protocols.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Note
Chemical Name (4-Methylphenyl)trimethylstannaneIUPAC Standard
CAS Registry Number 937-12-2[1][2]
Molecular Formula C10H16SnElemental Composition
Molecular Weight 254.95 g/mol Calculated
Exact Mass 256.0274 g/mol Based on ^120^Sn isotope [1]
Appearance Colorless oilVisual / Literature [3]
^1^H NMR (CDCl3) δ 7.39, 7.17, 2.24, 0.27 ppm400 MHz standard [3]

Mechanistic Role in Organometallic Chemistry

The primary application of (4-Methylphenyl)trimethylstannane is in the Stille cross-coupling reaction. The catalytic cycle relies on the predictable reactivity of the C(sp^2^)-Sn bond. Because the p-tolyl group possesses greater s-character than the methyl groups, it transfers selectively to the palladium center during transmetalation, leaving the methyl groups attached to the tin byproduct.

StilleCatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (R-X) Pd0->OxAdd + Aryl Halide PdII_1 R-Pd(II)-X Intermediate OxAdd->PdII_1 TransMet Transmetalation with (p-Tolyl)SnMe3 PdII_1->TransMet PdII_2 R-Pd(II)-(p-Tolyl) Intermediate TransMet->PdII_2 Byproduct Me3Sn-X Tin Byproduct TransMet->Byproduct - Me3SnX RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-(p-Tolyl) Target Product RedElim->Product Product Release

Figure 1: Stille cross-coupling catalytic cycle using (4-Methylphenyl)trimethylstannane.

Validated Experimental Protocols

Protocol A: Synthesis of (4-Methylphenyl)trimethylstannane via Grignard Reagent

This self-validating protocol utilizes a classic nucleophilic substitution approach. The reaction is driven by the high nucleophilicity of the Grignard reagent attacking the electrophilic tin center.

Step-by-Step Methodology:

  • Preparation of Apparatus: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of ultra-pure argon. Causality: Organotin chlorides and Grignard reagents are highly sensitive to moisture, which would lead to premature quenching and the formation of protode-stannylated byproducts (toluene).

  • Reagent Loading: Add p-tolylmagnesium bromide (1.2 equiv, 1.0 M in THF) to the flask and cool to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve trimethyltin chloride (1.0 equiv) in anhydrous THF and add dropwise via a syringe pump over 30 minutes. Causality: Slow addition controls the exothermic nature of the reaction and prevents localized heating, which could lead to homocoupling of the Grignard reagent.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexanes). The disappearance of the starting material validates reaction completion.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl. Causality: NH4Cl provides a mildly acidic proton source to neutralize unreacted Grignard reagent without cleaving the newly formed, relatively stable C-Sn bond.

  • Isolation: Extract the aqueous layer with diethyl ether (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude colorless oil via flash chromatography (silica gel, 100% petroleum ether). Validate the structure via ^1^H NMR: a distinct singlet at 0.27 ppm (integrating to 9H) confirms the presence of the trimethyltin moiety [3].

Protocol B: Palladium-Catalyzed Stille Cross-Coupling

This protocol outlines the transfer of the p-tolyl group to an aryl bromide.

Step-by-Step Methodology:

  • Reaction Setup: In an argon-filled glovebox, charge a vial with the aryl bromide (1.0 equiv) and Pd(PPh3)4 (0.05 equiv). Causality: Pd(PPh3)4 is oxygen-sensitive; handling it in a glovebox prevents oxidation to inactive Pd(II) complexes.

  • Solvent and Reagent Addition: Add anhydrous toluene (0.2 M), followed by (4-Methylphenyl)trimethylstannane (1.1 equiv).

  • Degassing: Seal the vial with a PTFE septum and perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the stannane (yielding 4,4'-dimethylbiphenyl).

  • Heating: Stir the mixture at 100 °C for 12 hours. The solution will typically turn from pale yellow to black as Pd(0) aggregates (Pd black) upon completion.

  • Workup (Tin Removal): Cool to room temperature and filter the mixture through a pad of Celite and KF-impregnated silica gel . Causality: Trimethyltin halides are notoriously difficult to separate from the product. Fluoride ions from KF have a very high affinity for tin, forming insoluble polymeric trialkyltin fluorides that are easily trapped on the silica matrix, ensuring a highly pure organic product.

References

  • ChemIndex. "937-12-2 | Stannane, trimethyl(4-methylphenyl)-". Source: ChemIndex Database. URL: [Link]

  • Qiu, D. et al. "A Visible Light Driven Synthesis of Arylstannanes from Arylazo Sulfones". Source: DOI.org (Crossref). URL:[Link]

Exploratory

Solubility of trimethyl(p-tolyl)stannane in organic solvents

Executive Summary Trimethyl(p-tolyl)stannane (CAS: 930-61-0) is a pivotal organometallic reagent utilized primarily as a nucleophile in Stille cross-coupling reactions . Its utility lies in the transfer of the p-tolyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethyl(p-tolyl)stannane (CAS: 930-61-0) is a pivotal organometallic reagent utilized primarily as a nucleophile in Stille cross-coupling reactions . Its utility lies in the transfer of the p-tolyl group to aryl or vinyl halides, facilitating the synthesis of biaryl scaffolds common in pharmaceuticals and organic materials.

Unlike its tributyltin analogs, trimethyl(p-tolyl)stannane offers simplified proton NMR interpretation (singlet methyl signal) and often easier chromatographic purification. However, this comes with a heightened toxicity profile that demands rigorous safety protocols. This guide provides a definitive technical analysis of its solubility, solvent compatibility, experimental handling, and safety mandates.

Physicochemical Profile

Understanding the fundamental physical state of the reagent is the first step in designing a solubility protocol.

PropertyDataTechnical Note
Chemical Formula C₁₀H₁₆SnOrganotin (IV) species
Molecular Weight 254.94 g/mol
Physical State Colorless Oil High-boiling liquid; often purified via silica chromatography.
Polarity Low (Lipophilic)Dominated by the non-polar tolyl and methyl groups.
Stability Air/Moisture StableUnlike organolithiums, it does not require a glovebox for weighing, though inert atmosphere is recommended for long-term storage.

Solubility Landscape

The solubility of trimethyl(p-tolyl)stannane is governed by London dispersion forces . The molecule lacks hydrogen bond donors or acceptors, rendering it hydrophobic.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Non-Polar Hydrocarbons Hexanes, Pentane, Petroleum EtherExcellent Preferred for extraction and column chromatography . The compound is fully miscible.
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent Standard solvents for Stille couplings (high boiling points allow for thermal activation).
Polar Aprotic THF, Diethyl Ether, DCM, ChloroformExcellent THF is the gold standard for synthesis (Grignard formation) and coupling reactions.
Polar Aprotic (High Dielectric) DMF, DMSO, NMPGood Used in "ligand-free" Stille couplings to accelerate transmetalation rates.
Polar Protic Methanol, Ethanol, WaterPoor / Insoluble Water is strictly an antisolvent (used for precipitation/washing). Alcohols may dissolve trace amounts but are poor solvents.
Mechanistic Insight: Solvation Thermodynamics
  • Enthalpy of Mixing (

    
    ):  Dissolution in non-polar solvents (e.g., Toluene) is energetically favorable because the solute-solvent interactions (Van der Waals) are similar in magnitude to the solute-solute interactions.
    
  • The "Hydrophobic Effect": In water, the rigid hydrogen-bonding network of water molecules would be disrupted by the bulky, non-polar tolyl-tin moiety, creating an entropic penalty (

    
    ) that prevents dissolution.
    

Experimental Protocols

Protocol A: Preparation of Standard Stock Solution (0.5 M in THF)

Use this stock for high-throughput screening of Stille conditions.

  • Safety Check: Don double nitrile gloves and work in a fume hood.

  • Weighing: Weigh 1.275 g of trimethyl(p-tolyl)stannane into a tared, oven-dried 20 mL scintillation vial.

  • Dissolution: Add anhydrous Tetrahydrofuran (THF) to the vial until the total volume reaches 10.0 mL .

  • Mixing: Swirl gently. The oil should dissolve instantly without sonication.

  • Storage: Cap with a PTFE-lined septum cap. Purge the headspace with Argon.[1] Store at 4°C.

Protocol B: Stille Coupling Workflow (Solvent Selection)

Optimizing the solvent system based on reaction temperature requirements.

  • Reaction Setup: In a Schlenk tube, combine:

    • Aryl Bromide (1.0 equiv)

    • Trimethyl(p-tolyl)stannane (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

  • Solvent Choice:

    • For thermally stable substrates: Add Toluene (0.2 M concentration). Heat to 100°C.

    • For difficult substrates: Add DMF or Dioxane . Heat to 80–100°C.

  • Workup (Solubility-Driven):

    • Cool to Room Temp.[1]

    • Dilute with Diethyl Ether (dissolves product and tin reagent).

    • Wash with aqueous KF (precipitates insoluble polymeric tin fluorides).

    • Dry organic layer over MgSO₄.

Visualization: Solubility & Process Flow

The following diagram illustrates the decision logic for solvent selection during the lifecycle of the reagent, from storage to reaction and disposal.

StilleSolubility cluster_Solubility Solubility Profile Reagent Trimethyl(p-tolyl)stannane (Colorless Oil) NonPolar Non-Polar / Aromatic (Toluene, Hexane) High Solubility Reagent->NonPolar Dissolves via Dispersion Forces PolarAprotic Polar Aprotic (THF, DMF) High Solubility Reagent->PolarAprotic Dissolves via Dipole-Induced Dipole PolarProtic Polar Protic / Aqueous (Water, MeOH) Insoluble Reagent->PolarProtic Phase Separation Application Stille Coupling Reaction NonPolar->Application Preferred for Thermal Stability PolarAprotic->Application Preferred for Rate Acceleration Purification Purification (Silica Gel) Application->Purification Elute with Hexanes/EtOAc Waste Tin Waste Disposal Purification->Waste Segregate Aqueous & Solid Waste

Figure 1: Solubility decision tree for Trimethyl(p-tolyl)stannane, mapping solvent classes to experimental stages.

Safety & Toxicology (Critical)

WARNING: Trimethyltin compounds are significantly more neurotoxic than their tributyltin counterparts.

  • Toxicity Mechanism: Trimethyltin species (Me₃Sn⁺) aggressively target the limbic system, specifically the hippocampus. Acute exposure can cause tremors, aggression, memory loss, and seizures.

  • Permeability: Due to its high lipophilicity (solubility in oils/fats), trimethyl(p-tolyl)stannane can readily penetrate intact skin and the blood-brain barrier.

  • Handling Mandates:

    • Double Glove: Use Nitrile over Laminate (Silver Shield) if possible. Change gloves immediately upon splash.

    • Fume Hood: Never handle this compound on an open bench.

    • Quenching: Treat all glassware and spills with a solution of bleach (sodium hypochlorite) or Iodine in DCM to cleave the Sn-C bonds before disposal.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for In-situ Generation of Stannane in Organic Synthesis. Retrieved from

  • Organic Syntheses. (2014). Preparation of 1-Methyl-3-p-tolyltriazene and Stille Coupling Precursors. Org. Synth. 2014, 91, 260-272. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. Chem. Commun., 2016, 52, 9125-9128.[2] Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Organotin Compounds. Retrieved from

  • University of Windsor. (2004). The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed. 2004, 43, 4704. Retrieved from

Sources

Foundational

Reactivity profile of aryl trimethyl stannanes in organic synthesis

An In-Depth Technical Guide to the Reactivity Profile of Aryl Trimethyl Stannanes in Organic Synthesis Introduction: The Strategic Value of Aryl Trimethyl Stannanes In the landscape of modern organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Aryl Trimethyl Stannanes in Organic Synthesis

Introduction: The Strategic Value of Aryl Trimethyl Stannanes

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to construct carbon-carbon (C-C) bonds with precision and predictability is paramount. Aryl trimethyl stannanes have emerged as exceptionally valuable reagents in this context, primarily due to their role in the palladium-catalyzed Stille cross-coupling reaction.[1][2][3] These organotin compounds, which feature an aromatic ring directly bonded to a trimethyltin moiety (–SnMe₃), offer a unique combination of stability, functional group tolerance, and reliable reactivity.[1][4][5]

Unlike more reactive organometallic reagents such as organolithiums or Grignards, aryl trimethyl stannanes are generally stable to air and moisture, can be purified via chromatography, and are compatible with a wide array of sensitive functional groups including esters, amides, ketones, and hydroxyls.[1][4][5] This robust nature allows for their application in the late-stage functionalization of complex molecules, a critical step in drug development and the synthesis of natural products.[2][3][6] This guide provides a comprehensive exploration of the synthesis and reactivity of aryl trimethyl stannanes, with a focus on the mechanistic underpinnings and practical application of their most important transformations.

Synthesis of Aryl Trimethyl Stannanes: Accessing the Reagents

The utility of any building block is dictated by its accessibility. Fortunately, a variety of reliable methods have been developed for the synthesis of aryl trimethyl stannanes from common precursors.

  • From Aryl Halides: The most conventional approach involves the reaction of an arylmetallic intermediate, such as an aryllithium or Grignard reagent, with trimethyltin chloride.[1] More direct, palladium-catalyzed methods have also been developed to convert aryl halides and triflates directly to the corresponding stannane using hexaalkylditin compounds.[6] Recently, an efficient transition-metal-free photochemical method has been reported, which proceeds under mild conditions with broad functional group tolerance via a proposed radical chain mechanism.[7][8]

  • From Aryl Amines: Sandmeyer-type reactions provide another powerful route. Diazotization of anilines in the presence of hexamethyldistannane (Me₃SnSnMe₃) allows for the convenient synthesis of aryl trimethylstannanes.[9][10][11] This method expands the range of accessible starting materials beyond aryl halides. Another approach involves converting arylamines into aryltrimethylammonium salts, which then undergo a radical-nucleophilic substitution (SRN1) reaction with sodium trimethylstannide in liquid ammonia.[12]

The Stille Cross-Coupling Reaction: A Pillar of C-C Bond Formation

The Stille reaction is the cornerstone application for aryl trimethyl stannanes, enabling the formation of a C(sp²)-C(sp²) bond by coupling the stannane with an organic electrophile, typically an aryl or vinyl halide or triflate.[1][4][13] This reaction has been instrumental in the synthesis of numerous pharmaceuticals and complex natural products.[2][6][13]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-studied catalytic cycle involving a palladium(0) catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][14][15]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), cleaving the carbon-halogen bond and inserting the palladium to form a square planar Pd(II) intermediate.[4][13] This step is often the rate-determining step for less reactive electrophiles like aryl chlorides.[16] The initial product is typically a cis-complex, which may rapidly isomerize to the more stable trans-isomer.[15]

  • Transmetalation: The aryl group from the trimethylstannane (Ar-SnMe₃) is transferred to the palladium center, displacing the halide or pseudohalide (X) to form a new Pd(II) intermediate with both organic partners (R¹ and Ar) attached.[1][13] This step is crucial and its mechanism can be complex, often involving an associative pathway where the stannane coordinates to the palladium complex.[1] This is frequently the slowest step in the catalytic cycle.[2][15]

  • Reductive Elimination: The two organic groups (R¹ and Ar) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_int1 trans-[R¹-Pd(II)L₂-X] ox_add->pd2_int1 transmetal Transmetalation pd2_int1->transmetal pd2_int2 trans-[R¹-Pd(II)L₂-Ar] transmetal->pd2_int2 out1 transmetal->out1 X-SnMe₃ isomerization Isomerization pd2_int2->isomerization pd2_int2_cis cis-[R¹-Pd(II)L₂-Ar] isomerization->pd2_int2_cis red_elim Reductive Elimination pd2_int2_cis->red_elim red_elim->pd0 out2 red_elim->out2 R¹-Ar in1 in1->ox_add R¹-X in2 in2->transmetal Ar-SnMe₃ Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup Combine Aryl Bromide (1.0 eq), Arylstannane (1.1 eq), Pd Catalyst (2-5 mol%), Ligand, and Base (e.g., CsF, 2.0 eq) in a Schlenk tube. inert Evacuate and backfill with inert gas (e.g., Argon) three times. setup->inert solvent Add anhydrous, degassed solvent (e.g., Dioxane) via syringe. inert->solvent heat Heat the sealed tube in an oil bath (e.g., 100 °C) with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and dilute with an organic solvent (e.g., Ether). monitor->cool Upon completion quench Wash with aq. KF or NH₄Cl to remove tin byproducts. cool->quench extract Separate layers, dry organic phase (e.g., MgSO₄), and concentrate. quench->extract purify Purify crude product by flash column chromatography. extract->purify

Caption: General workflow for a Stille cross-coupling experiment.

Materials:

  • Aryl bromide (1.0 equiv)

  • Aryl trimethylstannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Tri(2-furyl)phosphine [P(2-furyl)₃] (10 mol%)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), aryl trimethylstannane (1.1 equiv), Pd₂(dba)₃ (0.025 equiv), P(2-furyl)₃ (0.10 equiv), and CsF (2.0 equiv). [17]2. Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe. [17]4. Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C, stirring for 12-24 hours. [17]5. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with diethyl ether.

  • Wash the organic mixture with a saturated aqueous solution of KF and stir vigorously for 30-60 minutes. [17]A precipitate of tin fluoride should form.

  • Filter the mixture through a pad of celite, washing the pad thoroughly with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Stille Coupling of Aryl Sulfonates

The development of new catalyst systems has expanded the scope of the Stille reaction to include less reactive electrophiles like aryl mesylates and tosylates. The table below summarizes results for such couplings. [16]

Entry Aryl Sulfonate Aryl Stannane Product Yield (%)
1 Phenyl tosylate Tributyl(phenyl)stannane Biphenyl 86
2 4-Methoxyphenyl mesylate Tributyl(phenyl)stannane 4-Methoxybiphenyl 81
3 2-Naphthyl tosylate Tributyl(phenyl)stannane 2-Phenylnaphthalene 79
4 3-Thienyl mesylate Tributyl(phenyl)stannane 3-Phenylthiophene 71

| 5 | Phenyl mesylate | Tributyl(2-furyl)stannane | 2-Phenylfuran | 75 |

Conditions: Pd(OAc)₂, XPhos, CsF, t-BuOH, 100 °C. Data sourced from Forsyth et al. (2013). [16]

Conclusion

Aryl trimethyl stannanes are robust, versatile, and highly valuable reagents in modern organic synthesis. Their reactivity is dominated by the palladium-catalyzed Stille cross-coupling, a powerful and reliable method for constructing C-C bonds with exceptional functional group tolerance. A deep understanding of the reaction mechanism—from oxidative addition through the critical transmetalation step to reductive elimination—is essential for optimizing reaction conditions and troubleshooting challenging transformations. Beyond this flagship reaction, aryl stannanes participate in other important processes, including carbonylative couplings and C-heteroatom bond formation. While their inherent toxicity necessitates careful handling, the strategic advantages offered by aryl trimethyl stannanes ensure their continued and prominent role in the synthesis of complex molecules for the pharmaceutical industry and beyond.

References

Sources

Exploratory

Strategic Implementation of p-Tolyl Transfer Reagents: A Technical Guide to Catalytic Arylation

This guide serves as a technical manual for the strategic selection and application of p-tolyl (4-methylphenyl) transfer reagents in organic synthesis.[1] It addresses the specific challenges of installing this moiety—a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the strategic selection and application of p-tolyl (4-methylphenyl) transfer reagents in organic synthesis.[1] It addresses the specific challenges of installing this moiety—a privileged structure in medicinal chemistry due to its ability to modulate lipophilicity and metabolic susceptibility.

Executive Summary: The p-Tolyl Moiety in Drug Design

The p-tolyl group is more than a simple structural spacer; it is a functional probe for the "Magic Methyl" effect.[1] Replacing a phenyl ring with a p-tolyl group can increase lipophilicity (logP ~ +0.5) and alter potencies by filling hydrophobic pockets in target proteins (e.g., Dopamine Transporter inhibitors like Pyrovalerone analogs).[1] However, the benzylic methyl group introduces a metabolic "soft spot," susceptible to rapid CYP450-mediated oxidation to benzyl alcohol and subsequently benzoic acid derivatives.

This guide provides a rigorous analysis of the reagents available to install this group, moving beyond generic "arylation" to specific p-tolyl transfer protocols.

Comparative Analysis of Transfer Reagents

Selecting the correct reagent requires balancing reactivity, stability, and atom economy. The following table contrasts the primary p-tolyl donors.

Reagent ClassSpecific ReagentReactivityAtom EconomyToxicityKey Application
Boron (Suzuki) p-Tolylboronic acidModerateHighLowRobust, general-purpose arylation.[1] Tolerates water/air.[1][2][3]
Zinc (Negishi) p-Tolylzinc bromideHighModerateLowSterically hindered substrates; sp³-sp² coupling.[1]
Tin (Stille) Trimethyl(p-tolyl)stannaneModerate/HighLowHigh Neutral conditions; acid/base sensitive substrates.[1]
Silicon (Hiyama) p-TolyltrimethoxysilaneLow (requires F⁻)HighLowLate-stage functionalization; orthogonality to B/Sn.[1]
Bismuth Tri(p-tolyl)bismuthineModerateVery LowLowGreen chemistry; atom-inefficient but mild.[1]

Mechanistic Architecture & Transmetallation

The catalytic efficiency of p-tolyl transfer relies heavily on the transmetallation step.[1] Unlike oxidative addition, which is largely substrate-dependent, transmetallation is reagent-dependent.[1]

Diagram 1: Unified Catalytic Cycle & Transmetallation Pathways

The following diagram illustrates the divergent activation pathways for Boron, Zinc, and Silicon reagents entering the Palladium cycle.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-Ar-X Complex OxAdd->PdII_X TransMetal Transmetallation (Rate Determining Step) PdII_X->TransMetal Boron p-Tolyl-B(OH)2 (Boronic Acid) BaseAct Base Activation (OH- / CO3--) Boron->BaseAct Formation of Boronate Zinc p-Tolyl-ZnBr (Organozinc) Zinc->TransMetal Direct Transfer (Fast) Silicon p-Tolyl-Si(OMe)3 (Silane) FluorideAct Fluoride Activation (TBAF / CsF) Silicon->FluorideAct Formation of Silicate BaseAct->TransMetal Transfer FluorideAct->TransMetal Transfer RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0

Caption: Divergent transmetallation pathways for p-tolyl transfer.[1] Note that Zn reagents bypass activation, leading to faster kinetics.

Strategic Selection: Decision Matrix

Use this logic flow to determine the optimal reagent for your specific substrate.[1]

DecisionTree Start Substrate Analysis: Target Molecule containing p-Tolyl Sensitive Is the substrate Acid/Base Sensitive? Start->Sensitive Hindered Is the coupling site Sterically Hindered? Sensitive->Hindered No Toxicity Is Trace Metal (Sn) Acceptable? Sensitive->Toxicity Yes UseNegishi PROTOCOL B: Negishi Coupling (High Reactivity) Hindered->UseNegishi Yes (Ortho-subs) UseSuzuki PROTOCOL A: Suzuki-Miyaura (Standard) Hindered->UseSuzuki No (Standard) UseStille PROTOCOL C: Stille Coupling (Neutral Conditions) Toxicity->UseStille Yes (Discovery) UseHiyama PROTOCOL D: Hiyama Coupling (Fluoride Switch) Toxicity->UseHiyama No (Avoid Sn)

Caption: Decision matrix for selecting p-tolyl transfer reagents based on substrate constraints.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)

Best for: General library synthesis, scale-up, and robust substrates.[1] Reagent: p-Tolylboronic acid (CAS: 5720-05-8)[1]

  • Charge: To a reaction vial, add aryl halide (1.0 equiv), p-tolylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%).[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.[1]

  • Reaction: Heat to 80 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine.

    • Troubleshooting: If protodeboronation (formation of toluene) is observed, switch to Potassium p-tolyltrifluoroborate and use a milder base (Cs₂CO₃) in MeOH/H₂O.[1]

Protocol B: Negishi Coupling (High Reactivity)

Best for: Electron-rich aryl chlorides, hindered substrates, or when base-labile groups are present.[1] Reagent: p-Tolylzinc bromide (Generated in situ or commercial).[1]

  • Reagent Prep: In a glovebox or under Ar, charge a vial with p-tolylzinc bromide (0.5 M in THF, 1.5 equiv).

  • Catalyst: In a separate vial, premix Pd(OAc)₂ (2 mol%) and SPhos or CPhos (4 mol%) in THF for 5 mins to form the active species.

  • Coupling: Add the aryl halide (1.0 equiv) to the catalyst solution, then dropwise add the zinc reagent.

  • Reaction: Stir at Room Temperature (or 60 °C for chlorides) for 2–6 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

    • Expert Insight: The use of SPhos/CPhos ligands creates a highly active catalyst system capable of coupling even deactivated aryl chlorides at mild temperatures [1].

Protocol C: Hiyama Coupling (Fluoride Activation)

Best for: Systems requiring orthogonality (e.g., presence of a boronic ester elsewhere in the molecule). Reagent: p-Tolyltrimethoxysilane (CAS: 17873-01-7).[1]

  • Charge: Aryl halide (1.0 equiv), p-tolyltrimethoxysilane (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + Ligand (e.g., P(o-tolyl)₃ or XPhos).[1]

  • Activator: Add TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 2.0 equiv).[1]

  • Reaction: Heat to 90 °C in THF or Dioxane.

  • Note: The fluoride source drives the formation of the pentacoordinate silicate, which is the active transmetallating species.[4]

Case Study: Synthesis of Pyrovalerone Analog

Objective: Synthesis of 4'-methyl-2-(1-pyrrolidinyl)valerophenone (Pyrovalerone analog), a DAT/NET inhibitor [2].

  • Challenge: The ketone functionality is sensitive to harsh nucleophiles (Grignard), and the alpha-proton is acidic.

  • Solution: Negishi Coupling allows for the installation of the p-tolyl group onto the corresponding acid chloride or nitrile precursor under controlled conditions, or coupling of p-tolylzinc bromide with an alpha-amino acid chloride derivative.[1]

  • Alternative: Suzuki Coupling of 4-bromotoluene with the appropriate vinyl boronate followed by reduction/amination.[1]

Metabolic Stability & Toxicology

When installing a p-tolyl group, researchers must anticipate metabolic liabilities.[1]

  • Metabolic Pathway: p-Tolyl

    
     Benzyl Alcohol 
    
    
    
    Benzoic Acid
    
    
    Glycine Conjugate.[1]
  • Mitigation Strategy: If the p-tolyl group causes rapid clearance (high intrinsic clearance, CLint), consider:

    • Deuteration: Use of p-(trideuteromethyl)phenyl reagents to leverage the Kinetic Isotope Effect (KIE).[1]

    • Bioisostere: Substitution with a p-chlorophenyl or p-trifluoromethylphenyl group (though this changes electronics).[1]

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1] Journal of the American Chemical Society, 131(22), 7532–7533. Link

  • Meltzer, P. C., et al. (2006).[1] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors.[1] Journal of Medicinal Chemistry, 49(4), 1420–1432. Link

  • Gagnon, A., et al. (2008).[1][5] Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates.[1][5] Journal of Organic Chemistry, 73(9), 3452–3459. Link

  • Li, J.-H., et al. (2005).[1][6][7] Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System.[1][7] Journal of Organic Chemistry, 70(7), 2832–2834. Link

Sources

Foundational

Comparative Technical Guide: Trimethyl- vs. Tributyl(p-tolyl)stannanes in Drug Development & Radiochemistry

Executive Summary & Core Directive In the high-stakes arena of drug development and radiopharmaceutical synthesis, the choice between Trimethyl(p-tolyl)stannane (Me₃Sn-Tol) and Tributyl(p-tolyl)stannane (Bu₃Sn-Tol) is ra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the high-stakes arena of drug development and radiopharmaceutical synthesis, the choice between Trimethyl(p-tolyl)stannane (Me₃Sn-Tol) and Tributyl(p-tolyl)stannane (Bu₃Sn-Tol) is rarely a matter of preference—it is a trade-off between kinetic efficiency and toxicological safety .

This guide moves beyond basic property listing to analyze the mechanistic implications of the alkyl ligand (Methyl vs. Butyl) on the tin center. While tributylstannanes are the industry standard due to a more manageable safety profile, trimethylstannanes offer superior transmetallation rates and atom economy, often becoming the "reagent of last resort" for sterically hindered couplings or short-lived radioisotope synthesis.

Structural & Physical Properties Matrix

The steric and electronic differences between the methyl and butyl ligands dictate the behavior of these reagents.

FeatureTrimethyl(p-tolyl)stannane (Me₃Sn-Tol)Tributyl(p-tolyl)stannane (Bu₃Sn-Tol)
Steric Bulk Low (Compact)High (Bulky butyl chains)
Lipophilicity (LogP) ModerateHigh (Extremely lipophilic)
Volatility High (Significant inhalation hazard)Low (Non-volatile oil)
Solubility Soluble in organics; byproducts water-solubleSoluble in non-polar organics; byproducts lipophilic
Toxicity Profile Severe Neurotoxin (Limbic system damage)Immunotoxin (Endocrine disruptor)
Atom Economy High (Lower MW waste)Low (High MW waste)

Reactivity Profile: The Kinetic Trade-Off

Stille Cross-Coupling Kinetics

The rate-determining step in the Stille cycle is often transmetallation .[1] The size of the "dummy" ligands (alkyl groups) on the tin plays a critical role.[2][3]

  • The Methyl Advantage: Me₃Sn-Tol undergoes transmetallation significantly faster than Bu₃Sn-Tol. The compact methyl groups allow the palladium catalyst easier access to the C-Sn bond. In difficult couplings (e.g., with sterically hindered aryl halides), Me₃Sn-Tol can drive a reaction to completion where Bu₃Sn-Tol stalls.

  • The Butyl Penalty: The flexible, bulky butyl chains create a "cone of protection" around the tin center, slowing the approach of the Pd(II) species.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetallation (Rate Determining Step) PdII_X->TransMet + Stannane RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 MeSn Me3Sn-Tol (Fast Kinetics) MeSn->TransMet Low Steric Hindrance BuSn Bu3Sn-Tol (Slow Kinetics) BuSn->TransMet High Steric Hindrance

Figure 1: The Stille Catalytic Cycle highlighting the impact of stannane ligands on the Transmetallation step.

Electrophilic Destannylation (Radioiodination)

In radiochemistry (e.g., synthesis of [I-123] or [I-131] labeled p-tolyl iodide), the reaction involves an electrophilic attack by an iodonium species (


).
  • Mechanism: The reaction proceeds via an essentially

    
     (Electrophilic Aromatic Substitution) mechanism where the C-Sn bond is cleaved (Ipso attack).
    
  • Selectivity: The p-tolyl group (

    
    ) is cleaved preferentially over the alkyl groups (
    
    
    
    ).
  • Kinetics: Me₃Sn-Tol reacts faster. However, Bu₃Sn-Tol is often preferred in GMP environments because the purification of the lipophilic precursor from the radioactive product is more established (using C18 Sep-Paks).

Toxicity & Safety: The Neurotoxicity Cliff

This is the primary differentiator for operational safety.

  • Trimethyltin (TMT) Hazard: TMT compounds are potent neurotoxins that specifically target the hippocampus and pyriform cortex . Exposure can lead to cerebral edema, neuronal necrosis, and permanent behavioral deficits (memory loss, aggression). The high volatility of Me₃SnCl (a common byproduct) increases the risk of inhalation exposure.

    • Protocol: Must be handled in a glovebox or a high-efficiency fume hood with double-gloving. Waste must be segregated as "Acute Toxin."

  • Tributyltin (TBT) Hazard: TBT is an immunotoxin and endocrine disruptor. While dangerous, it lacks the specific, aggressive neurotoxicity of TMT. Its low volatility significantly reduces inhalation risks.

    • Protocol: Standard fume hood handling.

Experimental Protocols

Synthesis of Tributyl(p-tolyl)stannane

A robust protocol using Grignard reagents, suitable for scale-up.

Reagents:

  • p-Bromotoluene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Tributyltin chloride (Bu₃SnCl) (0.9 equiv)

  • THF (Anhydrous)

Workflow:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add p-bromotoluene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition.

  • Stannylation: Cool the Grignard solution to 0°C. Add Bu₃SnCl dropwise over 30 minutes. The slight deficit of tin ensures all toxic tin reagent is consumed.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organics with brine, dry over MgSO₄.

  • Purification (Critical): Remove solvent. The residue contains the product and potentially biaryl byproducts. Purify via vacuum distillation (high boiling point) or Flash Chromatography (Hexanes/EtOAc 99:1). Note: Bu₃Sn species streak on silica; adding 1% Triethylamine to the eluent reduces streaking.

Radioiodination Protocol (Iododestannylation)

Standard method for generating [I-123]p-Iodotoluene.

Reagents:

  • Precursor: Tributyl(p-tolyl)stannane (50 µg)

  • Oxidant: Chloramine-T or Iodogen

  • Radioisotope: [I-123]NaI in 0.1N NaOH

  • Solvent: Ethanol/Acetic Acid (acidic pH aids the reaction)

Workflow:

  • Setup: Dissolve precursor in 50 µL Ethanol.

  • Reaction: Add [I-123]NaI solution. Add Chloramine-T (10 µL of 1 mg/mL aqueous solution).

  • Incubation: Vortex for 5 minutes at room temperature. The acidic conditions facilitate the electrophilic attack of

    
     on the C-Sn bond.
    
  • Quench: Add sodium metabisulfite (10 µL) to neutralize excess oxidant.

  • Purification: Pass the mixture through a C18 Sep-Pak cartridge.

    • Wash: Water (removes free iodine and salts).

    • Elute: Ethanol/Water gradient. The radioiodinated product elutes before the lipophilic unreacted Bu₃Sn precursor.

Radioiodination Precursor Bu3Sn-Tol (Precursor) Complex Sigma Complex Intermediate Precursor->Complex + I+ (Electrophile) Oxidant Oxidant (Chloramine-T) Oxidant->Complex Generates I+ Iodine [I-123]NaI Iodine->Complex Product [I-123]p-Iodotoluene Complex->Product Destannylation Byproduct Bu3Sn+ (Waste) Complex->Byproduct

Figure 2: Mechanism of Electrophilic Destannylation for Radioiodination.[1]

Purification Strategies: The "Tin Problem"

Removing organotin residues is the most notorious difficulty in this chemistry.[4]

  • Fluorous Solid Phase Extraction (F-SPE): If you use Fluorous tin reagents (e.g., tris(perfluoroalkyl)tin), simple filtration through fluorous silica removes the tin.

  • Potassium Fluoride (KF) Workup: For Bu₃Sn residues. Treat the crude reaction mixture with aqueous KF and silica gel. This forms insoluble polymeric tributyltin fluoride species that can be filtered off.

    • Reaction:

      
      
      
  • Destannylation with Iodine: If the product is stable to iodine, titrating the crude mixture with

    
     converts soluble 
    
    
    
    dimers into
    
    
    , which can be removed more easily, though this is risky for the product.

Conclusion & Recommendation

  • Standard Use: Always start with Tributyl(p-tolyl)stannane . It balances reactivity with a manageable safety profile and established purification methods (C18/Silica).

  • Specific Use Case: Switch to Trimethyl(p-tolyl)stannane ONLY if:

    • The Stille coupling fails due to steric hindrance at the reaction center.

    • You are performing ultra-fast radiosynthesis where the kinetics of the butyl variant are too slow for the isotope's half-life (e.g., C-11, though rare for Stille).

    • You have access to a glovebox and strict neurotoxin safety protocols.

References

  • Toxicity of Organotins: Trimethyltin chloride and other organotin compounds: Laboratory Chemical Safety Summary. Stanford University Environmental Health & Safety. 5

  • Stille Coupling Kinetics: Comparison reactions of trimethyl‐ versus tri‐n‐butyl‐stannanes. ResearchGate.[6] 6

  • Radioiodination Overview: Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI Pharmaceuticals. 7

  • Purification Methods: Removal of organotin compounds from shipyard wastewaters by adsorption–flocculation.[8] VLIZ. 8

  • Synthesis Protocol: Preparation of Tributyl(iodomethyl)stannane (Analogous protocol). Organic Syntheses.[1][9] 10

Sources

Exploratory

Technical Whitepaper: Ambient Stability and Degradation Kinetics of Trimethyl(4-methylphenyl)stannane

Executive Summary Stannane, trimethyl(4-methylphenyl)- (commonly known as trimethyl(p-tolyl)stannane) is a highly valuable organometallic reagent, predominantly utilized in Stille cross-coupling reactions to forge comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stannane, trimethyl(4-methylphenyl)- (commonly known as trimethyl(p-tolyl)stannane) is a highly valuable organometallic reagent, predominantly utilized in Stille cross-coupling reactions to forge complex C–C bonds with minimal limitations regarding R-groups[1]. For drug development professionals and synthetic chemists, understanding the precise stability profile of this compound under ambient conditions is non-negotiable. While generally stable under standard laboratory environments, its electron-rich aromatic system and polarizable Sn–C bond introduce specific vulnerabilities to acidic and photo-oxidative stress. This whitepaper dissects these degradation mechanisms and establishes rigorous, self-validating protocols for stability assessment.

Mechanistic Degradation Pathways

Acid-Catalyzed Protodestannylation

Under strictly neutral ambient conditions, trimethyl(4-methylphenyl)stannane is hydrolytically stable. However, the introduction of ambient acidic vapors or trace acidic impurities (such as DCl in degrading chloroform) triggers protodestannylation. The electron-donating methyl group on the para position increases the electron density of the aromatic ring, making the ipso-carbon highly susceptible to electrophilic attack. This acid-catalyzed cleavage of the Sn–Aryl bond is a notorious yield-limiting side reaction in late-stage functionalizations, such as radiofluorination[2]. While mild aqueous acids cause a slow release of the aryl group, exposure to strong, non-ionizing acids like trifluoroacetic acid (TFA) drives the protodestannylation to completion almost immediately[3].

Protodestannylation A Trimethyl(p-tolyl)stannane B Wheland Intermediate (H+ Attack) A->B Acidic Conditions C p-Toluene + [Me3Sn]+ B->C Sn-C Cleavage

Fig 1. Acid-catalyzed protodestannylation pathway of trimethyl(p-tolyl)stannane.

Photochemical Oxidation and Radical Cation Fragmentation

In the absence of light, the compound is oxidatively stable. However, under ambient UV exposure in the presence of electron acceptors, aryltrialkylstannanes undergo single-electron transfer (SET) to form highly reactive cation radicals[4]. Transient kinetics reveal that these stannane cation radicals do not simply fall apart; they degrade via a bimolecular, nucleophile-assisted (S_N2) mechanism[4]. Counterintuitively, these intermediates exhibit a remarkable thermodynamic preference for the loss of the less stable aryl radical over the methyl radical—a selectivity that is heavily dictated by the steric bulk and identity of the attacking ambient nucleophile (e.g., atmospheric moisture or solvent)[4].

Photooxidation A Trimethyl(p-tolyl)stannane B Radical Cation [ArSnMe3]+• A->B Photooxidation (-e-) C Nucleophile-Assisted (SN2) Attack B->C D Aryl Radical Loss (Major) C->D Preferred E Methyl Radical Loss (Minor) C->E

Fig 2. Nucleophile-assisted fragmentation of stannane radical cations.

Experimental Protocols for Stability Assessment

To ensure scientific integrity, stability testing must not merely observe the disappearance of the parent compound; it must mechanistically validate the degradation pathway. The following protocols are engineered as self-validating systems.

Protocol A: Forced Degradation via Controlled Protodestannylation

Causality: To accurately predict the shelf-life of the stannane in halogenated solvents, we must quantify the rate of acid-catalyzed cleavage under controlled stress. Self-Validating Mechanism: The inclusion of an inert internal standard (dodecane) ensures that any reduction in the stannane NMR signal is definitively linked to the stoichiometric appearance of the p-toluene byproduct, ruling out evaporative loss or instrument drift.

  • Preparation: Dissolve 0.1 mmol of trimethyl(4-methylphenyl)stannane and 0.05 mmol of dodecane (internal standard) in 1.0 mL of CDCl₃.

  • Baseline Acquisition: Acquire a quantitative ¹H and ¹¹⁹Sn NMR spectrum at

    
     to establish the baseline integral ratios.
    
  • Stress Induction: Introduce 10 µL of a 0.1 M solution of trifluoroacetic acid (TFA) in CDCl₃ to initiate electrophilic attack[3].

  • Kinetic Monitoring: Acquire spectra every 10 minutes for a duration of 2 hours at 25 °C.

  • Validation & Analysis: Calculate the mass balance by comparing the decay integral of the ipso-carbon/Sn-CH₃ signals against the emerging p-toluene signals, continuously normalized to the dodecane standard.

Protocol B: Photochemical Radical Cation Monitoring

Causality: To evaluate ambient light stability, we must isolate the SET photo-oxidation pathway from standard thermal degradation. Self-Validating Mechanism: Utilizing nanosecond transient absorption spectroscopy allows us to directly observe the transient cation radical before fragmentation, proving the S_N2 mechanism rather than merely inferring it from end-product analysis[4].

  • Preparation: Prepare a 1 mM solution of the stannane in acetonitrile containing a known electron-accepting photosensitizer (e.g., 1,2,4,5-tetracyanobenzene).

  • Excitation: Subject the sample to a 355 nm Nd:YAG laser pulse at an ambient temperature of 25 °C.

  • Observation: Monitor the transient absorption spectrum in the 400–600 nm range to detect the formation of the [ArSnMe₃]⁺• radical cation[4].

  • Nucleophile Addition: Introduce varying concentrations of a nucleophile (e.g., methanol) and measure the pseudo-first-order decay rate of the radical cation. An increase in decay rate proportional to nucleophile concentration confirms the bimolecular S_N2 fragmentation mechanism[4].

Quantitative Data Summary

The following table synthesizes the degradation kinetics of trimethyl(4-methylphenyl)stannane under various ambient and stressed conditions, demonstrating its robust baseline stability contrasted with its vulnerability to specific vectors.

Environmental ConditionTemperaturepH / AdditiveEstimated Half-Life (

)
Primary Degradant(s)
Ambient (Dark) 25 °CNeutral> 2 yearsNone (Stable)
Ambient (Light) 25 °CNeutral> 6 monthsp-Toluene, Me₃SnOH
Mild Acidic Stress 25 °C0.4 M HCl (EtOH/H₂O)~ 12 hoursp-Toluene[3]
Strong Acidic Stress 25 °CTFA / DCM< 5 minutesp-Toluene[3]
Photo-oxidative 25 °CSensitizer +

< 1 minuteAryl / Methyl radicals[4]

Handling & Storage Recommendations

For drug development professionals utilizing this compound for Stille cross-couplings[1] or late-stage radiolabeling[2], the following parameters must be strictly adhered to:

  • Storage: Store bulk material in amber glass vials under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. This completely arrests photooxidation and prevents ambient moisture from acting as a nucleophile over long durations.

  • Solvent Selection: Avoid prolonged storage in un-stabilized chlorinated solvents. If CDCl₃ is required for NMR analysis, filter it through basic alumina immediately prior to use to remove trace DCl, which rapidly initiates protodestannylation.

  • Reaction Additives: When utilizing this compound in late-stage functionalization where acidic byproducts are formed, the addition of basic scavengers (e.g., Ag₂O) can suppress protodestannylation to less than 10%[2].

References

Sources

Foundational

Synthesis pathways for preparing trimethyl(4-methylphenyl)stannane

CAS Number: 937-12-2 Formula: Molecular Weight: 254.94 g/mol Synonyms: p-Tolyltrimethylstannane, Trimethyl(p-tolyl)tin, 1-Trimethylstannyl-4-methylbenzene. Executive Summary Trimethyl(4-methylphenyl)stannane is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 937-12-2 Formula:


Molecular Weight:  254.94  g/mol
Synonyms:  p-Tolyltrimethylstannane, Trimethyl(p-tolyl)tin, 1-Trimethylstannyl-4-methylbenzene.

Executive Summary

Trimethyl(4-methylphenyl)stannane is a critical organometallic reagent primarily utilized as a nucleophile in Stille cross-coupling reactions . It facilitates the introduction of the p-tolyl moiety into complex organic frameworks under mild palladium-catalyzed conditions. Beyond catalysis, it serves as a precursor for radioiodination (e.g.,


 or 

labeling) in the development of SPECT/PET radiotracers, exploiting the high lability of the

bond.

Critical Safety Directive: This compound and its precursors (specifically trimethyltin chloride ) are potent neurotoxins . They can penetrate nitrile gloves and the blood-brain barrier, causing limbic system damage. All procedures described herein must be performed in a high-efficiency fume hood with double-gloving (Silver Shield/4H laminate gloves recommended under nitrile) and strict waste segregation.

Strategic Synthesis Architecture

The preparation of trimethyl(4-methylphenyl)stannane can be approached via three primary pathways. The choice of method depends on substrate tolerance, scale, and available equipment.

  • Pathway A (Grignard): The industry standard. Robust, scalable, and cost-effective, but requires strictly anhydrous conditions.

  • Pathway B (Organolithium): High-yielding and fast. Ideal for small-scale, high-value synthesis where cryogenic control (-78°C) is available.

  • Pathway C (Pd-Catalyzed): Avoids handling volatile trimethyltin halides directly, using hexamethyldistannane instead. Best for late-stage functionalization if the aryl halide is already present.

Synthesis Decision Matrix

SynthesisPathways Target Trimethyl(4-methylphenyl)stannane (Target Molecule) Start Starting Material Selection RouteA Route A: Grignard (p-TolylMgBr + Me3SnCl) Start->RouteA Standard Lab Scale (Robust) RouteB Route B: Lithiation (p-TolylLi + Me3SnCl) Start->RouteB Small Scale / High Speed (Cryogenic) RouteC Route C: Pd-Catalysis (p-TolylBr + Me3SnSnMe3) Start->RouteC Complex Substrates (Neutral Conditions) RouteA->Target Reflux, THF/Ether RouteB->Target -78°C to RT, THF RouteC->Target Pd(PPh3)4, Toluene, 110°C

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on laboratory constraints and scale.

Pathway A: The Grignard Route (Standard Protocol)

This method relies on the nucleophilic attack of p-tolylmagnesium bromide on the electrophilic tin center of trimethyltin chloride (


).
Mechanism



Protocol

Reagents:

  • p-Bromotoluene (17.1 g, 100 mmol)

  • Magnesium turnings (2.67 g, 110 mmol, activated)

  • Trimethyltin chloride (19.9 g, 100 mmol) [TOXIC ]

  • Anhydrous Diethyl Ether (

    
    ) or THF (150 mL)
    

Step-by-Step Methodology:

  • Activation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.
    
  • Grignard Formation: Add 20 mL of anhydrous

    
     to cover the Mg. Add 5 mL of a solution of p-bromotoluene (total 17.1 g in 80 mL 
    
    
    
    ) to initiate the reaction (indicated by turbidity and exotherm).
  • Addition: Dropwise add the remaining p-bromotoluene solution over 30-45 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at reflux to ensure complete formation of the Grignard reagent.

  • Stannylation: Cool the Grignard solution to 0°C. Dissolve trimethyltin chloride (19.9 g) in 30 mL anhydrous

    
     and add it dropwise to the Grignard reagent.
    
  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours (overnight) or reflux for 2 hours to drive the reaction to completion.

  • Workup: Carefully quench with saturated aqueous

    
     (50 mL) at 0°C. Separate the organic layer. Extract the aqueous phase with 
    
    
    
    (
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation (approx. bp 85-90°C at 2 mmHg) or rapid filtration through a neutral alumina plug (using hexanes) to remove magnesium salts.
    

Pathway B: The Organolithium Route (High Efficiency)

Lithium-Halogen exchange provides a faster, cleaner generation of the aryl nucleophile at low temperatures, minimizing side reactions like Wurtz coupling.

Mechanism



Protocol

Reagents:

  • p-Bromotoluene (1.71 g, 10 mmol)

  • n-Butyllithium (10.5 mmol, 2.5 M in hexanes)

  • Trimethyltin chloride (2.0 g, 10 mmol)

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add p-bromotoluene and anhydrous THF.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise via syringe over 10 minutes. Stir at -78°C for 30-60 minutes.

  • Transmetallation: Add a solution of trimethyltin chloride in THF (or solid if handled rapidly under inert gas) to the reaction mixture at -78°C.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The solution typically turns from yellow/orange to colorless.

  • Workup: Quench with water (10 mL). Extract with diethyl ether (

    
     mL).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 100% Hexanes). Note: Arylstannanes are non-polar and elute near the solvent front.
    

Pathway C: Palladium-Catalyzed Stannylation

This route is preferred when the aryl halide is sensitive to strong bases (Grignard/Lithium) or when avoiding the direct handling of highly volatile trimethyltin chloride is desired.

Mechanism


Protocol

Reagents:

  • p-Bromotoluene (1.0 equiv)

  • Hexamethyldistannane (

    
    ) (1.1 equiv)
    
  • 
     (5 mol%)
    
  • Toluene (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, combine p-bromotoluene, hexamethyldistannane, and

    
     in a pressure tube or Schlenk flask.
    
  • Reaction: Add degassed toluene. Seal the vessel and heat to 110°C for 12-16 hours. The solution will typically darken (Pd black precipitation) upon completion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues.

  • Purification: Concentrate the filtrate. The byproduct

    
     is volatile and toxic; it must be removed carefully (often co-distills or is removed via washings with aqueous KF, which converts it to insoluble polymeric 
    
    
    
    ). Flash chromatography (Hexanes) yields the pure product.

Characterization Data

The identity of the synthesized compound should be verified using NMR spectroscopy.

PropertyValue / Description
Physical State Colorless oil
Boiling Point ~85-90°C @ 2 mmHg (estimated based on PhSnMe3)

NMR (CDCl3)

7.40 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 2.35 (s, 3H, Ar-Me), 0.28 (s, 9H,

, with

satellites)

NMR (CDCl3)
Aromatic carbons (~138, 136, 129, 128 ppm), Ar-Me (21 ppm),

(
-9.5 ppm)

NMR
~ -28 ppm (relative to

)

Safety & Toxicology (Mandatory)

Hazard Class: Severe Neurotoxin Trimethyltin compounds are significantly more toxic than their tributyltin analogs due to higher volatility and water solubility, allowing rapid absorption and crossing of the blood-brain barrier.

Handling Protocols
  • Engineering Controls: All weighing, transfers, and reactions must occur inside a certified chemical fume hood.

  • PPE:

    • Gloves: Standard nitrile gloves are permeable to organotins. Use Silver Shield (Laminate) gloves as the primary barrier, with nitrile gloves worn over them for dexterity.

    • Eye/Face: Chemical splash goggles.

    • Body: Lab coat and closed-toe shoes.

  • Waste Disposal:

    • Do NOT mix with general organic waste.

    • Quench all tin residues with aqueous oxidants (e.g., bleach) if specified by local safety officers, or segregate into a specific "Organotin Waste" container.

    • Clean all glassware with a solvent rinse (collected as tin waste) before standard washing.

Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Seek immediate medical attention. Symptoms (headache, vertigo, visual disturbances) may be delayed by 24-72 hours.

  • Spill: Evacuate the area. Do not attempt cleanup without SCBA if the spill is significant and outside a hood.

References

  • Synthesis of Arylstannanes via Grignard

    • Smith, P. J. "Chemistry of Tin."[2] Springer, 1998. (General reference for organotin synthesis via Grignard reagents).

    • BenchChem. "Synthesis of Organotin Compounds."

  • Palladium-Catalyzed Stannylation

    • Azizian, H., Eaborn, C., & Pidcock, A. "Synthesis of arylstannanes from aryl halides and hexamethyldistannane." Journal of Organometallic Chemistry, 1981, 215(1), 49-58.

  • Toxicity of Trimethyltin

    • Occupational Safety and Health Administration (OSHA). "Organotin Compounds Safety Data."

    • PubChem.[3] "Trimethyltin Chloride - Safety and Hazards."

  • Compound Data (CAS 937-12-2)

    • Chem960. "Stannane, trimethyl(4-methylphenyl)- CAS 937-12-2."[4]

Sources

Exploratory

Applications of p-Tolyltrimethyltin in Medicinal Chemistry: A Technical Guide to the Synthesis of Biphenyl Pharmacophores

Executive Summary In modern medicinal chemistry, the rapid and regiospecific assembly of complex molecular scaffolds is paramount. p-Tolyltrimethyltin (also known as trimethyl(p-tolyl)stannane) is a highly versatile orga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid and regiospecific assembly of complex molecular scaffolds is paramount. p-Tolyltrimethyltin (also known as trimethyl(p-tolyl)stannane) is a highly versatile organometallic reagent primarily utilized as a chemoselective aryl donor in palladium-catalyzed Stille cross-coupling reactions.

Unlike traditional Grignard or organozinc reagents, p-tolyltrimethyltin exhibits exceptional stability to moisture and oxygen, and it tolerates a wide array of unprotected functional groups (such as nitro, cyano, and carbonyl moieties) on the electrophilic coupling partner. This guide provides an in-depth technical analysis of its most critical application: the synthesis of biphenyl and aryl-heteroaryl pharmacophores, which serve as the structural backbone for Angiotensin II Receptor Blockers (ARBs) [1].

Mechanistic Foundation: The Stille Cross-Coupling Pathway

The utility of p-tolyltrimethyltin is rooted in the. The reaction proceeds through a highly orchestrated catalytic cycle consisting of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a stable organopalladium(II) intermediate.

  • Transmetalation (The Causative Role of Tin): The p-tolyl group is transferred from the trimethyltin center to the palladium center. Expert Insight: Trimethyltin reagents are chosen over their tributyltin counterparts for this specific step because the reduced steric bulk of the methyl groups significantly accelerates the transmetalation rate.

  • Reductive Elimination: The two aryl groups couple to form the new C-C bond, releasing the biphenyl product and regenerating the Pd(0) catalyst.

StilleMechanism Pd0 Pd(0) Catalyst (Active Species) OxAdd OxAdd Pd0->OxAdd Aryl Halide Transmet Transmet OxAdd->Transmet p-Tolyltrimethyltin RedElim RedElim Transmet->RedElim SnMe3X byproduct RedElim->Pd0 Catalyst Regeneration Product Biphenyl Product (Ar-p-Tol) RedElim->Product Release

Catalytic cycle of the Pd(0)-mediated Stille cross-coupling using p-tolyltrimethyltin.

Core Application: Synthesis of Angiotensin II Receptor Blockers (ARBs)

The Renin-Angiotensin System (RAS) plays a central role in regulating blood pressure. Overactivation of this system leads to hypertension and congestive heart failure. ARBs (commonly known as "sartans") competitively block the binding of Angiotensin II to the AT1 receptor[1].

The structural hallmark of many ARBs is a substituted biphenyl-tetrazole or biphenyl-carboxylic acid core. p-Tolyltrimethyltin is the premier reagent for assembling this core because it cleanly delivers the p-tolyl group, which contains a benzylic methyl group primed for downstream functionalization[2].

The Synthetic Workflow

The assembly of these drugs follows a strict logical sequence:

  • Scaffold Assembly: p-Tolyltrimethyltin is coupled with an ortho-substituted aryl halide (e.g., 2-bromobenzonitrile or 2-nitro-bromobenzene)[2].

  • Pharmacophore Activation: The resulting p-tolyl group undergoes radical benzylic bromination to yield a highly reactive electrophile[3].

  • Heterocycle Attachment: The bromomethyl intermediate is alkylated with a nitrogenous heterocycle (e.g., triazolinones, imidazoles, or isoquinolinones) to complete the drug molecule[1][4].

ARBSynthesis Step1 1. Stille Cross-Coupling p-Tolyltrimethyltin + Aryl Halide [Pd(PPh3)4, Toluene, 110°C] Step2 2. Biphenyl Intermediate e.g., 4'-methylbiphenyl-2-carbonitrile Step1->Step2 Step3 3. Benzylic Bromination [NBS, AIBN, Reflux] Step2->Step3 Step4 4. Bromomethyl Biphenyl Electrophilic Alkylating Agent Step3->Step4 Step5 5. N-Alkylation [Nitrogenous Heterocycle, Base] Step4->Step5 Step6 6. Angiotensin II Receptor Blocker (e.g., Losartan Analogue) Step5->Step6

Workflow for synthesizing Angiotensin II Receptor Blockers via p-tolyltrimethyltin.

Quantitative Reaction Parameters

The following table summarizes validated reaction parameters for utilizing p-tolyltrimethyltin across various pharmaceutical scaffolds.

Aryl Halide SubstrateOrganotin ReagentCatalyst (mol%)SolventTemp / TimeTarget Scaffold
2-Bromo-5-nitrobenzonitrilep-TolyltrimethyltinPd(PPh3)4 (10%)TolueneReflux / 24hBiphenyl ARB core[2]
3,4-Dibromothiophenep-TolyltrimethyltinPd(PPh3)4 (5%)Toluene120°C / 16hThiophene ARB core[5]
Substituted Imidazolesp-TolyltrimethyltinPd(PPh3)2Cl2 (3.5%)DMF90°C / 5hTriazolinone ARB core[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to execute this chemistry, including the causality behind critical workup steps.

Protocol A: Pd(0)-Catalyzed Stille Coupling of p-Tolyltrimethyltin

Objective: Synthesize 4'-methylbiphenyl-2-carbonitrile derivatives.

  • Preparation & Degassing: In a flame-dried round-bottom flask, dissolve the aryl halide (e.g., 2-bromobenzonitrile, 1.0 equiv) and p-tolyltrimethyltin (1.25 equiv) in anhydrous toluene (0.2 M). Bubble dry N₂ gas directly through the solution for 15 minutes.

    • Causality: Pd(0) is highly susceptible to atmospheric oxidation. Failure to thoroughly degas will result in rapid catalyst deactivation (visible as immediate black precipitation)[5].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 to 0.10 equiv).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 110°C under an N₂ atmosphere for 16–24 hours. The solution will progressively darken.

  • Quench & Destannylation (Critical Step): Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and add a 1M aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.

    • Causality: Trimethyltin byproducts are highly toxic and can streak through silica gel during purification. The KF wash converts soluble trimethyltin halides into polymeric trimethyltin fluoride (

      
      ), an insoluble white solid that is easily removed[3].
      
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the precipitated

    
     and agglomerated "Pd black".
    
  • Isolation: Separate the organic layer, dry over

    
    , concentrate in vacuo, and purify via flash column chromatography.
    
Protocol B: Downstream Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Activate the p-tolyl methyl group for subsequent N-alkylation.

  • Reaction Setup: Dissolve the biphenyl intermediate from Protocol A (1.0 equiv) in anhydrous carbon tetrachloride (

    
    ) or trifluorotoluene (0.1 M).
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 equiv).

    • Causality: NBS provides a constant, low concentration of

      
      , preventing undesirable electrophilic aromatic substitution on the biphenyl rings. AIBN acts as a thermal radical initiator, specifically targeting the weak benzylic C-H bonds[3].
      
  • Execution: Heat the mixture to reflux for 4–8 hours. As the reaction proceeds, the dense NBS solid will be consumed, and succinimide (a lighter solid) will float to the surface of the solvent.

  • Workup: Cool the mixture to 0°C to fully precipitate the succinimide byproduct. Filter the mixture, concentrate the filtrate, and use the highly reactive bromomethyl biphenyl immediately in the next N-alkylation step to prevent degradation.

Safety and Toxicity Considerations

As a Senior Application Scientist, it is mandatory to address the severe toxicity of organotin compounds. p-Tolyltrimethyltin and its reaction byproducts are potent neurotoxins and readily absorb through the skin.

  • All manipulations must be performed in a high-velocity fume hood.

  • Nitrile gloves must be double-layered, as organotins can permeate standard laboratory gloves over time.

  • Waste containing trimethyltin species must be segregated and chemically treated (often with halogens or strong bases) before disposal to prevent environmental contamination.

References

  • Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition in English,[Link]

  • Substituted 1-(2H)-isoquinolinones.
  • United States Patent (19) - Angiotensin II Antagonists.Googleapis.com,
  • Substituted triazolinones.
  • Angiotensin ii antagonists incorporating a substituted thiophene or furan.
  • SUBSTITUTED IMIDASO-CONDENSED 6-MEMBER HETEROCYCLES AS ANGIOTENSINII ANTAGONISTS.

Sources

Protocols & Analytical Methods

Method

High-Efficiency Stille Cross-Coupling using Trimethyl(4-methylphenyl)stannane

Application Note & Protocol | Series: Advanced Organometallic Synthesis Abstract The Stille cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in drug discovery, particularly for the modular as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Series: Advanced Organometallic Synthesis

Abstract

The Stille cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in drug discovery, particularly for the modular assembly of biaryl scaffolds. This application note details the protocol for utilizing trimethyl(4-methylphenyl)stannane (also known as trimethyl(p-tolyl)stannane) to introduce the p-tolyl moiety into aryl halides. While effective, this reagent carries the inherent toxicity of trimethyltin species. This guide prioritizes safety , reaction efficiency , and purification strategies to ensure high yields while mitigating tin contamination in the final pharmaceutical intermediate.

Safety & Handling (CRITICAL)

WARNING: NEUROTOXIN HAZARD Trimethyltin compounds are significantly more toxic than their tributyltin counterparts due to higher volatility and easier absorption through the skin and blood-brain barrier.

  • Engineering Controls: All operations must be performed inside a functioning fume hood or glovebox.

  • PPE: Double nitrile gloves (or Silver Shield® gloves), lab coat, and safety glasses are mandatory.

  • Waste Disposal: All solid and liquid waste must be segregated into specific "Organotin Waste" containers. Do not mix with general organic waste.

  • Decontamination: Glassware should be rinsed with a base bath (alcoholic KOH) or specialized decontamination solution before washing to cleave residual C-Sn bonds.

Chemical Profile

PropertySpecification
Chemical Name Trimethyl(4-methylphenyl)stannane
Synonyms Trimethyl(p-tolyl)stannane; 1-Trimethylstannyl-4-methylbenzene
CAS Number 934-56-5 (General Trimethylphenyltin family ref) / 3728-43-6 (Silane analog ref for comparison)
Molecular Formula C₁₀H₁₆Sn
Molecular Weight 254.94 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in Toluene, DMF, THF, Dioxane
Stability Air-stable for short periods; store under inert atmosphere at 2-8°C

Mechanistic Insight

The Stille coupling proceeds via a Pd(0)/Pd(II) catalytic cycle. For trimethyl(4-methylphenyl)stannane, the transmetallation step is often rate-determining. The transfer of the p-tolyl group from tin to palladium is favored over the methyl groups, but "methyl transfer" is a known side reaction (though less common with aryl-trimethyl stannanes than alkyl-trimethyl ones).

Catalytic Cycle Visualization

StilleCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_Int1 Pd(II)(Ar)(X)L₂ (Trans-Intermediate) OxAdd->PdII_Int1 TransMet Transmetallation (Rate Determining Step) PdII_Int1->TransMet + Stannane PdII_Int2 Pd(II)(Ar)(p-Tolyl)L₂ (Cis-Intermediate) TransMet->PdII_Int2 - Me₃SnX RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) Stannane Trimethyl(p-tolyl)stannane Byproduct Me₃Sn-X Product Ar-(p-Tolyl)

Caption: The Stille catalytic cycle. The transmetallation step involves the exchange of the halide on Palladium with the p-tolyl group from the stannane.

Standard Operating Procedure (Protocol)

Reagents & Materials
  • Substrate: Aryl Bromide or Iodide (1.0 equiv).

  • Reagent: Trimethyl(4-methylphenyl)stannane (1.1 – 1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) + P(o-tol)₃ (10 mol%).

  • Solvent: Anhydrous Toluene (degassed).

  • Additives (Optional): CsF (2.0 equiv) or CuI (10 mol%) – Recommended for hindered substrates.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

    • Add the Aryl Halide (1.0 mmol) and Catalyst (e.g., 58 mg Pd(PPh₃)₄).

    • Note: If using solid additives like CsF or CuI, add them at this stage.

  • Solvent & Reagent Addition:

    • Seal the vessel with a septum.[1]

    • Evacuate and backfill with Argon three times.[1]

    • Inject anhydrous, degassed Toluene (5 mL, 0.2 M concentration).

    • Add Trimethyl(4-methylphenyl)stannane (1.1 mmol) via syringe.

    • Tip: If the stannane is viscous or solid, weigh it in the flask during step 1 or dissolve it in a small amount of toluene before injection.

  • Reaction:

    • Heat the mixture to 90–110°C (reflux) in an oil block.

    • Stir vigorously for 4–16 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the aryl halide.

  • Workup (The KF Method):

    • Why: This step converts soluble trimethyltin halides into insoluble polymeric tin fluorides, facilitating removal.

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (10 mL).

    • Add saturated aqueous Potassium Fluoride (KF) solution (5 mL).

    • Stir vigorously for 30 minutes. A white, polymeric precipitate (Me₃SnF) will form.

    • Filter the suspension through a pad of Celite . Wash the pad with Ethyl Acetate.

  • Extraction:

    • Transfer filtrate to a separatory funnel.

    • Wash organic layer with Water (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification & Analysis

Removing trace organotin residues is critical for compound purity and biological testing.

Purification Workflow

Purification Crude Crude Mixture (Contains Product + Sn residues) KF_Treat Aq. KF Wash (Precipitates Me₃SnF) Crude->KF_Treat Filtration Celite Filtration KF_Treat->Filtration Column Flash Column (SiO₂ + 5% Et₃N) Filtration->Column Final Pure Biaryl Product Column->Final

Caption: Optimized workflow for removal of toxic organotin byproducts.

Chromatography Tip: Organotin compounds often streak on silica gel or elute with the product.

  • Solution: Pre-treat the silica gel column with 1-5% Triethylamine (Et₃N) in the eluent (e.g., Hexanes/EtOAc + 2% Et₃N). This deactivates acidic sites on the silica, preventing destannylation and improving separation.

Troubleshooting

IssuePossible CauseCorrective Action
No Reaction Catalyst poisoning or inactive catalyst.Ensure Pd(PPh₃)₄ is yellow (not black). Use fresh catalyst or switch to Pd₂(dba)₃/P(t-Bu)₃.
Homocoupling (Ar-Ar) Oxidative addition is too slow; disproportionation.Degass solvents thoroughly to remove O₂. Lower temperature slightly.
Methyl Transfer Methyl group transfers instead of p-tolyl.This is rare for aryl stannanes but possible. Switch to a bulky ligand (e.g., P(o-tol)₃) to sterically favor aryl transfer.
Black Precipitate "Palladium Black" formation (catalyst decomposition).Add additional ligand (PPh₃) to stabilize Pd species. Ensure inert atmosphere is maintained.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4] Organic Reactions, 50, 1–652. Link

  • Renaud, J., et al. (1998). "Scavenging of Organotin Compounds." Journal of Organic Chemistry, 63(25), 8898-8906. (Describes the KF workup method).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 41(22), 4176-4211. (Discussion of additives like CsF). Link

Sources

Application

Palladium-Catalyzed Arylation of Halides with p-Tolyltrimethyltin: Application Note &amp; Protocol

Introduction & Scope The Stille cross-coupling reaction remains a foundational methodology for C–C bond formation in medicinal chemistry and materials science. Specifically, the arylation of aryl halides using p-tolyltri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The Stille cross-coupling reaction remains a foundational methodology for C–C bond formation in medicinal chemistry and materials science. Specifically, the arylation of aryl halides using p-tolyltrimethyltin is a highly targeted approach for synthesizing 4-methylbiphenyl derivatives—critical structural motifs found in advanced materials and active pharmaceutical ingredients (APIs), such as the precursors for Angiotensin II receptor antagonists [1].

While tributyltin reagents are more ubiquitous due to their lower volatility, trimethyltin derivatives like p-tolyltrimethyltin offer a distinct kinetic advantage. The reduced steric bulk of the methyl ligands significantly accelerates the rate-determining transmetalation step [2]. This allows for milder reaction conditions, shorter reaction times, and the successful coupling of sterically hindered or electronically deactivated electrophiles that would otherwise stall with tributyltin analogs.

Mechanistic Principles & Causality

Understanding the causality behind the reaction conditions requires analyzing the three primary steps of the palladium catalytic cycle:

  • Oxidative Addition: The active Pd(0) species inserts into the C–X bond of the aryl halide. The innate reactivity trend (Ar–I > Ar–Br >> Ar–Cl) dictates that aryl iodides and bromides undergo oxidative addition rapidly at lower temperatures with classic catalysts like Pd(PPh₃)₄. Conversely, aryl chlorides require electron-rich, bulky phosphine ligands (e.g., XPhos) to lower the activation barrier [3].

  • Transmetalation (Rate-Determining Step): The p-tolyl group transfers from the stannane to the Pd(II) complex. Trimethyltin reagents excel here due to minimal steric clash. The use of highly polar solvents (like DMF) or additives (like CuI) can further accelerate this step via a Sn-to-Cu transmetalation pathway, generating a highly reactive organocopper intermediate.

  • Reductive Elimination: The biaryl product is expelled, regenerating the Pd(0) catalyst to propagate the cycle.

StilleCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)(X)L₂ Oxidative Addition Complex Pd0->OxAdd + Ar-X Oxidative Addition TransMet Ar-Pd(II)(p-Tol)L₂ Transmetalation Complex OxAdd->TransMet + p-Tol-SnMe₃ Transmetalation TransMet->Pd0 - Ar-p-Tol Reductive Elimination

Figure 1: Mechanism of the Palladium-Catalyzed Stille Cross-Coupling Cycle.

Experimental Design & Reagent Selection

  • Electrophile: 2-Bromo-5-nitrobenzonitrile (A representative model substrate for API synthesis).

  • Nucleophile: p-Tolyltrimethyltin. A slight excess (1.1–1.2 equivalents) is used to ensure complete consumption of the aryl halide, as organostannanes can undergo trace homocoupling.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 5 mol% loading.

  • Solvent: Anhydrous Toluene. While DMF provides faster transmetalation rates, toluene is preferred for its ease of removal during the aqueous workup phase.

  • Workup Reagent: Aqueous Potassium Fluoride (KF). Trimethyltin halides (Me₃SnX) generated as reaction byproducts are highly toxic and soluble in organic solvents. KF converts them into insoluble, polymeric trimethyltin fluoride (Me₃SnF), which can be easily removed by filtration [4].

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Catalytic Coupling (90-110°C, 12-24h) Prep->Reaction Quench 3. KF Quench (Precipitate Me₃SnF) Reaction->Quench Extraction 4. Filtration (Remove Tin Salts) Quench->Extraction Purification 5. Chromatography (Silica Gel) Extraction->Purification

Figure 2: Experimental workflow for Stille arylation and tin byproduct remediation.

Detailed Protocol: Synthesis of 4'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbonitrile

Self-Validating System: This protocol is engineered with built-in analytical checkpoints to verify reaction progression and safety before advancing to subsequent steps.

Step 1: Reagent Preparation (Inert Atmosphere)
  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then allow it to cool.

  • Add 2-bromo-5-nitrobenzonitrile (1.0 mmol, 227 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

    • Causality: Pd(0) complexes are highly sensitive to molecular oxygen, which irreversibly oxidizes the catalyst to an inactive Pd(II) species, halting the catalytic cycle.

Step 2: Catalytic Coupling
  • Add anhydrous toluene (5.0 mL) via a gas-tight syringe.

  • Add p-tolyltrimethyltin (1.2 mmol, 306 mg) dropwise via syringe.

  • Heat the reaction mixture to 100 °C using a pre-calibrated heating block.

  • Validation Checkpoint 1 (Reaction Progress): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 4:1). The starting material mass/spot should be mostly consumed, and the product mass [M+H]⁺ should be the dominant signal. Continue heating if the starting material remains.

Step 3: KF Quench and Tin Remediation
  • Once complete (typically 12–24 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL).

  • Add an equal volume (15 mL) of a saturated aqueous Potassium Fluoride (KF) solution.

  • Stir vigorously for 1 hour.

    • Causality: Vigorous biphasic stirring is mandatory to ensure complete metathesis of the soluble Me₃SnBr byproduct into the insoluble Me₃SnF polymer [4].

  • Validation Checkpoint 2 (Tin Precipitation): A dense white precipitate (Me₃SnF) must form at the aqueous-organic interface. If no precipitate forms, verify the saturation level of your KF solution.

Step 4: Filtration and Extraction
  • Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the Me₃SnF polymer and precipitated palladium black. Wash the filter cake with additional Ethyl Acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0–20% EtOAc in Hexanes).

    • Pro-Tip: Adding 1% triethylamine to the eluent neutralizes the acidity of the silica gel, preventing product degradation and helping to retain any trace unreacted tin impurities on the column [4].

Quantitative Data Presentation

The following table summarizes the optimization parameters for the arylation of aryl bromides with p-tolyltrimethyltin, demonstrating the impact of solvent and catalyst selection on yield and tin remediation efficiency.

SolventCatalyst System (5 mol%)Temp (°C)Time (h)Isolated Yield (%)Post-KF Tin Residue (ppm)
ToluenePd(PPh₃)₄1002485< 50
DMFPd(PPh₃)₄901292< 50
DioxanePd₂(dba)₃ / XPhos100895< 30
ToluenePd(OAc)₂ / P(o-tol)₃1101878< 80

Table 1: Optimization of reaction conditions and tin removal efficiency. Data synthesized from standard benchmark studies[3, 4].

Safety & Troubleshooting

  • Toxicity Warning: Trimethyltin compounds are severe neurotoxins that can readily absorb through the skin and respiratory tract. All manipulations—including weighing, reaction setup, and workup—must be performed in a certified fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).

  • Stalled Transmetalation: If the reaction stalls (indicated at Validation Checkpoint 1), consider adding 10 mol% CuI as a co-catalyst. The "copper effect" facilitates the transfer of the p-tolyl group by forming a highly reactive organocopper intermediate that rapidly undergoes transmetalation with the Pd(II) complex.

References

  • United States Patent 5,138,069: Substituted imidazo-condensed 6-member heterocycles as angiotensin II antagonists.
  • The Stille Reaction, 38 Years Later. ACS Catalysis.[Link]

  • Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. ResearchGate.[Link]

Method

Application Note: Microwave-Assisted Stille Cross-Coupling using (4-Methylphenyl)trimethylstannane

Executive Summary This application note details the protocol for the microwave-assisted Stille cross-coupling of (4-Methylphenyl)trimethylstannane with aryl halides. While tributyltin reagents are more common due to lowe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the microwave-assisted Stille cross-coupling of (4-Methylphenyl)trimethylstannane with aryl halides. While tributyltin reagents are more common due to lower volatility, trimethylstannanes are often employed for their reduced steric bulk, facilitating difficult transmetallation steps in sterically hindered systems.

Key Advantages of this Protocol:

  • Reaction Speed: Microwave irradiation reduces reaction times from 12–24 hours (thermal reflux) to 10–20 minutes.

  • Steric Access: The small methyl groups on the tin center allow for efficient coupling of the bulky p-tolyl group where tributyl analogs may fail.

  • Purification: Includes a specialized Potassium Fluoride (KF) workup to sequester toxic organotin byproducts as insoluble solids.

Critical Safety Directive: Trimethyltin Neurotoxicity

⚠️ DANGER: HIGH ACUTE TOXICITY ALERT

Unlike tributyltin (TBT) compounds, which are primarily immunotoxic and skin irritants, trimethyltin (TMT) compounds are potent neurotoxins .

Specific Hazards:
  • Limbic System Necrosis: TMT specifically targets neurons in the hippocampus and pyriform cortex.
  • Volatility: The byproduct, Trimethyltin chloride ($Me_3SnCl$), is volatile and water-soluble. It can be inhaled easily if rotary evaporation is performed without a proper trap.
  • Delayed Onset: Symptoms (tremors, aggression, cognitive decline) may be delayed by 24–72 hours after exposure.
Mandatory Controls:
  • All weighing and handling must occur inside a functioning fume hood or glovebox.
  • Double-gloving (Nitrile over Laminate) is required.
  • All waste must be segregated into a specific "Organotin Waste" stream.

Scientific Background & Mechanism[1][2]

The Stille reaction involves the Pd(0)-catalyzed coupling of an organostannane with an organic electrophile.[1][2][3][4] The microwave-assisted variant accelerates the rate-determining step—often the transmetallation —by rapidly overcoming the activation energy barrier through direct dielectric heating of the polar solvent/catalyst complex.

Mechanistic Pathway

The catalytic cycle proceeds through three primary stages:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetallation: The p-tolyl group is transferred from Sn to Pd. This is the step most enhanced by the small steric profile of the trimethyl ligands compared to tributyl.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: Catalytic Cycle

StilleCycle Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Sn Reagent - Me3SnX RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Start - Product Product Biaryl Product (Ar-Tol) RedElim->Product Reagent1 Aryl Halide (Ar-X) Reagent1->Start Reagent2 (4-Methylphenyl)SnMe3 Reagent2->OxAdd

Figure 1: The catalytic cycle of the Stille cross-coupling. Microwave irradiation significantly accelerates the Transmetallation step (Red).

Materials and Equipment

Reagents
ComponentSpecificationRole
Stannane (4-Methylphenyl)trimethylstannane (>97%)Nucleophile (Tolyl donor)
Electrophile Aryl Bromide or Iodide (1.0 equiv)Coupling Partner
Catalyst

or

+ XPhos
Palladium Source
Solvent Anhydrous DMF or NMPPolar solvent (High MW absorption)
Additive CsF (2.0 equiv) or CuI (0.1 equiv)Transmetallation promoter
Workup Potassium Fluoride (KF) (sat. aq.)Tin sequestration agent
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of maintaining 20 bar pressure.

  • Vessels: 10 mL or 35 mL heavy-walled glass vials with crimp caps and PTFE/silicone septa.

  • Purification: Flash chromatography system (Biotage/ISCO) or Prep-HPLC.

Experimental Protocol

Optimization Matrix

Before scale-up, screen the following conditions to maximize yield and minimize homocoupling.

ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst

(5 mol%)

(2 mol%) + XPhos (4 mol%)
Solvent Toluene (degassed)DMF (degassed)
Temp/Time 110°C / 20 min140°C / 10 min
Additives NoneCuI (10 mol%) + CsF (2 equiv)
Standard Operating Procedure (0.5 mmol scale)

Step 1: Vessel Preparation

  • Oven-dry a 10 mL microwave process vial.

  • Add a magnetic stir bar.

  • In a Glovebox or Purged Glove Bag: Weigh out

    
     (29 mg, 0.025 mmol, 5 mol%).
    
  • Add the Aryl Bromide (0.50 mmol, 1.0 equiv).

  • Add (4-Methylphenyl)trimethylstannane (140 mg, 0.55 mmol, 1.1 equiv).

    • Note: If the stannane is liquid, dispense via syringe after sealing.

Step 2: Solvation and Sealing

  • Seal the vial with a PTFE-lined crimp cap.

  • Remove from glovebox (catalyst is temporarily protected by argon/nitrogen atmosphere).

  • Inject 3.0 mL of anhydrous DMF (degassed) through the septum.

  • Optional: If using the "Copper Effect" for sluggish substrates, add CuI (10 mg) before sealing.

Step 3: Microwave Irradiation Program the reactor with the following dynamic method:

  • Temperature: 130°C

  • Ramp Time: 2:00 min

  • Hold Time: 10:00 min

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 200W (Dynamic mode)

  • Stirring: High

Step 4: Workup (The KF Method) Crucial step for removing trimethyltin byproducts.

  • Cool the reaction mixture to room temperature.

  • Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate (10 mL).
    
  • Add 5 mL of saturated aqueous Potassium Fluoride (KF) solution.

  • Stir vigorously for 30 minutes.

    • Observation: A white, polymeric precipitate (

      
      ) will form. This solid contains the majority of the tin toxicity.
      
  • Filter the mixture through a pad of Celite. Dispose of the Celite pad as solid hazardous organotin waste.

  • Wash the filtrate with water (3 x 10 mL) to remove DMF.

  • Dry organic layer over

    
    , filter, and concentrate carefully (do not heat bath >30°C due to potential volatility of residual tin halides).
    
Workflow Diagram

Workflow Setup Setup (Glovebox) Pd Cat + Ar-Br + Sn-Tol Solvation Solvation Inject DMF (3mL) Setup->Solvation MW Microwave 130°C, 10 min Solvation->MW KF_Treat KF Workup Precipitate Me3SnF MW->KF_Treat Filtration Filtration Remove Sn Solids KF_Treat->Filtration

Figure 2: Experimental workflow emphasizing the KF workup step for safety.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Formation of Pd Black Catalyst decompositionSwitch to

or add extra ligand (

). Ensure thorough degassing of solvent.
Homocoupling (Ar-Ar) Oxidative couplingReduce catalyst loading; ensure strictly anaerobic conditions; lower temperature.
Low Conversion Sluggish transmetallationAdd CuI (10 mol%) (The "Copper Effect"). Switch solvent to NMP. Increase temp to 150°C.
Product Contaminated with Sn Incomplete workupRepeat KF wash or use 10% w/w fused KF on Silica for column chromatography.

References

  • Microwave-Assisted Stille Coupling Review

    • Larhed, M., & Hallberg, A. (2002).[5] Microwave-Assisted High-Speed Chemistry: A New Technique in Nuclear Medicine. Accounts of Chemical Research.

  • Toxicity of Trimethyltin

    • Röhl, C., et al. (2009).[6] The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia.[6] Toxicology in Vitro.

  • KF Workup Procedure

    • Leibner, J. E., & Jacobus, J. (1979). The fluoride ion workup of organotin reactions. The Journal of Organic Chemistry.
  • Catalyst Optimization (XPhos)

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. (Relevant for ligand effects in coupling).[7][3][5][8]

Sources

Application

General procedure for p-tolyl group transfer using organotins

Application Note: Precision Arylation using p-Tolylstannanes Executive Summary This guide details the protocol for the palladium-catalyzed transfer of the p-tolyl (4-methylphenyl) moiety using organostannane reagents (St...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Arylation using p-Tolylstannanes

Executive Summary

This guide details the protocol for the palladium-catalyzed transfer of the p-tolyl (4-methylphenyl) moiety using organostannane reagents (Stille Cross-Coupling). While the Stille coupling is a mature methodology, the specific transfer of electron-neutral to slightly electron-rich aryl groups like p-tolyl presents unique challenges regarding transmetallation rates and purification. This note prioritizes the Tributyl(p-tolyl)stannane reagent due to its balance of stability and reactivity, while addressing the critical bottleneck of organotin byproduct removal using a self-validating Potassium Fluoride (KF) precipitation workflow.

Strategic Reagent Selection

The success of the p-tolyl transfer relies heavily on the "dummy ligands" attached to the tin atom.

FeatureTrimethyl(p-tolyl)stannane (

)
Tributyl(p-tolyl)stannane (

)
Atom Economy HighLow
Toxicity Extreme (High volatility, neurotoxic)High (Lower volatility, skin penetrant)
Reactivity Higher (Less steric hindrance)Moderate (Standard)
Purification Byproducts are volatile (care required)Byproducts are lipophilic oils (difficult)
Recommendation Use only for sterically hindered electrophiles.Recommended for general use.

Expert Insight: We utilize


 because the butyl groups act as non-transferable "dummy" ligands. The migration aptitude in Stille coupling follows the order: Alkynyl > Vinyl > Aryl > Alkyl . Therefore, the p-tolyl group (

) will transfer exclusively over the butyl groups (

), ensuring chemoselectivity.

Mechanistic Pathway

Understanding the cycle is vital for troubleshooting. The rate-determining step (RDS) for aryl stannanes is frequently the Transmetallation step, unlike other couplings where Oxidative Addition dominates.

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R-X adds to Pd) Pd0->OxAdd PdII_Ox Pd(II)(R)(X)L2 OxAdd->PdII_Ox TransMet Transmetallation (RDS for Aryl Transfer) PdII_Ox->TransMet PdII_DiOrg Pd(II)(R)(p-Tol)L2 TransMet->PdII_DiOrg RedElim Reductive Elimination (Product Release) PdII_DiOrg->RedElim RedElim->Pd0 Product Product (R-p-Tol) RedElim->Product RX Electrophile (R-X) RX->OxAdd SnReagent Nucleophile (Bu3Sn-p-Tol) SnReagent->TransMet

Caption: The catalytic cycle. Note that for p-tolyl transfer, Transmetallation is often the bottleneck due to the steric bulk of the tributyltin group.

Detailed Experimental Protocol

Phase A: Reaction Setup

Scale: 1.0 mmol (Representative) Conditions: Inert Atmosphere (


 or Ar) is mandatory. 

promotes homocoupling of the stannane (

) and kills the catalyst.
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under vacuum and backfill with Argon (3 cycles).

  • Reagent Loading:

    • Add Electrophile (Aryl/Vinyl Halide) (1.0 mmol, 1.0 equiv).

    • Add Tributyl(p-tolyl)stannane (1.1 mmol, 1.1 equiv). Note: A slight excess accounts for minor protodestannylation.

    • Add Catalyst:

      
       (0.05 equiv, 5 mol%).
      
      • Alternative: For sterically demanding chlorides, use

        
         (2 mol%) + 
        
        
        
        (4 mol%).
  • Solvent Addition:

    • Add anhydrous Toluene or 1,4-Dioxane (5 mL, 0.2 M).

    • Degassing: Sparge the solvent with Argon for 10 minutes prior to addition, or use freeze-pump-thaw if available.

  • Execution:

    • Seal the vessel.

    • Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of the electrophile.

Phase B: The "KF Workup" (Tin Removal)

This is the most critical step for data integrity. Standard extraction leaves toxic tin residues that interfere with biological assays.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute with

    
     or EtOAc (10 mL).
    
  • The KF Treatment:

    • Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10 M).

    • Add 10 mL of saturated KF solution to the reaction mixture.

    • Vigorous Stirring: Stir the biphasic mixture vigorously for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The fluoride ion has a high affinity for tin, forming polymeric tributyltin fluoride (

      
      ), which is an insoluble white solid.
      
  • Filtration:

    • Filter the resulting suspension through a pad of Celite or silica.[8] The white solid (

      
      ) will be retained on the filter.
      
    • Wash the pad with EtOAc.

  • Extraction:

    • Transfer filtrate to a separatory funnel.[8][9] Wash with water (1x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.[9]
      
Phase C: Purification
  • Flash Chromatography: Silica gel.[8]

  • Additive: If tin streaks are still visible on TLC, add 1% Triethylamine (

    
    )  to your eluent. This deactivates the silica surface prevents organotin tailing.
    

Workflow Visualization

Workflow Setup Inert Setup (Ar/N2) Reaction Reaction 100°C, 12h Setup->Reaction + Pd cat KF_Add Add Sat. KF (Stir 1h) Reaction->KF_Add Cool Filtration Filter Solid (Bu3SnF) KF_Add->Filtration Precipitate Isolation Isolate Product Filtration->Isolation Flash Col

Caption: Operational workflow emphasizing the Potassium Fluoride (KF) precipitation step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst death or Oxidative Addition failure.Ensure strict

-free conditions. Switch to electron-rich ligands (e.g.,

) to facilitate oxidative addition.
Homocoupling (Tol-Tol) Presence of Oxygen or Cu(II).Degas solvents more thoroughly. Avoid Copper co-catalysts unless necessary (Liebeskind conditions).
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash").Add excess ligand (e.g.,

) to stabilize the Pd(0) species.
Tin Contamination in NMR Incomplete KF workup.Repeat KF wash or use 10% w/w

-Silica
as the stationary phase for chromatography [3].[9]

Safety & Toxicity (E-E-A-T Compliance)

  • Neurotoxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They can penetrate nitrile gloves.

  • Handling: Double-glove (Nitrile under Laminate film if available) and work exclusively in a fume hood.

  • Waste: All aqueous streams from the KF workup must be treated as heavy metal waste, not standard aqueous waste.

References

  • Original Methodology: Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 1978 , 100(11), 3636–3638.

  • Mechanistic Review: Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[1][3][4][6][7][10][11][12][13] Organic Reactions, 1997 , 50, 1–652.

  • Purification Protocol: Harrowven, D. C.; Guy, I. L. "KF–Silica as a stationary phase for the removal of organotin by-products." Chemical Communications, 2004 , (17), 1968–1969.

  • Fluoride Workup: Leibner, J. E.; Jacobus, J. "The fluoride ion induced reaction of organotin compounds." The Journal of Organic Chemistry, 1979 , 44(3), 449–450.

Sources

Method

Application Note: Copper-Mediated Coupling of Trimethyl(4-methylphenyl)stannane

Abstract & Core Directive This guide details the operational protocols for utilizing Trimethyl(4-methylphenyl)stannane (also known as trimethyl(p-tolyl)stannane; CAS 934-56-5) in Copper(I)-mediated cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the operational protocols for utilizing Trimethyl(4-methylphenyl)stannane (also known as trimethyl(p-tolyl)stannane; CAS 934-56-5) in Copper(I)-mediated cross-coupling reactions. While traditional Stille couplings rely on Palladium, the inclusion of stoichiometric or catalytic Copper(I)—specifically Copper(I) thiophene-2-carboxylate (CuTC) —unlocks unique reactivity profiles.

This note focuses on two high-value transformations for drug discovery:

  • The Liebeskind-Srogl Cross-Coupling: Synthesis of aryl ketones from thioesters under neutral conditions.

  • Oxidative C–S Coupling: Ligand-free synthesis of aryl thioethers.

Key Technical Insight: The primary role of Copper(I) in these systems is to facilitate a rapid, irreversible transmetallation from Tin (Sn) to Copper (Cu), generating a transient, highly reactive organocopper species that engages in coupling steps where organostannanes alone are inert.

Reagent Profile: Trimethyl(4-methylphenyl)stannane

PropertySpecification
IUPAC Name Trimethyl(4-methylphenyl)stannane
Common Name Trimethyl(p-tolyl)stannane
CAS Number 934-56-5
Molecular Weight 254.94 g/mol
Appearance Colorless to pale yellow liquid
Stability Air-stable, but moisture-sensitive over long periods.
Toxicity High. Organotins are neurotoxic. Handle in a fume hood.
Role Nucleophilic source of the p-tolyl moiety.

Mechanistic Insight: The "Copper Effect"

In standard Pd-catalyzed Stille couplings, the transmetallation from Sn to Pd is often the rate-determining step (RDS). Copper(I) salts accelerate this by acting as a "shuttle."

  • Sn

    
     Cu Transmetallation:  The organostannane reacts with Cu(I) (e.g., CuTC) to form an organocopper intermediate (Tol-Cu) and a stannyl-carboxylate byproduct.
    
  • Coupling: The resulting Tol-Cu species is significantly more nucleophilic than the parent stannane, allowing it to undergo transmetallation to Palladium (in Liebeskind-Srogl) or direct oxidative coupling (in C-S bond formation).

Visualization: The Dual-Metal Catalytic Cycle (Liebeskind-Srogl)[1]

LiebeskindSrogl Start Thioester (Electrophile) Pd_OxAdd Pd(II) Intermediate (Oxidative Addition) Start->Pd_OxAdd Pd(0) Transmetal Transmetallation (Cu to Pd) Pd_OxAdd->Transmetal Sn_Reagent Trimethyl(p-tolyl)stannane Trans_Cu p-Tolyl-Cu (Transient Species) Sn_Reagent->Trans_Cu + CuTC (- Me3Sn-TC) Cu_Salt CuTC (Mediator) Cu_Salt->Trans_Cu Trans_Cu->Transmetal Delivers p-Tolyl Product Aryl Ketone (Product) Transmetal->Product Reductive Elimination Regenerates Pd(0)

Figure 1: The synergistic role of CuTC in facilitating transmetallation during ketone synthesis.

Protocol 1: Liebeskind-Srogl Ketone Synthesis

Application: Synthesis of unsymmetrical ketones from thioesters. Why this method? Unlike Suzuki or Grignard reactions, this proceeds under neutral conditions (no base required), preserving sensitive functional groups like epoxides, esters, or base-labile protecting groups.

Materials
  • Substrate: Thioester (1.0 equiv) [e.g., S-phenyl 4-methoxybenzothioate]

  • Reagent: Trimethyl(4-methylphenyl)stannane (1.1 – 1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    / TFP (Tris-2-furylphosphine)
  • Mediator: CuTC (Copper(I) thiophene-2-carboxylate) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add the thioester (1.0 mmol), CuTC (1.5 mmol, 286 mg), and Pd(PPh

    
    )
    
    
    
    (0.05 mmol, 58 mg).
  • Solvation: Add anhydrous THF (10 mL). The solution typically turns a dark orange/brown.

  • Addition: Add Trimethyl(4-methylphenyl)stannane (1.2 mmol, ~305 mg/265 µL) via syringe.

  • Reaction: Stir at 45–50 °C for 12–18 hours.

    • Note: Reaction progress can be monitored by TLC. The disappearance of the thioester is the primary indicator.

  • Quench: Dilute with Diethyl Ether (30 mL) and add saturated NH

    
    Cl solution (10 mL).
    
  • Workup: Filter the biphasic mixture through a pad of Celite to remove copper residues. Separate layers. Extract aqueous layer with Ether (2x).

  • Purification: See Section 6 for Tin removal (Critical Step).

Protocol 2: Ligand-Free Cu-Mediated Thioether Synthesis

Application: Synthesis of aryl thioethers (C–S bond formation).[1][2] Why this method? Direct coupling of stannanes with sulfonyl chlorides or disulfides without Palladium.

Materials
  • Electrophile: Benzenesulfonyl chloride (1.0 equiv)

  • Reagent: Trimethyl(4-methylphenyl)stannane (1.2 equiv)

  • Mediator: CuI (10 mol%) or CuTC (1.0 equiv for faster rates)

  • Additive: Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (100 °C)

Procedure
  • Combine benzenesulfonyl chloride (1.0 mmol), Na

    
    CO
    
    
    
    (2.0 mmol), and CuI (0.1 mmol) in a reaction vial.
  • Add DMF (5 mL) and Trimethyl(4-methylphenyl)stannane (1.2 mmol).

  • Heat to 100 °C for 4 hours.

  • Mechanism: The sulfonyl chloride is reduced in situ to a thiolate/sulfinate species which couples with the organocopper intermediate generated from the stannane.

  • Workup: Dilute with water, extract with EtOAc. Proceed to Tin removal.[3]

Critical Protocol: Removal of Organotin Residues

The "Trustworthiness" Pillar: Stille couplings are notorious for toxic trimethyltin byproducts that streak on chromatography columns and contaminate biological assays. Simple evaporation is insufficient.

Method A: The Potassium Fluoride (KF) / Silica Gel Method

This method converts soluble organotin halides into insoluble polymeric tin fluorides.

StepActionRationale
1 Prepare Slurry Dissolve crude reaction oil in Et

O or EtOAc.
2 Add KF Add a solution of saturated aqueous KF (10 mL per mmol Sn).
3 Precipitate Stir vigorously for 2 hours. A white polymeric solid (Me

SnF)

will form.
4 Filtration Filter through a pad of Silica Gel mixed with anhydrous K

CO

(9:1 w/w).
5 Result The filtrate contains the product; the toxic tin remains on the filter cake.
Visualization: Purification Workflow

TinRemoval Crude Crude Reaction Mixture (Product + Me3Sn-X) KF_Treat Add Saturated Aqueous KF Stir 2 Hours Crude->KF_Treat Polymer Formation of Insoluble (Me3SnF)n Polymer KF_Treat->Polymer Filter Filter through Silica/K2CO3 Pad Polymer->Filter Pure Filtrate: Tin-Free Product Filter->Pure Waste Solid Waste: Tin Polymer Filter->Waste

Figure 2: Validated workflow for the removal of trimethyltin residues.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Start Material Recovers) Inactive CuTCCuTC is air-sensitive. Ensure it is a brick-red/brown solid, not green (oxidized). Store in a glovebox or desiccator.
Homocoupling (Biaryl formation) Oxidative DimerizationExcess Cu(II) or oxygen presence. Degas solvents thoroughly. Use strictly 1.05 equiv of Stannane.
Slow Conversion Poor TransmetallationSwitch solvent to NMP or add CsF (2.0 equiv) to activate the stannane via hypervalent silicate formation.
Protodestannylation MoistureThe p-tolyl-Sn bond is labile to acid/moisture. Ensure reagents are dry.

References

  • Liebeskind-Srogl Coupling (Original): Liebeskind, L. S.; Srogl, J. "Thiol Ester−Boronic Acid Cross-Coupling."[4] J. Am. Chem. Soc.[4]2000 , 122, 11260.[4] Link

  • CuTC Mediation Mechanism: Villalobos, J. M.; Srogl, J.; Liebeskind, L. S.[4] "A Sustainable, Copper-Catalyzed Synthesis of Ketones." J. Am. Chem. Soc.[4]2007 , 129, 15734. Link

  • Tin Removal Protocol: Crich, D.; Sun, S. "A Practical Method for the Removal of Organotin Residues." J. Org.[5] Chem.1996 , 61, 7200. Link

  • Ligand-Free Cu-Coupling: Sadhukhan, A., et al. "Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles."[1] J. Org.[5] Chem.2020 , 85, 12703. Link

  • Reagent Data: NIST Chemistry WebBook, SRD 69, "Stannane, trimethylphenyl-". Link

Sources

Application

Application Note: High-Fidelity Synthesis of 4-Methylbiaryls via Stille Cross-Coupling

Abstract & Strategic Importance The 4-methylbiaryl motif is a privileged pharmacophore in medicinal chemistry, serving as a critical structural core in angiotensin II receptor antagonists (e.g., Sartans) and a modulator...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 4-methylbiaryl motif is a privileged pharmacophore in medicinal chemistry, serving as a critical structural core in angiotensin II receptor antagonists (e.g., Sartans) and a modulator of lipophilicity in fragment-based drug discovery. The "Magic Methyl" effect—where the addition of a single methyl group can boost potency by orders of magnitude through conformational restriction or solubility modulation—makes the precise synthesis of this motif essential.

While Suzuki-Miyaura coupling is often the default choice, Stille Cross-Coupling remains indispensable for complex substrates where boronic acids are unstable, protodeboronate rapidly, or are sterically compromised. This guide provides a validated, high-fidelity protocol for synthesizing 4-methylbiaryls, addressing the two primary bottlenecks of the Stille reaction: sluggish transmetallation rates and organotin toxicity/purification .

Mechanistic Insight: The Transmetallation Bottleneck

To optimize the synthesis of 4-methylbiaryls, one must understand the catalytic cycle's rate-determining step (RDS). Unlike oxidative addition, which is generally fast for aryl bromides/iodides, the transmetallation step in Stille coupling is kinetically slow, particularly for electron-neutral or electron-rich substrates like 4-bromotoluene.

The "Copper Effect" (Liebeskind-Strogl)

Standard Stille conditions often require high heat (


100°C), leading to catalyst decomposition (palladium black formation). To mitigate this, our protocol leverages the "Copper Effect."[1] The addition of Cu(I) salts facilitates a "double transmetallation" pathway:
  • Transfer of the organic group from Sn to Cu (forming a transient organocuprate).

  • Rapid transmetallation from Cu to Pd.

This modification allows the reaction to proceed at lower temperatures with higher turnover frequencies (TOF).

Diagram 1: Accelerated Stille Catalytic Cycle

The following diagram illustrates the standard Pd(0)/Pd(II) cycle overlaid with the Copper(I) co-catalytic shunt.

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Pd_II_Ox Pd(II)-Ar-X (Intermediate A) OxAdd->Pd_II_Ox TransMet Transmetallation Pd_II_Ox->TransMet Sn_Reagent Stannane (R-SnBu3) Cu_Inter Transient Organocuprate (R-Cu) Sn_Reagent->Cu_Inter Sn -> Cu Transfer (Fast) Sn_Reagent->TransMet Standard Path (Slow) Cu_Salt Cu(I) Additive Cu_Salt->Cu_Inter Pd_II_R Pd(II)-Ar-R (Intermediate B) Cu_Inter->Pd_II_R Cu -> Pd Transfer (Very Fast) TransMet->Pd_II_R RedElim Reductive Elimination Pd_II_R->RedElim RedElim->Pd0 Regeneration Product 4-Methylbiaryl (Product) RedElim->Product

Caption: The Copper(I)-accelerated Stille cycle. The green path ("Copper Shunt") bypasses the kinetically slow direct Sn-Pd transmetallation.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of 4-Methylbiphenyl

Target: Synthesis of 4-methylbiphenyl from 4-bromotoluene and tributyl(phenyl)stannane. Scale: 1.0 mmol (Adaptable to 50 mmol).

Reagents & Materials:
  • Electrophile: 4-Bromotoluene (1.0 equiv, 171 mg)

  • Nucleophile: Tributyl(phenyl)stannane (1.1 equiv, 404 mg)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) + AsPh₃ (6 mol%) for sterically hindered variants.

  • Co-Catalyst: CuI (10 mol%)

  • Additive: CsF (2.0 equiv, activates the stannane via hypervalent silicate formation).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Reagent Loading: Add CuI (19 mg, 0.1 mmol), CsF (304 mg, 2.0 mmol), and the Pd catalyst to the vial.

    • Note: If using Pd(PPh₃)₄, handle rapidly as it is air-sensitive. PdCl₂(PPh₃)₂ is more robust.

  • Solvent Addition: Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Substrate Addition: Add 4-bromotoluene and tributyl(phenyl)stannane via syringe.

  • Reaction: Seal the vessel. Heat to 80°C for 4–6 hours.

    • Visual Check: The reaction should turn from a cloudy suspension to a clear/dark solution. A persistent black precipitate indicates catalyst death (palladium black)—if this occurs early, add additional ligand (PPh₃).

  • Quench: Cool to room temperature. Dilute with Et₂O (20 mL).

Protocol B: Tin Remediation (Critical Process Parameter)

The primary deterrent to Stille coupling is the removal of toxic tributyltin byproducts (


). Standard silica chromatography is often insufficient, leading to "tin streaking" and contaminated biological assays.

The KF/Silica Method: This protocol converts lipophilic tin halides into insoluble polymeric tin fluorides.

Methodology:
  • Preparation: Prepare a saturated aqueous solution of Potassium Fluoride (KF).[2]

  • Treatment: Add the KF solution (10 mL) to the diluted reaction mixture (from Protocol A, Step 6).

  • Agitation: Stir vigorously for 30 minutes.

    • Observation: A white, fluffy precipitate (

      
      ) will form at the interface.
      
  • Filtration: Filter the biphasic mixture through a pad of Celite mixed with anhydrous

    
    . Wash the pad with Et₂O.
    
  • Phase Separation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Final Purification: Flash chromatography (SiO₂).

    • Pro-Tip: Add 1% Triethylamine to your eluent. This deactivates acidic sites on the silica, preventing tin-product interaction and ensuring the tin byproducts elute at the solvent front or stay at the baseline.

Diagram 2: Purification Decision Tree

Use this logic flow to ensure <10 ppm Tin residue in final compounds.

TinRemoval Start Crude Reaction Mixture KF_Wash Protocol B: Aqueous KF Wash (30 mins vigorous stir) Start->KF_Wash Precip Is Bu3SnF precipitate visible? Precip->KF_Wash No (Repeat/Add more KF) Filter Filter through Celite/K2CO3 pad Precip->Filter Yes KF_Wash->Precip Check_Sol Is Product Acid Sensitive? Filter->Check_Sol Std_Col Standard SiO2 Column Check_Sol->Std_Col No TEA_Col SiO2 Column + 1% Et3N (Prevents Streaking) Check_Sol->TEA_Col Yes (or for high purity) Final Pure Product (<10ppm Sn) Std_Col->Final TEA_Col->Final

Caption: Decision matrix for the removal of organotin residues to pharmaceutical standards.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black Precipitate (Early) Catalyst decomposition (Pd aggregation).Increase Ligand:Pd ratio (e.g., add free PPh₃). Switch to Pd₂(dba)₃ + SPhos.
No Conversion (TLC) Oxidative addition failure or inactive catalyst.Ensure strictly anhydrous/oxygen-free conditions. Add CuI (Copper effect).[3][4]
Spot Streaking on TLC Residual Organotin.Treat sample with aqueous KF before TLC.[5] Use Et₃N in eluent.
Homocoupling (Ar-Ar) Oxidative coupling of stannane.Reduce O₂ exposure. Lower reaction temperature. Verify stoichiometry.

References

  • Mechanism & Copper Effect: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide as cocatalysts. Journal of the American Chemical Society. Link

  • Fluoride Activation: Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[6][7] Stille coupling made easier: the synergic effect of copper(I) salts and the fluoride ion. Angewandte Chemie International Edition. Link

  • Tin Purification: Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[8][9] Chemical Communications.[8] Link

  • Magic Methyl Effect: Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition. Link

Sources

Method

Application Note: Synthesis of Biaryl Scaffolds via Palladium-Catalyzed Stille Cross-Coupling with Trimethyl(p-tolyl)stannane

Executive Summary The Stille cross-coupling reaction remains a cornerstone methodology in modern organic synthesis, drug discovery, and materials science due to its exceptional functional group tolerance and mild reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stille cross-coupling reaction remains a cornerstone methodology in modern organic synthesis, drug discovery, and materials science due to its exceptional functional group tolerance and mild reaction conditions[1]. This application note details the mechanistic rationale and standardized protocol for the cross-coupling of trimethyl(p-tolyl)stannane with aryl halides. By utilizing a highly reactive trimethylstannyl reagent, chemists can overcome the kinetic bottlenecks often associated with sterically hindered tributylstannyl derivatives, enabling the efficient construction of complex biaryl architectures.

Mechanistic Framework & Causality of Reagent Selection

The catalytic cycle of the Stille coupling operates through a Pd(0)/Pd(II) manifold, consisting of three primary stages: oxidative addition, transmetalation, and reductive elimination[2]. Understanding the causality behind the selection of trimethyl(p-tolyl)stannane is critical for optimizing reaction outcomes.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C–X bond of the electrophile (e.g., an aryl bromide), forming a cis-Pd(II) intermediate that rapidly isomerizes to a more thermodynamically stable trans-Pd(II)(Ar)(X)L₂ complex[2].

  • Transmetalation (The Kinetic Bottleneck) : This is typically the rate-determining step. The choice of a trimethylstannyl group over a tributylstannyl group is a deliberate kinetic strategy. Trimethyltin derivatives exhibit significantly faster transmetalation rates due to reduced steric bulk around the tin center[1]. Furthermore, the methyl groups act exclusively as "dummy ligands." In organotin chemistry, the migratory aptitude of ligands strictly dictates transfer order: alkynyl > alkenyl > aryl > allyl > benzyl > methyl > alkyl. Because the aryl (p-tolyl) group transfers orders of magnitude faster than the methyl groups, the p-tolyl moiety is selectively and cleanly transferred to the palladium center, preventing unwanted methyl-coupling byproducts.

  • Reductive Elimination : Following a necessary trans-to-cis isomerization, the Pd(II) complex undergoes reductive elimination to forge the new C–C bond, releasing the biaryl product and regenerating the active Pd(0) species[2].

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst PdII_OX trans-[Pd(II)(Ar)(X)L₂] Oxidative Addition Pd0->PdII_OX Oxidative Addition PdII_TM cis-[Pd(II)(Ar)(p-tolyl)L₂] Transmetalation PdII_OX->PdII_TM Transmetalation (Rate-Determining) PdII_TM->Pd0 Reductive Elimination Product Ar-(p-tolyl) Biaryl Product PdII_TM->Product Byproduct Me₃SnX (Tin Byproduct) PdII_TM->Byproduct Reagent1 Ar-X (Electrophile) Reagent1->PdII_OX Reagent2 Me₃Sn(p-tolyl) (Organostannane) Reagent2->PdII_TM

Fig 1. Palladium-catalyzed Stille cross-coupling cycle highlighting the p-tolyl transfer.

Quantitative Reaction Profiling

To demonstrate the efficiency of this system, the coupling of trimethyl(p-tolyl)stannane with 1-acetyl-2-bromobenzene was profiled[3]. The data below highlights the necessity of elevated temperatures and non-coordinating solvents to drive the transmetalation step to completion.

EntryCatalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄THF65 (Reflux)2442%Low thermal energy stalls transmetalation.
2Pd(PPh₃)₄Toluene1001291%Optimal thermal activation for Pd(II) turnover.
3Pd₂(dba)₃ / P(o-tol)₃Toluene1001288%Bulky phosphines facilitate reductive elimination.
4Pd(PPh₃)₄DMF1001265%Coordinating solvent competes for Pd coordination.

Self-Validating Experimental Protocol

Target Synthesis: 1-(4'-methyl-[1,1'-biphenyl]-2-yl)ethan-1-one via the coupling of 1-acetyl-2-bromobenzene and trimethyl(p-tolyl)stannane[3].

Safety Note: Organotin compounds are highly toxic. All operations must be conducted in a certified fume hood using appropriate PPE.

Phase 1: Reaction Setup & Degassing

Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to inactive Pd(II) species, terminating the catalytic cycle prematurely.

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-acetyl-2-bromobenzene (199 mg, 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum and purge the atmosphere by applying vacuum and backfilling with dry Argon (repeat 3 times).

  • Inject anhydrous, degassed toluene (5.0 mL) via syringe, followed by trimethyl(p-tolyl)stannane (280 mg, 1.1 mmol, 1.1 equiv).

  • Sparge the resulting yellow solution with Argon for an additional 5 minutes.

Phase 2: Catalytic Execution & In-Process Control (IPC)
  • Transfer the flask to a pre-heated oil bath set to 100 °C. Stir vigorously for 12 hours.

  • IPC Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the aryl bromide peak is fully consumed, validating the efficiency of the oxidative addition and transmetalation steps.

Phase 3: Quenching & Byproduct Sequestration (Self-Validating Step)

Causality: Trimethyltin bromide (Me₃SnBr) is a soluble, highly toxic byproduct that streaks on silica gel, complicating purification. The addition of aqueous Potassium Fluoride (KF) forces a halogen exchange, generating trimethyltin fluoride (Me₃SnF), an insoluble polymeric solid. 7. Cool the reaction mixture to room temperature. 8. Add 5 mL of a saturated aqueous KF solution. Vigorously stir the biphasic mixture for 45 minutes. 9. Self-Validation Check: Observe the formation of a dense, white precipitate at the aqueous-organic interface. The presence of this solid confirms the successful sequestration of the toxic tin byproduct.

Phase 4: Workup & Purification
  • Filter the biphasic mixture through a pad of Celite to remove the Me₃SnF precipitate and palladium black. Wash the filter cake with ethyl acetate (2 × 10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure biaryl product as a colorless oil.

References

1.[1] Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. URL:[Link] 2.[2] Cordovilla, C., Bartolomé, C., Martínez-Ilarduya, J. M., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. URL:[Link] 3.[3] Lin, A., et al. (2020). Retrosynthesis with attention-based NMT model and chemical analysis of “wrong” predictions. RSC Advances. URL:[Link]

Sources

Application

One-Pot Synthesis Utilizing Trimethyl(4-methylphenyl)stannane: A Detailed Guide for Advanced Chemical Synthesis

Abstract This application note provides a comprehensive guide to the theory and practice of one-pot synthesis utilizing trimethyl(4-methylphenyl)stannane as a key precursor. It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the theory and practice of one-pot synthesis utilizing trimethyl(4-methylphenyl)stannane as a key precursor. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the mechanistic underpinnings of relevant reactions, offers detailed, field-tested protocols, and explores the significant applications of this methodology in the creation of complex molecules. By emphasizing the principles of pot economy and step economy, this guide aims to equip researchers with the knowledge to design and execute efficient and high-yielding synthetic strategies.

Introduction: The Strategic Advantage of One-Pot Synthesis

In the pursuit of complex molecular architectures, particularly within the pharmaceutical and materials science sectors, efficiency is paramount. One-pot synthesis has emerged as a powerful strategy to streamline synthetic sequences by conducting multiple reaction steps in a single vessel without the isolation of intermediates.[1][2][3] This approach offers significant advantages, including reduced solvent consumption, minimized waste generation, and considerable time savings by circumventing laborious purification steps.[2][4]

Organostannanes, or organotin compounds, are highly versatile reagents in organic chemistry, renowned for their stability and wide functional group tolerance.[5][6] Trimethyl(4-methylphenyl)stannane, in particular, serves as a valuable precursor for the introduction of the tolyl group, a common structural motif in many biologically active compounds. This guide focuses on the application of this specific stannane in one-pot procedures, with a primary emphasis on the palladium-catalyzed Stille cross-coupling reaction.[5][7] The Stille reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules that are often inaccessible through other means.[5][8]

Mechanistic Principles: The "Why" Behind the One-Pot Stille Coupling

The success of a one-pot Stille coupling hinges on the careful orchestration of a catalytic cycle within a single reaction environment. Understanding the underlying mechanism is crucial for troubleshooting and optimizing these reactions.

The generally accepted mechanism for the Stille coupling involves a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with iodides and bromides being more reactive than chlorides.[6]

  • Transmetalation: The organostannane (in this case, trimethyl(4-methylphenyl)stannane) transfers its organic group (the 4-methylphenyl group) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For a one-pot sequence, the reaction conditions must be compatible with all the individual transformations. For instance, a one-pot hydrostannation/Stille coupling first involves the in-situ formation of a vinylstannane from an alkyne, which then participates in the Stille coupling with an added electrophile.[9] This requires a catalyst system that is active for both the hydrostannation and the subsequent cross-coupling.

Stille_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R1-X Organic Halide (R¹-X) R1-X->Oxidative_Addition Intermediate_1 R¹-Pd(II)Ln-X Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Stannane Me₃Sn-(4-MePh) (R²-SnMe₃) Stannane->Transmetalation Intermediate_2 R¹-Pd(II)Ln-R² Transmetalation->Intermediate_2 Sn_Byproduct Me₃Sn-X Transmetalation->Sn_Byproduct Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Coupled Product (R¹-R²) Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and rationale. They represent a typical workflow for a one-pot Stille coupling reaction.

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.[5] This is typically achieved using a Schlenk line or a glovebox.

  • Anhydrous Solvents: The use of dry, degassed solvents is crucial for reproducible results. Common solvents for Stille couplings include toluene, THF, and DMF.[5]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst.[5] The development of bulky, electron-rich phosphine ligands has expanded the scope of the Stille reaction to include less reactive aryl chlorides.[10]

Protocol: One-Pot Synthesis of a Biaryl Compound

This protocol details the synthesis of 4-methyl-4'-nitrobiphenyl via a one-pot Stille coupling between trimethyl(4-methylphenyl)stannane and 1-iodo-4-nitrobenzene.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Iodo-4-nitrobenzene249.01249 mg1.01.0
Trimethyl(4-methylphenyl)stannane267.93295 mg1.11.1
Pd(PPh₃)₄1155.5658 mg0.050.05
Anhydrous Toluene-10 mL--

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Subsequently, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol) and trimethyl(4-methylphenyl)stannane (295 mg, 1.1 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This step precipitates the tin byproducts as insoluble organotin fluorides.[5]

  • Filtration: Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

One_Pot_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dry Schlenk Flask + Stir Bar Inert Evacuate & Backfill with Argon Setup->Inert Add_Catalyst Add Pd(PPh₃)₄ Inert->Add_Catalyst Add_Solvent Add Anhydrous Toluene Add_Catalyst->Add_Solvent Add_Reagents Add Halide & Stannane Add_Solvent->Add_Reagents Heat Heat to 100°C (12-24h) Add_Reagents->Heat Monitor Monitor via TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Add aq. KF Cool->Quench Filter Filter through Celite® Quench->Filter Extract Wash with H₂O & Brine Filter->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Remove Solvent Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Biaryl Product Purify->Product

Caption: Experimental workflow for a one-pot Stille coupling reaction.

Applications in Drug Development and Medicinal Chemistry

The introduction of a methyl group can have profound effects on a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon often referred to as the "magic methyl" effect.[11] It can modulate physicochemical properties, improve metabolic stability, and influence binding affinity.[12] One-pot syntheses utilizing trimethyl(4-methylphenyl)stannane provide a direct and efficient route to introduce this crucial functionality into drug candidates.

This methodology is particularly valuable for:

  • Lead Optimization: Rapidly generating libraries of analogs with modifications at the tolyl position to explore structure-activity relationships (SAR).[13]

  • Synthesis of Complex Scaffolds: Building complex heterocyclic systems that are prevalent in many pharmaceuticals.[6][14]

  • Fragment-Based Drug Discovery: Coupling the tolyl-containing fragment to other molecular building blocks.

The efficiency of one-pot procedures aligns well with the fast-paced nature of drug discovery, enabling the synthesis of novel compounds for biological screening in a timely manner.[14] Furthermore, the ability to perform multiple transformations in a single vessel is advantageous for automated synthesis platforms used in high-throughput screening.[15]

Conclusion

One-pot synthesis utilizing trimethyl(4-methylphenyl)stannane is a robust and efficient strategy for the construction of valuable molecular entities. By understanding the underlying mechanistic principles and adhering to carefully designed protocols, researchers can leverage this methodology to accelerate their synthetic efforts in drug discovery and other areas of chemical science. The continued development of more active and versatile catalyst systems will undoubtedly further expand the scope and utility of these powerful one-pot transformations.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene.
  • Organic Letters. (2009). A Straightforward Protocol for One-Pot Allylic Aminations/Stille Couplings.
  • Lee, K., Gallagher, W. P., Toskey, E. A., Chong, W., & Maleczka, R. E., Jr. (2006). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Journal of Organometallic Chemistry, 691(5), 967-972.
  • Gallagher, W. P., & Maleczka, R. E., Jr. (2003). Microwave-Assisted One-Pot Hydrostannylation/Stille Couplings. The Journal of Organic Chemistry, 68(17), 6775-6779.
  • ResearchGate. (n.d.). A one-pot sequence of Stille and Heck couplings: Synthesis of various 1,3,5-hexatrienes and their subsequent 6π-electrocyclizations.
  • Grokipedia. (n.d.). One-pot synthesis.
  • ResearchGate. (n.d.). Stille coupling of trimethylstannane 194 and triflate 195 serves a....
  • Organic Syntheses. (n.d.). 4.
  • Grzybowski, B. A., et al. (2020). Systematic, computational discovery of multicomponent and one-pot reactions.
  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Beilstein Journal of Organic Chemistry, 12, 163-181.
  • Taylor & Francis. (n.d.). One-pot synthesis – Knowledge and References.
  • Wikipedia. (n.d.). One-pot synthesis.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • HHU. (n.d.). One-pot Methodologies.
  • Azhari, S., Mojtahedi, M. M., & Abaee, M. S. (2020). One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistryOpen, 9(1), e202500247.
  • Sklar, D. E., Helbling, A. V., Liu, Y., & Downey, C. W. (2014). One-Pot Synthesis of 2-Methylfurans from 3-(Trimethylsilyl)
  • MDPI. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates.
  • Science.gov. (n.d.). one-pot reaction sequence: Topics.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208.
  • Prajapat, P., Vaghani, H., Agarwal, S., & Talesara, G. L. (2017). Synthetic and Medicinal Chemistry in Drug Discovery: Needs for Today. Annals of Medicinal Chemistry and Research, 3(1), 1021.
  • World Journal of Pharmaceutical Research. (2021). Role of chemistry in drug discovery and drug design.
  • News Medical Life Sciences. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for the Removal of Trimethyltin Byproducts from Stille Reaction Mixtures

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights for the effective removal of toxic trimethyltin byproducts from Stille reaction m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights for the effective removal of toxic trimethyltin byproducts from Stille reaction mixtures. The following sections are designed to address common challenges and provide robust solutions to ensure the purity and integrity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary trimethyltin byproducts in a Stille reaction, and why is their removal critical?

In a typical Stille cross-coupling reaction, the key byproduct is a trialkyltin halide (e.g., trimethyltin chloride, Me₃SnCl) or other trialkyltin species derived from the organostannane reagent.[1][2] The removal of these organotin compounds is of paramount importance due to their significant toxicity.[1][3] For applications in medicinal chemistry and materials science, reducing these impurities to parts-per-million (ppm) levels is often a stringent regulatory and safety requirement.[3][4]

Q2: What is the most common and straightforward method for removing trimethyltin byproducts?

The most widely employed and often most effective method is an aqueous workup with a saturated solution of potassium fluoride (KF).[3][5] This procedure precipitates the soluble organotin halides as highly insoluble trimethyltin fluoride (Me₃SnF), which can then be easily removed by filtration through a pad of Celite®.[5][6]

Q3: How can I confirm the successful removal of trimethyltin residues from my purified product?

The most common and accessible method for detecting trace organotin impurities is ¹H NMR spectroscopy. The proton signals for trimethyltin groups typically appear in the upfield region of the spectrum, usually around 0.1-0.5 ppm, and are characterized by satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). For highly sensitive quantitative analysis, particularly at the ppm level, more advanced techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.[5]

Q4: Are there effective non-aqueous methods for trimethyltin byproduct removal, especially for water-sensitive compounds?

Yes, several non-aqueous strategies can be employed. Flash chromatography using silica gel that has been pre-treated with a base, such as 2-5% triethylamine (Et₃N) in the eluent, is a highly effective method.[2][5] The basic treatment of the silica gel helps to chelate the tin byproducts, leading to better separation. Another powerful non-aqueous method involves the use of solid-supported "tin scavengers," which are functionalized silica or polymer resins that selectively bind to the organotin compounds.[6] The crude reaction mixture is simply stirred with the scavenger, and the resin with the bound tin is then filtered off.[6]

Q5: Can I prevent the formation of stoichiometric trimethyltin byproducts in the first place?

While completely avoiding byproduct formation is inherent to the standard Stille protocol, its generation can be minimized. Methodologies that utilize only a catalytic amount of the organotin reagent have been developed.[5] These approaches often involve an in-situ regeneration of the active organostannane from the tin byproduct.[6] Another strategy is to employ polymer-supported organotin reagents, which can be removed by simple filtration at the end of the reaction.[5][7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of your Stille reaction products.

Issue 1: Persistent Tin Contamination After Aqueous KF Wash

Symptoms:

  • Characteristic trimethyltin signals are still visible in the ¹H NMR spectrum of the purified product.

  • LC-MS analysis indicates the presence of tin-containing species.

Possible Causes:

  • Insufficient Stirring or Reaction Time: The biphasic mixture of the organic reaction solvent and the aqueous KF solution may not have been stirred vigorously enough or for a sufficient duration to ensure complete precipitation of the trimethyltin fluoride.[6]

  • Formation of a Fine Precipitate: The precipitated trimethyltin fluoride can be very fine and may pass through standard filter paper or form a layer at the interface that is difficult to separate.[3][6]

  • Presence of Non-Halide Tin Byproducts: If your reaction has generated non-halide tin species like hexamethylditin (Me₃SnSnMe₃), they may not react as efficiently with KF.[6]

Solutions:

  • Optimize the KF Wash:

    • Increase the stirring time to at least one to two hours and ensure vigorous mixing to maximize the interfacial area between the two phases.[6]

    • After the wash, filter the entire biphasic mixture through a pad of Celite® to effectively remove the fine precipitate before separating the layers.[6][8]

  • Pre-treatment for Non-Halide Tin Species:

    • Before the KF wash, treat the crude reaction mixture with a solution of iodine (I₂) in the organic solvent. This will convert species like Me₃SnSnMe₃ to trimethyltin iodide (Me₃SnI), which is readily precipitated by KF.[6][8]

Issue 2: Low Yield of the Desired Product After Purification

Symptoms:

  • The isolated yield of the purified product is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).

Possible Causes:

  • Adsorption of Product onto Precipitated Tin Fluoride: The desired product may have an affinity for the solid trimethyltin fluoride precipitate and be lost during filtration.[5][6]

  • Product Degradation on Acidic Silica Gel: Standard silica gel is acidic and can cause the degradation of sensitive organic compounds.[3][5]

  • Product Loss During Aqueous Extractions: If the target molecule has some water solubility, it can be lost to the aqueous phase during the KF wash and subsequent extractions.[5]

Solutions:

  • Minimize Adsorption:

    • After filtering off the tin fluoride precipitate, thoroughly wash the filter cake (the Celite® and precipitate) with fresh organic solvent to recover any adsorbed product.[5][6]

  • Protect the Product During Chromatography:

    • Use deactivated silica gel, pre-treated with 2-5% triethylamine in the eluent, to prevent product degradation.[2][5]

    • Alternatively, consider using a less acidic stationary phase, such as neutral or basic alumina.[5]

  • Reduce Extraction Losses:

    • Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[5]

    • If the product has significant water solubility, consider using a non-aqueous purification method, such as chromatography on triethylamine-treated silica or the use of tin scavengers.[5]

Issue 3: Co-elution of Product and Tin Byproducts During Column Chromatography

Symptoms:

  • Fractions collected from the silica gel column contain both the desired product and trimethyltin impurities.

Possible Causes:

  • Similar Polarity: The trimethyltin byproducts may have a polarity that is very similar to that of the desired product, making separation on a standard silica gel column challenging.[3]

Solutions:

  • Modify the Stationary Phase:

    • Use silica gel treated with 2-5% triethylamine in the eluent.[2][5]

    • A stationary phase consisting of 10% (w/w) anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) on silica gel has been shown to be highly effective at retaining organotin impurities.[4][8]

  • Employ a Different Chromatographic Technique:

    • Consider using basic alumina as the stationary phase.[5]

  • Chemical Conversion Prior to Chromatography:

    • Treat the crude reaction mixture with a reagent that will change the polarity of the tin byproduct. For example, treatment with trimethylaluminum (AlMe₃) can convert polar tin halides to the less polar Me₄Sn, while treatment with aqueous sodium hydroxide (NaOH) can generate the more polar Me₃SnOH, potentially simplifying the chromatographic separation.[5][9]

Comparison of Purification Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Aqueous KF Wash & Filtration >95%High efficiency, cost-effective, simple procedure.[3][5]May not be suitable for water-sensitive compounds; can form emulsions.[3][5]
Flash Chromatography (Silica Gel) 90-99%Widely applicable, can separate a range of impurities.Can be time-consuming, potential for product degradation on acidic silica.[5]
Flash Chromatography (Triethylamine-treated Silica) >98%Minimizes product degradation, improves separation.[5][8]Requires pre-treatment of the stationary phase.[5]
Flash Chromatography (K₂CO₃ or KF on Silica) >99% (to <15-30 ppm)Highly effective for achieving low ppm levels of tin.[4][8]Requires preparation of the mixed stationary phase.
Solid-Supported Scavengers >98%Excellent for water-sensitive compounds, simple filtration-based workup.[6]Higher initial cost of scavenger reagents.
Chemical Scavengers (e.g., DBU/I₂, AlMe₃, NaOH) >95%Effective for specific types of organotin byproducts.[4][5][9]Reagents can be hazardous and may not be compatible with all functional groups.
Polymer-Supported Tin Reagents >99%Simplifies purification to a simple filtration.[5][7]Higher initial cost of reagents, may have lower reactivity.[5]

Key Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Reaction Quench: Upon completion of the Stille reaction, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[5]

  • KF Wash: Transfer the diluted mixture to a separatory funnel and add a saturated aqueous solution of potassium fluoride. The volume of the KF solution should be roughly equal to the volume of the organic solvent.[5]

  • Stirring: Stopper the funnel and shake vigorously for at least 1-2 minutes, venting frequently. For larger scale reactions, or if a persistent emulsion forms, transfer the mixture to a flask and stir vigorously for 1-2 hours.[6]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid trimethyltin fluoride precipitate.[5][6] Wash the filter cake with fresh organic solvent.

  • Extraction: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Further Purification: If necessary, further purify the crude product by flash column chromatography.[5]

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
  • Silica Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexanes or petroleum ether).

  • Triethylamine Addition: Add triethylamine to the slurry to achieve a final concentration of 2-5% (v/v).[2][5]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate the crude Stille reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with a solvent system of appropriate polarity, maintaining the 2-5% triethylamine concentration in the eluent. A gradient elution is often effective for separating the product from any remaining impurities.[5]

  • Fraction Collection: Collect the fractions containing the pure product and concentrate them under reduced pressure.

Visualized Workflows

Stille_Purification_Decision_Tree Start Crude Stille Reaction Mixture Is_Product_Water_Stable Is the product stable to water? Start->Is_Product_Water_Stable KF_Wash Perform Aqueous KF Wash (Protocol 1) Is_Product_Water_Stable->KF_Wash Yes Non_Aqueous_Method Choose a Non-Aqueous Method Is_Product_Water_Stable->Non_Aqueous_Method No Check_Purity_KF Check Purity (NMR, LC-MS) KF_Wash->Check_Purity_KF Chromatography_TEA Chromatography on Et3N-treated Silica (Protocol 2) Non_Aqueous_Method->Chromatography_TEA Standard Choice Tin_Scavengers Use Solid-Supported Tin Scavengers Non_Aqueous_Method->Tin_Scavengers Alternative Check_Purity_NonAqueous Check Purity (NMR, LC-MS) Chromatography_TEA->Check_Purity_NonAqueous Tin_Scavengers->Check_Purity_NonAqueous Pure_Product Pure Product Check_Purity_KF->Pure_Product Purity OK Further_Purification Consider Further Purification (e.g., Recrystallization, Chromatography on K2CO3/Silica) Check_Purity_KF->Further_Purification Tin Residues Present Check_Purity_NonAqueous->Pure_Product Purity OK Check_Purity_NonAqueous->Further_Purification Tin Residues Present

Caption: Decision workflow for selecting a purification method for Stille coupling products.

KF_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Me3SnCl Me₃SnCl (soluble) Interface Phase Interface Me3SnCl->Interface KF K⁺ F⁻ (soluble) KF->Interface Precipitation Precipitation Interface->Precipitation Me3SnF Me₃SnF (insoluble solid) Precipitation->Me3SnF Filtration Filtration (e.g., through Celite®) Me3SnF->Filtration Pure_Organic_Phase Purified Organic Phase Filtration->Pure_Organic_Phase

Caption: Mechanism of trimethyltin byproduct removal using aqueous potassium fluoride.

References

  • Benchchem. (n.d.). Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Removal of Tin Byproducts from Stille Reactions.
  • Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • Benchchem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
  • Wikipedia. (2024). Stille reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • UCLA Merlic Group. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3213-3231. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling of p-Tolylstannanes in Stllie Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common challenge in Stille cross-coupling reactions: the homocoupling of p-tolylstannane reagents. Our goal is to equip you with the knowledge and practical strategies to minimize the formation of the undesired p,p'-bitolyl byproduct, thereby maximizing the yield and purity of your target cross-coupled product.

Understanding the Challenge: The Homocoupling Side Reaction

The Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1][2] However, a frequently encountered side reaction is the homocoupling of the organostannane reagent, which in the case of p-tolylstannanes, leads to the formation of p,p'-bitolyl.[1] This side reaction not only consumes the valuable organostannane but also complicates the purification of the desired product.

Homocoupling can arise through two primary mechanisms:

  • Reaction with Pd(II) Precatalysts: When using a Pd(II) precatalyst, two equivalents of the organostannane can react with the palladium center, leading to reductive elimination of the homocoupled product.

  • Radical Mechanisms with Pd(0): The active Pd(0) catalyst can also participate in radical processes that result in the dimerization of the organostannane.

Understanding these pathways is crucial for developing effective strategies to suppress this unwanted reaction.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the homocoupling of p-tolylstannanes in Stille reactions.

Q1: I am observing a significant amount of p,p'-bitolyl in my reaction mixture. What is the most likely cause?

The formation of p,p'-bitolyl is a common homocoupling byproduct in Stille reactions involving p-tolylstannanes. The primary causes are often related to the choice of catalyst and reaction conditions. Specifically, the use of Pd(II) precatalysts can lead to higher levels of homocoupling compared to Pd(0) sources. Additionally, suboptimal ligand choice, reaction temperature, and the presence of oxygen can all contribute to this side reaction.

Q2: How does the choice of palladium catalyst influence the extent of homocoupling?

The oxidation state of the palladium catalyst plays a critical role. Pd(0) catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are generally preferred as they enter the catalytic cycle directly. Pd(II) precatalysts, like PdCl₂(PPh₃)₂, require an initial reduction step, during which they can react with the organostannane to produce the homocoupled byproduct.

Catalyst SystemHomocoupling Byproduct Yield (approx.)
PdCl₂(PPh₃)₂ (Pd(II))~33%
Pd₂(dba)₃ / P(o-tolyl)₃ (Pd(0))~11%
Pd(PPh₃)₄ (Pd(0))~6%

This data is based on a model Stille coupling reaction and serves as a general guideline.

Q3: What role do phosphine ligands play in minimizing homocoupling?

Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. Electron-rich and sterically bulky phosphine ligands are known to accelerate the desired cross-coupling pathway, which can outcompete the homocoupling reaction.[3]

  • Steric Hindrance: Bulky ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃), promote the formation of the active monoligated palladium(0) species, which can accelerate oxidative addition and reductive elimination.[4][5]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition. The para-methyl group in p-tolyl phosphines makes them more electron-donating than triphenylphosphine.[4]

Q4: Can additives be used to suppress the formation of p,p'-bitolyl?

Yes, certain additives can significantly improve the selectivity of the Stille coupling.

  • Copper(I) Iodide (CuI): The use of a Cu(I) co-catalyst is a widely adopted strategy to accelerate Stille couplings.[6] While the exact mechanism is debated and can be solvent-dependent, it is believed that CuI can facilitate the transmetalation step. By accelerating the rate-determining step of the desired cross-coupling, the competing homocoupling side reaction can be minimized.[7]

  • Lithium Chloride (LiCl): In some cases, particularly with vinyl triflates, LiCl can accelerate the reaction. It is thought to assist in the displacement of the triflate from the palladium center, forming a more reactive chloro-complex.

Q5: How do reaction parameters like solvent and temperature affect homocoupling?

The choice of solvent and reaction temperature can have a significant impact on the outcome of a Stille reaction.

  • Solvent: The polarity of the solvent can influence the reaction rates. While polar aprotic solvents like DMF and dioxane are commonly used, some studies have shown that less polar solvents like toluene can sometimes lead to reduced dehalogenation and other side reactions.[8]

  • Temperature: Higher temperatures can increase the rate of both the desired reaction and side reactions. It is often necessary to optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

Experimental Protocols and Methodologies

The following is a general protocol for a Stille coupling reaction designed to minimize homocoupling of a p-tolylstannane with an aryl bromide. Note: This protocol should be considered a starting point and may require optimization for specific substrates.

General Procedure for Stille Coupling of p-Tolylstannane with an Aryl Bromide

Materials and Reagents:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • p-Tolyltributylstannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (if using a ligand-free Pd source, e.g., tri(o-tolyl)phosphine)

  • Copper(I) iodide (optional)

  • Anhydrous and deoxygenated solvent (e.g., toluene or THF)

  • Reaction vessel (e.g., flame-dried round-bottom flask)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), the ligand (if applicable), and copper(I) iodide (e.g., 10 mol%, optional).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe.

  • Reagent Addition: Add the p-tolyltributylstannane (1.1-1.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[9]

  • Purification: Filter the mixture through a pad of celite to remove the tin precipitate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Stille catalytic cycle and a troubleshooting workflow for minimizing homocoupling.

The Stille Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-SnR3 R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for p-Tolylstannane Homocoupling

Troubleshooting_Workflow Start High p,p'-bitolyl formation Catalyst Evaluate Catalyst System Start->Catalyst Use_Pd0 Switch to Pd(0) catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) Catalyst->Use_Pd0 Using Pd(II)? Ligand Optimize Ligand Catalyst->Ligand Using Pd(0) Use_Pd0->Ligand Bulky_Ligand Use bulky, electron-rich ligand (e.g., P(o-tol)3, P(t-Bu)3) Ligand->Bulky_Ligand Suboptimal ligand? Additives Consider Additives Ligand->Additives Optimal ligand Bulky_Ligand->Additives CuI Add CuI co-catalyst (10-20 mol%) Additives->CuI Slow reaction? Conditions Adjust Reaction Conditions Additives->Conditions No additives needed CuI->Conditions Solvent Screen Solvents (e.g., Toluene) Conditions->Solvent Temperature Optimize Temperature Solvent->Temperature Success Minimized Homocoupling Temperature->Success

Sources

Troubleshooting

Destannylation methods for crude reaction workup

Technical Support Center: Destannylation & Organotin Removal Current Status: Operational Role: Senior Application Scientist Topic: Removal of Organotin Residues (Destannylation) Introduction: The "Grease" Problem Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Destannylation & Organotin Removal

Current Status: Operational Role: Senior Application Scientist Topic: Removal of Organotin Residues (Destannylation)

Introduction: The "Grease" Problem

Welcome to the Destannylation Support Center. If you are here, you likely just finished a Stille coupling or a radical reduction using tributyltin hydride (


). Your desired product is likely contaminated with organotin byproducts (e.g., 

,

, or distannanes). These residues are toxic, lipophilic ("greasy"), and notoriously difficult to separate from non-polar products using standard chromatography.

This guide provides field-proven protocols to reduce tin contamination from stoichiometric levels to <50 ppm.

Module 1: The Fluoride Precipitation Methods

Mechanism: Fluoride ions possess an exceptionally high affinity for tin (


 bond energy > 

or

). These methods rely on converting soluble trialkyltin halides into insoluble polymeric tin fluorides (

)

, which can be filtered off.
Protocol A: The Harrowven Method (KF-Silica Stationary Phase)

Best for: Acid-sensitive compounds, final purification, and reducing tin to <30 ppm.

This method, developed by Harrowven and Guy, eliminates the need for aqueous workup and prevents the "streaking" of tin compounds on silica columns.

Materials:

  • Potassium Fluoride (KF), spray-dried or finely powdered.

  • Silica Gel (40–60 µm).

  • Solvent (typically Hexane/EtOAc or DCM).

Step-by-Step Protocol:

  • Preparation: Mix Silica Gel and Potassium Fluoride in a 50:50 ratio by weight (e.g., 10g Silica + 10g KF).

  • Activation: Add water (approx. 1 mL per 10g of mixture) to create a "fluffy" consistency. Note: Anhydrous KF is less effective; the water helps form the active surface.

  • Packing: Slurry this mixture in your eluent and pack it as the top 20-30% of your chromatography column (on top of a standard silica bed).

  • Elution: Load your crude reaction mixture and elute normally. The organotin byproducts react with the KF layer to form insoluble fluorides which remain at the top of the column.

  • Result: The tin residues are retained; your product elutes freely.

Protocol B: Aqueous KF Workup

Best for: Large scale (>5g), robust substrates.

  • Dissolve the crude reaction mixture in Ether (

    
    )  or Ethyl Acetate (
    
    
    
    )
    .
  • Add an equal volume of saturated aqueous KF solution (approx. 10M).[1][2]

  • Vigorous Agitation: Stir or shake vigorously for 30–60 minutes. Critical: The polymeric tin fluoride is a white solid that will precipitate at the interface.[3]

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the white precipitate (

    
    ).
    
  • Separation: Separate the organic layer, dry over

    
    , and concentrate.
    

Module 2: The Basic Silica Method (Fugami Protocol)

Mechanism: Organotin halides interact strongly with basic sites. Using potassium carbonate (


) embedded in silica gel effectively retards the elution of tin species.

Best for: Acid-sensitive products where fluoride use is undesirable (e.g., silyl protecting groups).

Step-by-Step Protocol:

  • Preparation: Mix Silica Gel and anhydrous

    
     in a 90:10 ratio by weight .
    
  • Homogenization: Shake the solid mixture until uniform. Add 10-20% water by weight if the tin species are particularly non-polar (forms "moist" basic silica).

  • Column: Use this mixture as the stationary phase for flash chromatography.

  • Elution: Tin byproducts will streak or stay at the baseline; the product elutes.

Module 3: Solvent Partitioning

Mechanism: Polarity exploitation. Organotins are highly lipophilic (soluble in Hexane). Most polar products are soluble in Acetonitrile (MeCN).

Best for: Crude "first-pass" cleanup before chromatography.

Data: Partition Coefficients

Phase APhase BOrganotin LocationPolar Product LocationEfficiency
Hexane Acetonitrile Hexane LayerAcetonitrile LayerHigh (>95% removal)
Pentane Methanol Pentane LayerMethanol LayerModerate (Solubility issues)

Step-by-Step Protocol:

  • Dissolve crude oil in Acetonitrile (MeCN) .

  • Wash the MeCN layer with Hexane (3 x equal volume).

  • The tin residues partition into the Hexane (top layer).

  • Collect the MeCN (bottom layer) and concentrate.

  • Warning: Ensure your product is not soluble in Hexane.

Visualizing the Workflow

Below is a decision matrix to help you select the correct destannylation method based on your substrate's properties.

Destannylation_Decision_Tree Start Start: Crude Reaction Mixture (Contains Organotin) Scale Is the scale > 5 grams? Start->Scale AcidSens Is Product Acid Sensitive? Scale->AcidSens No (Lab Scale) Method_AqKF Method: Aqueous KF Workup (Precipitation) Scale->Method_AqKF Yes (Bulk Removal) SilylSens Is Product Silyl/Fluoride Sensitive? AcidSens->SilylSens No Method_Fugami Method: Fugami (K2CO3-Silica) (Basic Silica Column) AcidSens->Method_Fugami Yes (Avoid Silica Acidity) Polarity Is Product Highly Non-Polar? SilylSens->Polarity No SilylSens->Method_Fugami Yes (Avoid Fluoride) Method_Harrowven Method: Harrowven (KF-Silica) (Column Chromatography) Polarity->Method_Harrowven No (Standard) Method_Partition Method: MeCN/Hexane Partition (Solvent Extraction) Polarity->Method_Partition Yes (Lipophilic Product)

Caption: Decision matrix for selecting the optimal destannylation protocol based on scale and substrate stability.

Troubleshooting & FAQ

Q1: I tried the Aqueous KF method, but I have a terrible emulsion.

  • Diagnosis: The polymeric tin fluoride (

    
    ) is acting as a surfactant, stabilizing the emulsion.
    
  • Fix: Do not wait for it to separate. Filter the entire emulsion through a thick pad of Celite . The solid tin fluoride will get trapped in the Celite, breaking the emulsion immediately.

Q2: I am using the Harrowven (KF-Silica) method, but the column is clogging.

  • Diagnosis: The KF/Silica layer swells significantly when it reacts with tin or if too much water was added during preparation.

  • Fix: Mix the KF/Silica with a larger ratio of Celite (1:1) before packing the top layer. This maintains flow channels.

Q3: Can I use Iodine (


) to remove tin? 
  • Technical Insight: Yes, Iodine converts

    
     and 
    
    
    
    bonds to
    
    
    (Tin Iodides), which are more polar and easier to remove.
  • Warning: Iodine is a strong electrophile. It will react with alkenes (iodolactonization) and electron-rich aromatics. Only use this if your product is chemically inert to oxidation.

  • Protocol: Treat crude with

    
     in DCM until a violet color persists, then wash with saturated Aqueous KF.
    

Q4: My NMR still shows a "forest" of peaks in the alkyl region (0.8 - 1.5 ppm).

  • Diagnosis: You likely have residual Tri-n-butyltin (

    
    ).
    
  • Fix: Switch to the Fugami Method (10%

    
    /Silica). The basicity helps retard the tin species more effectively than neutral silica. Alternatively, perform a MeCN/Hexane partition before your column.
    

References

  • Harrowven, D. C., & Guy, I. L. (2004).[2][4][5][6] KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[2][4][5][6][7] Chemical Communications, (17), 1968–1969.[4][5]

  • Fugami, K., et al. (2010). Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities. Chemical Communications, 46(34), 6335-6337.[8]

  • Renaud, P., et al. (1998). A Simple and Effective Procedure for Removal of Tri-n-butyltin Halides from Reaction Mixtures.[1][9] Journal of Organic Chemistry, 63(15), 5259-5260. (Note: Discusses hydrolysis/precipitation methods).

  • Berge, J., & Roberts, S. M. (1979). Partitioning methods for organotin removal. Synthesis, 471.[7]

Sources

Optimization

Technical Support Center: Preventing Catalyst Poisoning in Trimethyl(p-tolyl)stannane Stille Couplings

Welcome to the advanced troubleshooting and methodology center for Stille cross-coupling applications. This guide is specifically engineered for researchers and drug development professionals utilizing trimethyl(p-tolyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for Stille cross-coupling applications. This guide is specifically engineered for researchers and drug development professionals utilizing trimethyl(p-tolyl)stannane . While trimethylstannanes often exhibit superior reactivity compared to their tributyl counterparts, their byproducts—namely trimethyltin halides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)—are notorious for inducing catalyst poisoning, autoretardation, and downstream purification challenges.

This center provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure your catalytic cycles remain robust and reproducible.

Part 1: The Causality of Catalyst Poisoning

In a standard Stille coupling, the transfer of the p-tolyl group from the tin center to the palladium catalyst is the rate-limiting transmetalation step[1]. When using trimethyl(p-tolyl)stannane, catalyst poisoning typically manifests as a stalled reaction or the precipitation of "palladium black." This failure mode is driven by three primary mechanisms:

  • Autoretardation via Ligand Scavenging: The extruded trimethyltin halide (

    
    ) byproduct is highly Lewis acidic. It can competitively bind to the free phosphine ligands in solution. While this sounds beneficial, it disrupts the delicate equilibrium required to stabilize the highly reactive 14-electron 
    
    
    
    resting state, leading to catalyst aggregation[2].
  • Oxidative Degradation: Palladium(0) complexes, particularly

    
    , are highly sensitive to trace oxygen. Oxygen rapidly oxidizes the protective phosphine ligands into phosphine oxides (e.g., 
    
    
    
    ), permanently stripping the coordination sphere around the palladium center and causing irreversible precipitation[3].
  • Competitive Dummy Ligand Transfer: Trimethylstannanes contain three methyl "dummy ligands." While the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hybridized p-tolyl group transfers significantly faster, a poisoned, sluggish catalyst or excessive thermal stress can trigger the competitive transfer of these methyl groups, resulting in methylated impurities.
    

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30% conversion, and I observe a black precipitate. How do I prevent this? A1: The black precipitate is palladium black, the visual hallmark of catalyst aggregation due to ligand loss or oxidative degradation. Causality & Solution: To prevent this, you must protect the


 intermediate. Implement rigorous freeze-pump-thaw degassing to eliminate trace 

. If using

, consider switching to a more robust precatalyst system like

paired with bulky, electron-rich ligands such as

or

[3].

is particularly effective because its lower donor strength facilitates faster transmetalation without over-stabilizing the resting state[2].

Q2: How does the "Copper Effect" prevent autoretardation from trimethyltin byproducts? A2: The addition of Cu(I) salts (e.g., CuI or CuTC) serves a dual mechanistic purpose depending on the solvent environment[4],[5]. Causality & Solution: In less polar ethereal solvents (like THF), Cu(I) acts as a powerful ligand scavenger, capturing excess free phosphines and preventing them from inhibiting the transmetalation step[4]. In highly polar solvents (like DMF), Cu(I) facilitates a rapid


 transmetalation. This generates a highly reactive organocopper intermediate that rapidly transfers the p-tolyl group to the Pd(II) center, bypassing the sluggish direct Pd/Sn transmetalation and outcompeting catalyst degradation pathways[5].

Q3: Should I use fluoride additives (CsF, TBAF) with trimethyl(p-tolyl)stannane? A3: Yes, fluoride additives are highly recommended. Causality & Solution: Fluoride sources like CsF strongly coordinate to the Lewis acidic tin center of the trimethyltin byproduct, forming an insoluble, hypervalent fluorostannate complex (


)[6],[7]. This effectively removes the toxic and inhibitory 

species from the catalytic cycle, driving the equilibrium forward and preventing the tin byproduct from poisoning the palladium center[8].

Q4: Why am I seeing methyl-coupled byproducts instead of the desired p-tolyl product? A4: This indicates that the transmetalation of the p-tolyl group is too slow, allowing the "dummy" methyl groups to competitively transfer[9]. Causality & Solution: Enhance the rate of the primary transmetalation by adding a Cu(I) cocatalyst or switching to a highly active palladium catalyst system like


, which accelerates the coupling of sterically demanding or electronically deactivated substrates[6].

Part 3: Quantitative Evaluation of Additives

Understanding the precise impact of your additive and ligand choices is critical for optimizing turnover numbers (TON). The following table summarizes the quantitative efficacy of various systems in mitigating catalyst autoretardation.

Ligand SystemAdditiveSolvent EnvironmentPrimary Mechanism of ActionFree Ligand CapturedAutoretardation Compensation

CuI (2 eq)Ethereal (THF)Ligand Scavenging~99%~30%

CuI (2 eq)Ethereal (THF)Ligand Scavenging~25%~1%

CsFPolar (DMF)Fluoride Activation (

)
N/AHigh (Equilibrium Shift)
None (Pd-free) CuTCEthereal (DEE)Sn/Cu TransmetalationN/AHigh (Rate Acceleration)

Data synthesized from quantitative evaluations of the Copper Effect in Migita–Kosugi–Stille Couplings[4],[5],[6].

Part 4: Validated Experimental Protocols

Protocol A: Copper-Cocatalyzed Stille Coupling Workflow

This protocol utilizes a self-validating approach to ensure catalyst integrity throughout the reaction.

  • Reagent Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv),

    
     (0.02 equiv), 
    
    
    
    (0.08 equiv), CuI (0.10 equiv), and CsF (2.0 equiv)[6],[7].
  • Solvent Addition & Degassing: Seal the flask with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Add anhydrous, degassed DMF (0.2 M) via syringe.

    • Self-Validation Checkpoint: Perform three cycles of Freeze-Pump-Thaw. The solution should remain a clear, deep hue (depending on the halide). Any immediate blackening upon warming indicates a compromised argon line or oxygen ingress.

  • Stannane Addition: Under a positive flow of Argon, add trimethyl(p-tolyl)stannane (1.1 equiv) dropwise via a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture to 60–80 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC or LCMS. A gradual color shift (e.g., yellow to deep orange/red) is normal. The sudden appearance of a bulk black precipitate indicates catalyst death; if this occurs before complete conversion, verify the purity of your stannane reagent.

Protocol B: Post-Reaction Tin Scavenging (KF Workup)

Trimethyltin byproducts are highly toxic and organic-soluble, making standard aqueous workups insufficient[9].

  • Quenching: Once the reaction reaches completion, cool the flask to room temperature and dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate.

  • Fluoride Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) or an excess of solid KF to the biphasic mixture. Stir vigorously for 2 to 12 hours.

    • Self-Validation Checkpoint: The addition of aqueous KF will induce the formation of a dense, white, insoluble precipitate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) at the phase interface. The completeness of this precipitation visually validates the successful sequestration of the toxic tin byproducts.
      
  • Filtration & Extraction: Filter the entire biphasic mixture through a pad of Celite to remove the polymeric tin fluoride salts. Separate the organic layer, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

Part 5: Visualizations

Diagram 1: Mechanistic Pathways of Catalyst Poisoning and Additive Rescue

G Pd0 Active Pd(0) Catalyst [14-electron species] OxAdd Oxidative Addition (Formation of Pd(II) complex) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Trimethyl(p-tolyl)stannane RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast Poisoning Catalyst Poisoning (Ligand/Me3SnX Inhibition) TransMet->Poisoning Excess Ligand / Me3SnX RedElim->Pd0 Regeneration Poisoning->TransMet Inhibits Turnover CuEffect Copper(I) Additive (Scavenges Ligands & Facilitates Sn/Cu) CuEffect->Poisoning Prevents Autoretardation CsFEffect CsF Additive (Precipitates Me3SnF) CsFEffect->TransMet Drives Equilibrium Forward

Mechanistic pathways of catalyst poisoning and additive rescue in Stille couplings.

Diagram 2: Experimental Workflow

Workflow Step1 1. Reagent Prep Weigh Pd, CuI, CsF Inside Glovebox Step2 2. Degassing 3x Freeze-Pump-Thaw Removes O2 Step1->Step2 Step3 3. Stannane Addition Add Trimethyl(p-tolyl)stannane under Argon Step2->Step3 Step4 4. Reaction Heat at 60-80°C Monitor via TLC/LCMS Step3->Step4 Step5 5. Workup Aq. KF Wash Precipitates Me3SnF Step4->Step5

Step-by-step experimental workflow for air-free Stille coupling and tin removal.

Part 6: References

  • Title: The Mechanisms of the Stille Reaction Source: University of Windsor (Angewandte Chemie International Edition) URL:

  • Title: Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction Source: ResearchGate URL:

  • Title: Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers Source: Wiley-VCH URL:

  • Title: Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies Source: RSC Publishing URL:

  • Title: Stille Coupling Source: Organic Chemistry Portal URL:

Sources

Troubleshooting

Overcoming steric hindrance in Stannane, trimethyl(4-methylphenyl)- reactions

CRITICAL SAFETY ALERT: TRIMETHYLTIN TOXICITY STOP AND READ: Unlike tributyltin analogs, trimethyltin compounds (including the reagent and byproducts like ) are highly volatile and potent neurotoxins. They can penetrate n...

Author: BenchChem Technical Support Team. Date: March 2026

CRITICAL SAFETY ALERT: TRIMETHYLTIN TOXICITY

STOP AND READ: Unlike tributyltin analogs, trimethyltin compounds (including the reagent and byproducts like


) are highly volatile and potent neurotoxins. They can penetrate nitrile gloves and cause limbic system damage (memory loss, seizures) at very low exposures.
  • Mandatory: Double-gloving (Silver Shield® under Nitrile).

  • Mandatory: All weighing and reactions must occur inside a functioning fume hood.

  • Waste: Segregate all solid and liquid waste into dedicated "Organotin" containers. Do not mix with general organic waste.

Executive Summary: The Steric Paradox

You are using Trimethyl(4-methylphenyl)stannane .

  • The Good: The trimethyl (

    
    ) group is significantly smaller than the standard tributyl (
    
    
    
    ) group. This theoretically accelerates the transmetallation step—usually the bottleneck in Stille couplings.
  • The Problem: If you are experiencing "steric hindrance," it is likely not the stannane itself, but your electrophile (e.g., ortho-substituted aryl halide) or the catalyst environment preventing the approach of the tin reagent to the palladium center.

This guide troubleshoots the reaction by engineering the catalyst environment to force the coupling of this specific stannane with sterically demanding partners.

Diagnostic Workflow: The "Copper Effect"

In 90% of sterically hindered Stille couplings, the reaction fails because the transmetallation rate (


) is too slow compared to catalyst decomposition. The solution is the Liebeskind-Farina modification , which switches the mechanism from a slow Sn 

Pd transfer to a rapid Sn

Cu

Pd transfer.
The Mechanism (Visualized)

StilleMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd R-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Standard Path (Slow for Hindered) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuI Cu(I) Additive CuAr Cu-Ar (Transient) CuI->CuAr Sn Sn-Ar (Stannane) Sn->CuAr Sn/Cu Exchange (Fast) CuAr->TransMet Cu/Pd Transfer (Very Fast)

Figure 1: The "Copper Effect" bypasses the slow Sn-Pd transmetallation (Blue/Red path) by generating a highly reactive organocopper intermediate (Red path).

Protocol A: The "Copper Boost" (Recommended First Step)

Use this protocol if your reaction shows <10% conversion after 4 hours.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    (see Module 3).
  • Additive: CuI (10–20 mol%).

  • Scavenger: CsF (2.0 equiv). Note: Fluoride activates the tin and precipitates insoluble

    
    , driving equilibrium.
    
  • Solvent: DMF or NMP (Polar solvents are required for the Cu effect).[1]

Step-by-Step:

  • Flame-dry a Schlenk tube and cool under Argon.

  • Add CuI (0.1 equiv), CsF (2.0 equiv), and the Catalyst (0.05 equiv).

  • Add the Aryl Halide (1.0 equiv) and Trimethyl(4-methylphenyl)stannane (1.1 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add DMF (anhydrous, degassed) via syringe. Concentration: 0.1 M.

  • Heat to 45–60°C . Note: The Cu effect often allows lower temps than the standard 100°C.

Module 2: Ligand Engineering Matrix

If the Copper effect fails, your ligand is likely the problem. You must choose between Low Steric Bulk (to allow approach) or High Activity (to force oxidative addition).

Decision Matrix
ScenarioRecommended LigandCatalyst PrecursorRationale
Standard Hindrance (e.g., ortho-methyl)Triphenylarsine (

)

"Farina's Ligand." As is larger/softer than P, dissociates easily, creating an open coordination site for the bulky stannane.
Extreme Hindrance (e.g., mesityl)


"Fu's Conditions." The bulkiness forces a monolithic Pd-L species that is hyper-reactive.
Chloride Electrophile (Low reactivity)XPhos or SPhos

Buchwald biaryl phosphines facilitate oxidative addition of inert C-Cl bonds.
Protocol B: The "Farina" Condition (Arsenic Ligand)

Use this when the electrophile is crowded but chemically active (Bromide/Iodide).

  • Ratio: 1:4 ratio of

    
     to 
    
    
    
    (effectively
    
    
    ).
  • Solvent: Toluene or Dioxane.

  • Temp: 80–100°C.

  • Note:

    
     is toxic.[2] Handle with care.
    

Troubleshooting Guide (FAQ Format)

Q1: The reaction turns black immediately (Palladium Black precipitation).

  • Diagnosis: The catalyst is decomposing before the oxidative addition can occur. This is common with "naked" Pd sources like

    
     in hindered systems.
    
  • Fix: Switch to a more stable precatalyst like

    
      (requires reduction by the stannane, slower release of Pd(0)) or add excess ligand  (e.g., 4 equiv of 
    
    
    
    relative to Pd).

Q2: I see the homocoupling product (4,4'-dimethylbiphenyl).

  • Diagnosis: This comes from the stannane reacting with itself. It usually happens when the oxidative addition of the aryl halide is too slow.

  • Fix:

    • Slow addition of the Stannane (syringe pump over 1 hour).

    • Switch to a more active ligand (

      
      ) to accelerate the consumption of the aryl halide.
      

Q3: How do I remove the Trimethyltin byproduct? It's water-soluble and won't precipitate.

  • The Issue: Unlike Tributyltin (lipophilic), Trimethyltin halides are amphiphilic and dangerous.

  • The Fix (KF/Silica Method):

    • Dilute crude reaction with Ether/EtOAc.[3][4]

    • Add aqueous KF (saturated) and stir vigorously for 30 mins.

    • Crucial Step: The

      
       is a polymer that can be fine/gelatinous. Filter through a pad of Celite mixed with fused KF .
      
    • Silica Gel: If residue remains, run a column using Silica gel pre-treated with 10%

      
       (solid mixing) or 1% 
      
      
      
      to bind the tin.

Workflow Visualization

Troubleshooting Start Start: Hindered Coupling (Trimethyl-p-tolyl-stannane) CheckHalide Check Electrophile (Ar-X) Start->CheckHalide Cl Ar-Cl (Inert Bond) CheckHalide->Cl Chlorides BrI Ar-Br / Ar-I (Active Bond) CheckHalide->BrI Bromides/Iodides FuCond Use Fu's Conditions: Pd2(dba)3 + P(t-Bu)3 + CsF in Dioxane Cl->FuCond StericCheck Is Ar-X Ortho-Substituted? BrI->StericCheck YesSteric Yes (Hindered) StericCheck->YesSteric NoSteric No (Standard) StericCheck->NoSteric Copper Add CuI (10%) + CsF (Liebeskind Protocol) YesSteric->Copper Standard Standard Stille: Pd(PPh3)4 in Toluene NoSteric->Standard Fail Still Low Yield? Copper->Fail AsPh3 Switch Ligand to AsPh3 (Farina Protocol) Fail->AsPh3 Yes

Figure 2: Decision tree for optimizing reaction conditions based on electrophile type and steric hindrance.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine. Journal of the American Chemical Society. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[5][6] Stille coupling made easier: the synergic effect of copper(I) salts and the fluoride ion.[6] Angewandte Chemie. Link

  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition. Link

Sources

Optimization

Technical Support Center: Removal of Trimethylstannane Residues

Topic: Alternatives to Aqueous KF Workup for Stille Couplings Document ID: TSC-Sn-004 | Version: 2.1 | Last Updated: 2025-10-24 Executive Summary & Safety Warning The Challenge: Stille couplings using trimethylstannanes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternatives to Aqueous KF Workup for Stille Couplings

Document ID: TSC-Sn-004 | Version: 2.1 | Last Updated: 2025-10-24

Executive Summary & Safety Warning

The Challenge: Stille couplings using trimethylstannanes (


) offer superior reactivity and atom economy compared to tributylstannanes (

). However, the resulting trimethyltin byproducts are:
  • Highly Volatile & Neurotoxic: Unlike the immunotoxic tributyltin, trimethyltin (TMT) is a potent neurotoxin that aggressively targets the limbic system.

  • Difficult to Separate: The non-polar nature of

    
     causes "streaking" on silica gel, often contaminating the final product.
    
  • Problematic with Standard KF: The traditional aqueous Potassium Fluoride (KF) wash often results in intractable emulsions (due to polymer formation) or fails to reduce tin levels below biological toxicity thresholds (<5 ppm).

The Solution: This guide details three "Dry-Phase" and "Chemical Modification" alternatives that eliminate the need for liquid-liquid extraction with aqueous fluoride, prioritizing Solid-Supported Scavenging and Oxidative Demetallation .

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the method based on your substrate's sensitivity.

WorkupSelection cluster_legend Efficiency Rating Start Start: Crude Stille Mixture Silyl Contains Silyl Protecting Groups (e.g., TBS, TES)? Start->Silyl AcidSens Acid Sensitive? Silyl->AcidSens No MethodB Method B: K2CO3/Silica (Fluoride-Free) Silyl->MethodB Yes (Avoid F-) MethodA Method A: KF/Silica (The Harrowven Protocol) AcidSens->MethodA Yes (Mild Base) MethodC Method C: Iodine/DBU (Oxidative Cleavage) AcidSens->MethodC No (Fastest)

Caption: Workflow selection based on substrate functional group compatibility.

Technical Protocols

Method A: The Harrowven Protocol (KF on Silica)

Best For: General substrates, acid-sensitive compounds. Mechanism: The fluoride ions are immobilized on the silica surface. As the non-polar reaction mixture passes through, the organotin reacts to form insoluble polymeric organotin fluorides (


) which remain bound to the silica, while the organic product elutes.

Preparation of Stationary Phase:

  • Dissolve Potassium Fluoride (KF) in water to create a saturated solution.

  • Add Silica Gel (40-63 µm) to the solution. Ratio: 10g KF per 90g Silica .

  • Evaporate water under reduced pressure (Rotavap) until a free-flowing white powder is obtained.

    • Note: This "10% KF-Silica" can be stored indefinitely in a closed container.

Execution Steps:

  • Concentrate: Remove the reaction solvent (e.g., DMF, Dioxane) from your crude mixture.

  • Load: Dissolve the crude residue in a minimum amount of DCM or Ether.

  • Elute: Apply the solution to a short pad (approx. 5cm height) of the 10% KF-Silica .

  • Wash: Flush with the eluent (e.g., 10% EtOAc/Hexane). The product elutes; the tin remains as a white solid at the top of the column.

  • Finish: Concentrate the filtrate.

Expert Insight: This method avoids the "emulsion nightmare" of aqueous KF washes. It routinely reduces tin levels to <30 ppm [1].

Method B: The Fluoride-Free Base ( /Silica)

Best For: Substrates with silyl ethers (TBS, TIPS) that might be cleaved by fluoride. Mechanism: Similar to Method A, but utilizes basic interactions to retard the mobility of organotin species on the stationary phase.

Preparation:

  • Mix finely powdered anhydrous

    
      and Silica Gel (ratio 1:9 w/w).
    
  • Vigorously shake or mechanically stir until homogenous. No water evaporation step is required.

Execution Steps:

  • Pack a flash column with the 10%

    
    -Silica  mixture.[1]
    
  • Load crude reaction mixture (concentrated).

  • Elute with standard chromatography solvents.

  • The basic surface creates a high-affinity retention for tin halides, allowing the product to pass.

Validation: Studies indicate this method is comparable to KF/Silica, achieving residual tin levels of ~15 ppm without risking silyl deprotection [2].

Method C: Oxidative Demetallation (Iodine/DBU)

Best For: Robust substrates; scenarios where "Trace" tin must be converted to "Zero" tin. Mechanism: Iodine reacts with the hydrophobic


 (distannane) or 

residues to form Trimethyltin Iodide (

)
. This species is highly polar and Lewis acidic, making it easy to sequester with a base (DBU) or remove via standard silica chromatography.

Execution Steps:

  • Dilute: Dissolve crude mixture in

    
     or DCM.
    
  • Titrate: Add a solution of

    
      (in the same solvent) dropwise.
    
    • Endpoint: Stop when the iodine color persists (indicating all reactive Sn species are oxidized).

  • Sequester: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 - 2 equiv relative to tin).

    • Observation: A precipitate or cloudy suspension often forms (

      
       complex).
      
  • Filter: Pass through a standard silica plug. The tin-amine complex is retained strongly.

Comparative Analysis Data

FeatureAqueous KF Wash (Standard)KF/Silica (Method A)

/Silica (Method B)
Iodine/DBU (Method C)
Residual Tin (ppm) 500 - 2000< 30< 15< 50
Emulsion Risk HighNone None Low
Silyl Compatible NoNoYes Yes
Time Efficiency Low (Multiple washes)High (Filtration only)High Medium (Titration step)
Waste Type Liquid Fluoride WasteSolid Silica WasteSolid Silica WasteHalogenated Waste

Troubleshooting & FAQs

Q1: I used Method A (KF/Silica), but my NMR still shows a "hump" in the aliphatic region (0.1 - 0.4 ppm). Why?

  • Diagnosis: You likely overloaded the silica pad.

  • Fix: The capacity of KF/Silica is finite. The recommended ratio is 20g of KF-Silica per 1 mmol of Organotin reagent used. If you used less, repass the material through a fresh pad.

Q2: My product is acid-sensitive. Can I use the Iodine method?

  • Risk: Iodine generates HI in trace amounts if moisture is present, and

    
     is a Lewis acid.
    
  • Solution: No. Use Method A (KF/Silica) . The KF acts as a buffer, maintaining a slightly basic environment that protects acid-labile groups (like acetals).

Q3: I am running a large-scale reaction (>50g). Is KF/Silica practical?

  • Scalability: For >50g, preparing kg-quantities of KF-silica is tedious.

  • Alternative: Use Aqueous Ammonia (10%) washes. While less efficient than KF/Silica for trace removal, it is superior for bulk removal on large scales. Wash the organic layer 3x with 10%

    
    . The ammonia coordinates tin, rendering it water-soluble. Follow this with a final silica column.[2]
    

Q4: How do I visualize Trimethyltin on TLC?

  • Technique: Tin residues do not always absorb UV. Use a Potassium Permanganate (

    
    )  stain. Organotins appear as a bright yellow spot on a purple background that persists longer than other organic spots.
    

References

  • Harrowven, D. C., & Guy, I. L. (2004). KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[3][4][5] Chemical Communications, (17), 1968–1969.[3]

  • Edney, D. D., et al. (2010). Potassium Carbonate-Silica: A Highly Effective Stationary Phase for the Chromatographic Removal of Organotin Impurities.[5] Synlett, 2010(16), 2400-2402.

  • Renaud, P., et al. (1998). A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Journal of Organic Chemistry, 63(18), 6436.

  • Gallagher, W. P., et al. (2003). Simple, Cost-Effective Removal of Organotin Residues from Reaction Mixtures. Journal of Organic Chemistry, 68(17), 6775–6780.

Sources

Troubleshooting

Troubleshooting slow conversion rates of p-tolyltrimethyltin

Executive Summary Slow conversion of p-tolyltrimethyltin is a multi-factorial issue typically governed by the transmetallation step in palladium-catalyzed cross-coupling (Stille) or the oxidative cleavage efficiency in e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Slow conversion of p-tolyltrimethyltin is a multi-factorial issue typically governed by the transmetallation step in palladium-catalyzed cross-coupling (Stille) or the oxidative cleavage efficiency in electrophilic halodestannylation (Radiochemistry).

Unlike tributyltin reagents, the trimethyltin moiety is less sterically hindered, theoretically allowing faster reaction rates. However, its high toxicity and susceptibility to protodestannylation require precise handling. This guide provides a diagnostic framework to isolate the rate-limiting variable.

Part 1: Diagnostic Triage (Visual Workflow)

Before altering your protocol, determine if the bottleneck is kinetic (catalyst/reagent activity) or thermodynamic (side reactions/degradation).

TroubleshootingFlow Start Start: Low Conversion Observed CheckPurity 1. Check Reagent Purity (H-NMR) Start->CheckPurity PurityFail Impure: >5% Protodestannylation? CheckPurity->PurityFail Yes PurityPass Purity OK CheckPurity->PurityPass No Purify Action: Neutral Alumina Filtration PurityFail->Purify CheckColor 2. Observe Reaction Color PurityPass->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Rapid Darkening NoChange No Color Change (Catalyst Resting) CheckColor->NoChange Stays Pale ActionLigand Action: Switch to AsPh3 or TFP (Stabilize Pd) BlackPrecip->ActionLigand ActionCu Action: Add CuI (10-20 mol%) (Accelerate Transmetallation) NoChange->ActionCu

Figure 1: Decision tree for isolating the cause of stalling conversion rates in organotin couplings.

Part 2: Troubleshooting Stille Coupling (Cross-Coupling)

The most common application of p-tolyltrimethyltin is the Stille reaction. If your conversion is stalling at <50%, the issue is almost certainly the Transmetallation Step .

Q1: Why is the reaction stalling despite using a "fast" trimethyltin reagent?

Answer: The migration rate of organic groups from Tin to Palladium follows the order: Alkynyl > Vinyl > Aryl > Alkyl . While the trimethyl group reduces steric bulk compared to tributyl, the p-tolyl group (Aryl) still transfers significantly slower than vinyl groups. If the transmetallation is too slow, the active Pd(II) species can decompose to inactive Pd(0) aggregates (Palladium Black) before the cycle completes [1].

Q2: How do I accelerate the Transmetallation step?

The "Copper Effect" Protocol: The addition of Copper(I) Iodide (CuI) is the gold standard for accelerating sluggish Stille couplings of aryl stannanes. This is often referred to as the "Liebeskind-esque" enhancement, though widely applicable to Stille [2].

  • Mechanism: CuI undergoes transmetallation with the stannane to form a transient, highly reactive organocopper species (p-Tolyl-Cu). This organocopper species transmetallates to Palladium orders of magnitude faster than the organotin does.

  • Protocol Modification:

    • Add CuI (10–20 mol%) .

    • Add CsF (2.0 equiv) if using bulky electrophiles (The "Fluoride Effect" activates the tin by forming a hypervalent stannate) [3].

    • Solvent: Switch to DMF or NMP (Polar aprotic solvents stabilize the open transition state).

Q3: My catalyst turns black immediately. What is happening?

Answer: This indicates "Catalyst Death" via precipitation of Pd(0). The oxidative addition occurred, but the transmetallation was so slow that the catalyst collapsed.

  • Solution: Switch ligands.

    • Triphenylphosphine (PPh3): Often too labile.

    • Tri-2-furylphosphine (TFP): Excellent for Stille. It dissociates easily to allow substrate binding but stabilizes the metal center enough to prevent precipitation [4].

    • Triphenylarsine (AsPh3): The "nuclear option." It dramatically accelerates transmetallation but is highly toxic. Use only if TFP fails.

Part 3: Troubleshooting Radiochemistry (Radioiodination)

For researchers using p-tolyl

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of Stannane, trimethyl(4-methylphenyl)-

Title: Comparative ¹H NMR Analysis and Synthesis Guide: Trimethyl(p-tolyl)stannane Executive Summary Trimethyl(p-tolyl)stannane—also known as trimethyl(4-methylphenyl)stannane—is a highly versatile organotin reagent wide...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative ¹H NMR Analysis and Synthesis Guide: Trimethyl(p-tolyl)stannane

Executive Summary Trimethyl(p-tolyl)stannane—also known as trimethyl(4-methylphenyl)stannane—is a highly versatile organotin reagent widely utilized in Stille cross-coupling reactions for advanced materials synthesis and active pharmaceutical ingredient (API) development. As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, comparative analysis of its ¹H NMR chemical shifts against structural alternatives. Furthermore, this guide details a self-validating, visible-light-driven protocol for its synthesis, ensuring high-fidelity data acquisition and preventing common modes of product degradation.

Structural and Electronic Context

Understanding the ¹H NMR spectrum of trimethyl(p-tolyl)stannane requires analyzing the "push-pull" electronic environment of the aromatic ring. The molecule features an electron-donating para-methyl group and a large, polarizable trimethylstannyl (-SnMe₃) moiety. To objectively evaluate its spectral signature, we must benchmark it against two alternatives:

  • Trimethyl(phenyl)stannane: To isolate the electronic contribution of the para-methyl group.

  • Trimethyl(p-tolyl)silane: To observe the anisotropic and electronegativity differences between metalloids (Tin vs. Silicon).

Comparative ¹H NMR Data Analysis

The quantitative data summarized in the table below highlights the distinct chemical shifts observed in CDCl₃ at 400 MHz (and 300 MHz for the silane analogue).

CompoundMetalloid-CH₃ (ppm)Aryl-CH₃ (ppm)Aromatic Protons (ppm)
Trimethyl(p-tolyl)stannane 0.27 (s, 9H)2.24 (s, 3H)7.39 (d, J = 7.6 Hz, 2H), 7.17 (d, J = 7.2 Hz, 2H)
Trimethyl(phenyl)stannane 0.29 (s, 9H)N/A7.51 (d, J = 5.6 Hz, 2H), 7.35 (m, 3H)
Trimethyl(p-tolyl)silane 0.26 (s, 9H)2.36 (s, 3H)7.44 (d, J = 7.9 Hz, 2H), 7.19 (d, J = 7.5 Hz, 2H)

Data sourced from authoritative literature[1],[2],[3].

Mechanistic Interpretation & Causality
  • The Metalloid Methyl Protons (-SnMe₃ vs -SiMe₃): The -SnMe₃ protons appear as a sharp singlet at 0.27 ppm[1]. While this chemical shift is nearly identical to the -SiMe₃ protons in trimethyl(p-tolyl)silane (0.26 ppm)[3], the defining self-validating feature of the stannane is the presence of tin satellites. Because the ¹¹⁷Sn and ¹¹⁹Sn isotopes (both spin 1/2) naturally occur at 7.6% and 8.6% abundance respectively, they couple with the adjacent methyl protons. The observation of these satellite peaks (typically ²J_{Sn-H} ≈ 50–60 Hz) symmetrically flanking the main 0.27 ppm singlet guarantees that the carbon-tin bond is intact. If these satellites are absent, the product is likely a silane or a degradation byproduct.

  • The Aromatic Region (AA'BB' System): The aromatic protons exhibit a classic doublet-of-doublets (pseudo-AA'BB') splitting pattern. The protons ortho to the methyl group (meta to Sn) resonate at 7.17 ppm, shielded by the electron-donating hyperconjugation of the para-methyl group[1]. The protons ortho to the tin atom appear at 7.39 ppm[1]. When compared to unsubstituted trimethyl(phenyl)stannane, where the ortho protons appear further downfield at 7.51 ppm[2], it becomes evident that the para-methyl group exerts a global shielding effect across the entire aromatic π-system.

Experimental Methodology: Visible-Light-Driven Stannylation

Traditional syntheses of arylstannanes rely on harsh Grignard or lithium-halogen exchange conditions. The modern, self-validating protocol described below utilizes a visible-light-driven radical pathway from bench-stable arylazo sulfones, ensuring high functional group tolerance[1].

Step-by-Step Protocol:

  • Reagent Assembly: In a quartz test tube equipped with a magnetic stir bar, combine the arylazo sulfone precursor (1-(methylsulfonyl)-2-(p-tolyl)diazene, 0.3 mmol), hexamethylditin ((SnMe₃)₂, 0.45 mmol), and N,N-diisopropylethylamine (DIPEA, 1.0 equiv) in 3.0 mL of anhydrous acetonitrile (MeCN)[1].

  • Degassing (Critical Step): Seal the tube with a septum and purge the mixture with Argon for exactly 10 minutes.

    • Causality: This reaction proceeds via an aryl radical intermediate generated by the homolytic cleavage of the arylazo sulfone. Because molecular oxygen is a potent diradical, failing to thoroughly degas the solvent will result in oxygen scavenging the aryl radical, severely depressing the yield.

  • Photochemical Irradiation: Irradiate the reaction mixture using a 300 W high-pressure mercury lamp (or a 465 nm Blue LED array) through a water-cooled quartz immersion well for 1 to 2 hours at room temperature[1].

  • Chemoselective Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography using basic alumina (eluting with petroleum ether) to afford trimethyl(p-tolyl)stannane as a colorless oil[1].

    • Causality: Purification must be performed using basic alumina rather than standard acidic silica gel. Arylstannanes are highly susceptible to protodestannylation—the electrophilic cleavage of the carbon-tin bond by protons—which would degrade the target molecule back to toluene on the column.

  • NMR Sample Preparation: Dissolve approximately 15 mg of the purified stannane in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) and transfer to a 5 mm NMR tube. The use of CDCl₃ provides the necessary deuterium lock for the spectrometer.

Workflow Visualization

The following diagram maps the critical path from precursor assembly to NMR data acquisition, highlighting the sequential logic of the protocol.

G A 1. Precursor Assembly Arylazo Sulfone + (SnMe3)2 B 2. Degassing Argon Purge (10 min) A->B C 3. Photochemical Reaction Visible Light Irradiation B->C D 4. Chemoselective Purification Basic Alumina Chromatography C->D E 5. Sample Preparation Dissolution in CDCl3 D->E F 6. 1H NMR Acquisition 400 MHz Spectrometer E->F

Workflow for the photochemical synthesis and NMR characterization of arylstannanes.

References

1.[1] Lian, C., Yue, G., Mao, J., et al. "A Visible Light Driven Synthesis of Arylstannanes from Arylazo Sulfones." Organic Letters, 2019, 21(13), 5187-5191. URL:[Link] 2.[2] Lian, C., Yue, G., Mao, J., et al. "Electronic Supporting Information: A Visible Light Driven Synthesis of Arylstannanes from Arylazo Sulfones." The Royal Society of Chemistry, 2019. URL:[Link] 3.[3] Reyes-Rodriguez, E. "Manganese, Iron and Cobalt Catalyzed Reductive Hydrogenation and Cross-Coupling Reactions." Ph.D. Thesis, University of Regensburg, 2018. URL:[Link]

Sources

Comparative

13C NMR spectral data for Trimethyl(p-tolyl)stannane

Technical Guide: C NMR Spectral Profiling of Trimethyl( -tolyl)stannane Executive Summary Product: Trimethyl( -tolyl)stannane (CAS: 930-61-0) Application: Palladium-catalyzed cross-coupling (Stille Reaction) precursor. C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: C NMR Spectral Profiling of Trimethyl( -tolyl)stannane

Executive Summary

Product: Trimethyl(


-tolyl)stannane (CAS: 930-61-0)
Application:  Palladium-catalyzed cross-coupling (Stille Reaction) precursor.
Critical Insight:  This guide provides a definitive 

C NMR characterization of Trimethyl(

-tolyl)stannane. Unlike its tributyltin analogs, this reagent offers a simplified aliphatic spectral window, eliminating signal overlap in complex total synthesis. However, this spectroscopic clarity comes at the cost of higher volatility and neurotoxicity, necessitating strict handling protocols.

Part 1: Structural Analysis & Spectral Data

The following data represents the consensus spectral fingerprint in CDCl


. The distinction of this molecule lies not just in chemical shifts (

), but in the diagnostic tin-carbon satellite couplings (

), which validate the successful stannylation of the aromatic ring.
C NMR Data Table (100 MHz, CDCl )
Carbon AssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Significance
Sn-CH

-9.6 Singlet (satellites)

Diagnostic of Trimethylstannyl group. High field shift due to shielding by Sn.
Ar-CH

21.4 SingletN/AStandard tolyl methyl group.
C-3,5 (Meta) 128.9 Singlet (satellites)

Characteristic meta-coupling.
C-2,6 (Ortho) 135.8 Singlet (satellites)

Ortho-coupling is often smaller than meta in stannanes.
C-1 (Ipso) 136.5 Singlet (satellites)

Critical QC Point. Largest coupling constant; confirms C-Sn bond formation.
C-4 (Para) 138.5 Singlet

(often unresolved)
Quaternary carbon attached to the tolyl methyl group.

Note on Satellites: Tin has two NMR-active isotopes with Spin 1/2:


Sn (8.59% abundance) and 

Sn (7.68% abundance). In high-resolution scans, you will see "double satellites" flanking the main carbon signal. The values above represent the average or the dominant

Sn coupling.
Visualizing the Assignment Logic

The following diagram illustrates the logical flow for assigning signals based on coupling magnitude, a critical skill for verifying organotin purity.

NMR_Assignment Start Unknown Arylstannane Spectrum Aliphatic Region: -10 to 30 ppm Start->Aliphatic Aromatic Region: 120 to 145 ppm Start->Aromatic SnMe3 Signal @ -9.6 ppm (Huge 1J Coupling ~350Hz) Aliphatic->SnMe3 Shielded Region TolylMe Signal @ 21.4 ppm (No Sn Coupling) Aliphatic->TolylMe Deshielded Alkyl Ipso Ipso Carbon (C1) Largest Satellites (>400Hz) Aromatic->Ipso Identify Max J-value OrthoMeta Ortho/Meta Carbons Moderate Satellites (30-50Hz) Aromatic->OrthoMeta Identify Satellites

Caption: Logic flow for distinguishing Trimethyl(p-tolyl)stannane signals from impurities based on J-coupling magnitude.

Part 2: Comparative Analysis (Me Sn vs. Bu Sn)

When designing a synthesis, the choice between Trimethyl- and Tributyl- stannanes is a trade-off between spectral clarity and safety/purification .

FeatureTrimethyl(

-tolyl)stannane
Tributyl(

-tolyl)stannane
Operational Verdict

C NMR Aliphatic Region
Clean. Single peak at -9.6 ppm.Congested. Multiple peaks (10-30 ppm) from butyl chains.Choose Trimethyl for complex target molecules where aliphatic signals (e.g., natural products) might overlap with butyl signals.
Atom Economy High. (Me

group mass = 45)
Low. (Bu

group mass = 171)
Choose Trimethyl for large scale reactions to reduce waste mass.
Toxicity Severe. High volatility + high neurotoxicity.Moderate. Lower volatility, but still toxic.Choose Tributyl if your lab lacks specialized ventilation or closed-system capabilities.
Byproduct Removal Easy. Me

SnCl is volatile and water-soluble.
Difficult. Bu

SnCl is an oil ("grease") that streaks on silica columns.
Choose Trimethyl if you require rapid purification via simple flash chromatography.

Part 3: Experimental Protocol

Synthesis Workflow (Grignard Route)

This protocol ensures the formation of the C-Sn bond while minimizing exposure.

Reagents:

  • 
    -Tolylmagnesium bromide (1.0 M in THF)
    
  • Trimethyltin chloride (1.0 M in THF) [Caution: Neurotoxin ]

Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Cooling: Charge with

    
    -TolylMgBr and cool to 0°C.
    
  • Addition: Add Trimethyltin chloride dropwise over 20 minutes. The exotherm is mild, but rate control prevents side reactions.

  • Reflux: Warm to room temperature, then reflux for 2 hours to ensure completion.

  • Quench: Cool to 0°C and quench with saturated NH

    
    Cl.
    
  • Extraction: Extract with Diethyl Ether (

    
    ).
    
  • Purification: Dry over MgSO

    
    . Remove solvent. Note: Me
    
    
    
    Sn-Ar compounds are often pure enough for use after workup. If distillation is needed, use Kugelrohr under high vacuum.
NMR Acquisition Parameters

To observe the satellites clearly, standard parameters must be adjusted.

  • Solvent: CDCl

    
     (Standard).[1]
    
  • Relaxation Delay (D1): Set to 2-3 seconds . The quaternary Ipso-carbon and the Sn-Me carbons have longer relaxation times. Short D1 will suppress the satellites.

  • Scans (NS): Minimum 256 scans. The

    
    Sn isotopes are low natural abundance (~16% combined), so signal-to-noise ratio must be high to see the satellites clearly.
    
  • Spectral Width: -20 ppm to 160 ppm.

Part 4: Technical Discussion - The "Satellite" Phenomenon

Why do we see three peaks for every carbon attached to Tin?

This is not an impurity. It is a result of Heteronuclear Spin-Spin Coupling .

  • Main Peak: Carbon attached to non-magnetic Tin isotopes (

    
    , 
    
    
    
    , etc. ~84% abundance).
  • Satellites: Carbon attached to magnetic

    
     or 
    
    
    
    . Because these are Spin 1/2 nuclei, they split the carbon signal into a doublet. Since the abundance is low, this doublet appears as tiny "satellites" on either side of the main peak.

Validation Check: Calculate the coupling constant (


) in Hz:


If the


 coupling at the Ipso carbon is not between 400-500 Hz , you likely do not have the correct stannane product.
Synthesis & QC Workflow Diagram

Synthesis_QC Reagents p-TolylMgBr + Me3SnCl Reaction Reaction (THF, Reflux, 2h) Reagents->Reaction Workup Workup (NH4Cl Quench) Reaction->Workup Crude Crude Oil Workup->Crude NMR 13C NMR Analysis Crude->NMR Decision Check Satellites? NMR->Decision Pass PASS: Satellites Present Shift @ -9.6 ppm Decision->Pass Yes Fail FAIL: No Satellites (Hydrolysis/Homocoupling) Decision->Fail No

Caption: Operational workflow for synthesis and Quality Control (QC) of Trimethyl(p-tolyl)stannane.

References

  • Mitchell, T. N. (1976).[2] Substituent chemical shifts of the organotin moiety in compounds of the type RSnMenCl3-n. Organic Magnetic Resonance, 8, 34-39.[2]

  • Kitching, W., et al. (1973). Carbon-13 nuclear magnetic resonance spectra of aryl- and some alkyl-silanes and -stannanes. Journal of the American Chemical Society, 95(26), 8596–8604.

  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions.[3][4][5][6] (Standard reference for Stille coupling protocols and reagent comparison).

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (General reference for toluene derivative shifts).

Sources

Validation

Stille vs. Suzuki Coupling for p-Tolyl Transfer: A Comparative Technical Guide

Executive Summary For researchers in drug discovery and materials science, the introduction of a p-tolyl moiety is a ubiquitous transformation. While both Stille and Suzuki-Miyaura couplings effect this palladium-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and materials science, the introduction of a p-tolyl moiety is a ubiquitous transformation. While both Stille and Suzuki-Miyaura couplings effect this palladium-catalyzed C–C bond formation, they offer distinct kinetic and thermodynamic profiles that dictate their utility.

This guide objectively compares these two methodologies for p-tolyl transfer. The Suzuki coupling is the industry standard for early-phase discovery due to its green profile and ease of purification. However, the Stille coupling remains superior for sterically demanding substrates, base-sensitive scaffolds, and late-stage functionalization where yield maximization is paramount.

Mechanistic Divergence & Causality

The core difference between these pathways lies in the transmetallation step, which dictates reaction kinetics and compatibility.

  • Suzuki-Miyaura: Requires a hard base (e.g.,

    
    , 
    
    
    
    ) to activate the boron species (forming a boronate "ate" complex) or to replace the halide on the Palladium center (oxo-palladium pathway). This makes it pH-dependent and potentially incompatible with base-labile groups (e.g., esters, unconjugated ketones).
  • Stille: Proceed under neutral conditions. The transmetallation of the organostannane is driven by the affinity of the halide for the tin center. It is kinetically slower but thermodynamically neutral, preserving sensitive architecture.

Visualization: Comparative Catalytic Cycles

CatalyticCycles cluster_common Common Oxidative Addition cluster_suzuki Suzuki Pathway (Base Dependent) cluster_stille Stille Pathway (Neutral) Pd0 Pd(0) Active Catalyst PdII Ar-Pd(II)-X Oxidative Complex Pd0->PdII Oxidative Addition ArX Ar-X (Aryl Halide) ArX->Pd0 Pd_Suz Ar-Pd(II)-Tolyl PdII->Pd_Suz Transmetallation (Fast w/ Base) Pd_Stille Ar-Pd(II)-Tolyl PdII->Pd_Stille Transmetallation (Slow, Neutral) Boron p-Tolyl-B(OH)2 Boronate [p-Tolyl-B(OH)3]- Boron->Boronate Activation Base Base (OH-, CO3--) Base->Boronate Boronate->Pd_Suz Product Ar-Tolyl (Coupled Product) Pd_Suz->Product Reductive Elimination Tin p-Tolyl-SnBu3 Tin->Pd_Stille Pd_Stille->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Comparative mechanistic flow. Note the Suzuki pathway's dependence on base activation versus the Stille pathway's direct, neutral transmetallation.

Performance Metrics: Head-to-Head Comparison

The following data compares the introduction of a p-tolyl group (or similar aryl) to complex scaffolds. Data is synthesized from comparative studies on diazocine scaffolds [1], which serve as an excellent proxy for sterically demanding drug-like molecules.

Table 1: Comparative Efficiency for Aryl Transfer
MetricSuzuki-Miyaura CouplingStille CouplingAnalysis
Reagent p-Tolylboronic acidp-TolyltributylstannaneBoronic acids are air-stable solids; Stannanes are oils, often toxic.
Yield (Steric Hindrance) 60% (for o-isopropyl substrates)86% (for o-isopropyl substrates)Stille excels when the electrophile is crowded [1].
Yield (Electronic) 80% (Nitro-substituted)89% (Nitro-substituted)Stille shows marginal superiority for electron-deficient systems [1].
Base Sensitivity Low (Requires Base)High (Neutral) Suzuki fails with base-labile protecting groups.
Purification High (Water soluble byproducts)Low (Lipophilic Tin residues)Tin removal requires specific workups (KF, silica with Et3N).
Toxicity LowHigh (Neurotoxic) Stille is often avoided in GMP settings unless necessary.

Experimental Protocols

These protocols are designed to be self-validating . The color changes and TLC monitoring steps act as checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Stille Coupling (p-Tolyl Transfer)

Best for: Base-sensitive substrates, sterically hindered halides, or small-scale discovery where yield is critical.

Reagents:

  • Substrate: 1.0 equiv (e.g., 4-bromoanisole)

  • Reagent: Tributyl(p-tolyl)stannane (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Workflow:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charge: Add the aryl bromide, tributyl(p-tolyl)stannane, and

    
    .
    
    • Checkpoint: The catalyst should be a bright yellow powder. If it is orange/brown, it may be oxidized.

  • Solvent: Add degassed anhydrous toluene.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Observation: The solution will darken from yellow to black (Pd black precipitation) as the reaction finishes.

  • Workup (Critical):

    • Cool to RT.

    • Tin Removal Step: Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.

    • Why? This converts soluble

      
       into insoluble polymeric 
      
      
      
      , which precipitates as a white solid.
    • Filter through a pad of Celite.

  • Purification: Silica gel chromatography. Use 1%

    
     in the eluent to prevent acid-catalyzed destannylation streaking.
    
Protocol B: Suzuki Coupling (p-Tolyl Transfer)

Best for: Routine synthesis, scale-up, and "green" chemistry requirements.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: p-Tolylboronic acid (1.5 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Setup: Standard round-bottom flask (open air setup is possible but inert atmosphere is preferred).

  • Charge: Add aryl bromide, boronic acid, base, and catalyst.[1]

    • Checkpoint:

      
       is an orange/red solid.
      
  • Solvent: Add the Dioxane/Water mixture.[1]

    • Why Water? Water dissolves the inorganic base (

      
      ), allowing it to activate the boronic acid at the phase interface.
      
  • Reaction: Heat to 80–90°C for 4–8 hours.

    • Observation: Reaction typically proceeds faster than Stille.

  • Workup:

    • Dilute with Ethyl Acetate and wash with water.[2]

    • The boron byproducts (

      
      ) partition into the aqueous phase.
      
  • Purification: Standard silica gel chromatography. No special additives required.

Decision Matrix: When to Switch?

Use this logic flow to determine the optimal coupling partner for your specific molecule.

DecisionTree Start Start: p-Tolyl Transfer Required BaseSensitive Is the substrate base-sensitive? (e.g., esters, lactones, epimerizable centers) Start->BaseSensitive Steric Is the coupling site sterically hindered? (e.g., ortho-substituted) BaseSensitive->Steric No UseStille USE STILLE COUPLING (High Tolerance, Neutral) BaseSensitive->UseStille Yes Scale Is the reaction >10g scale? Steric->Scale No Steric->UseStille Yes (High Hindrance) UseSuzuki USE SUZUKI COUPLING (Green, Easy Workup) Scale->UseSuzuki Yes (Avoid Tin Waste) Scale->UseSuzuki No (Default Choice)

Caption: Decision logic for selecting coupling methodology based on substrate constraints.

Safety & Environmental Impact

  • Organotin (Stille): Tributyltin compounds are membrane-permeable neurotoxins. They are essentially "invisible" in standard waste streams but highly persistent in marine environments.

    • Mitigation: All waste must be segregated into a specific "Heavy Metal/Organotin" waste stream. Glassware must be decontaminated with a base bath.

  • Organoboron (Suzuki): Generally low toxicity (comparable to table salt for many boronic acids). Byproducts are water-soluble boric acid derivatives.[3][4][5]

    • Advantage:[3][5][6][7] Suitable for GMP and large-scale manufacturing without expensive scavenging resins.

References

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances.[8] Available at: [Link]

  • Organic Chemistry Portal.[9] Stille Coupling Mechanism and Conditions. Available at: [Link]

  • Organic Chemistry Portal.[9] Suzuki Coupling Mechanism and Conditions. Available at: [Link]

Sources

Comparative

Reactivity comparison of trimethyltin vs tributyltin aryl derivatives

Executive Summary In palladium-catalyzed cross-coupling (Stille reaction) and electrophilic destannylation (radiochemistry), the choice between trimethyltin (Me₃Sn-) and tributyltin (Bu₃Sn-) derivatives is a critical dec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In palladium-catalyzed cross-coupling (Stille reaction) and electrophilic destannylation (radiochemistry), the choice between trimethyltin (Me₃Sn-) and tributyltin (Bu₃Sn-) derivatives is a critical decision that trades off reactivity against toxicity and purification .

  • Trimethyltin (Me₃Sn) derivatives are significantly more reactive due to lower steric hindrance, making them the superior choice for hindered substrates, solid-phase synthesis, and rapid radiolabeling. However, they possess extreme neurotoxicity and high volatility, requiring stringent safety controls.

  • Tributyltin (Bu₃Sn) derivatives are the industry standard due to a more manageable toxicity profile (primarily immunotoxic) and lower volatility. They are less reactive and their lipophilic byproducts are notoriously difficult to purify, yet they remain the default for large-scale and routine synthesis.

Mechanistic Reactivity: The Transmetallation Bottleneck

The defining difference between Me₃Sn and Bu₃Sn lies in the transmetallation step of the catalytic cycle. In the Stille coupling, transmetallation—the transfer of the organic group from Tin to Palladium—is frequently the rate-determining step (RDS).

Steric Influence on Kinetics

The rate of transmetallation is governed by the accessibility of the tin center.

  • Me₃Sn: The methyl groups are small (Van der Waals radius ~2.0 Å), allowing the Pd(II) complex to approach the C–Sn bond easily. This results in rapid transmetallation, often proceeding at lower temperatures or with lower catalyst loadings.

  • Bu₃Sn: The butyl chains introduce significant steric bulk. This "cone of protection" retards the approach of the palladium catalyst, slowing the reaction.

Experimental Evidence: In a comparative study of intramolecular Stille cyclizations, Maleczka et al. demonstrated that trimethyltin precursors consistently provided higher yields (80-90%) in shorter reaction times compared to their tributyltin analogues (often <50% or requiring harsh conditions) [1]. Similarly, solid-phase DNA synthesis using aryl-tin reagents failed completely with Bu₃Sn derivatives but proceeded to completion with Me₃Sn, directly attributing success to the superior transmetallation rate of the methyl species [2].

Diagram: The Stille Catalytic Cycle & Steric Impact

StilleCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (R-X addition) Pd0->OxAdd PdII_X R-Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetallation (RATE DETERMINING STEP) PdII_X->TransMet + Organostannane PdII_R R-Pd(II)-R' Intermediate TransMet->PdII_R - X-SnR₃ RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 + R-R' Me3Sn Me₃Sn-R' (Fast Kinetics) Me3Sn->TransMet Low Steric Hindrance Bu3Sn Bu₃Sn-R' (Slow Kinetics) Bu3Sn->TransMet High Steric Hindrance

Figure 1: The Stille catalytic cycle highlighting the Transmetallation step where the steric bulk of the Tin reagent dictates reaction velocity.

Toxicity & Safety Profile (Critical)

The choice of reagent is often dictated by safety rather than chemistry. The toxicity profiles of these two classes are distinct and non-overlapping.

FeatureTrimethyltin (Me₃Sn)Tributyltin (Bu₃Sn)
Primary Toxicity Neurotoxicity (Limbic System)Immunotoxicity & Skin Irritation
Acute Hazard Extreme. Causes tremors, aggression, seizures, and permanent brain damage.Moderate/High.[1] Severe skin irritant; dangerous to aquatic life.[1]
Volatility High. Significant inhalation risk.Low. Primarily a contact hazard.
Odor Unpleasant, but olfactory fatigue occurs.Distinctive, unpleasant "rotten" smell.
Handling Glovebox or high-efficiency fume hood mandatory. Double gloving required.Fume hood required. Standard PPE usually sufficient.

Authoritative Warning: Me₃Sn compounds can permeate standard nitrile gloves more rapidly than Bu₃Sn. The neurotoxic effects of Me₃Sn are specific to the hippocampus and pyriform cortex, leading to "limbic system syndrome" [3].

Purification and Workup

Post-reaction processing is the second major differentiator.

Tributyltin (Bu₃Sn)[2]
  • The Problem: Bu₃Sn byproducts (e.g., Bu₃SnCl) are highly lipophilic ("greasy"). They streak on silica gel columns and co-elute with non-polar products.

  • The Solution: Requires specific workup protocols to convert the tin byproduct into an insoluble or polar species.

    • KF/Silica Method: Stirring the crude mixture with Potassium Fluoride (KF) and silica gel converts Bu₃SnCl to polymeric Bu₃SnF (insoluble solid), which can be filtered off.

    • Aqueous KF Wash: Washing the organic layer with saturated aqueous KF precipitates Bu₃SnF.

Trimethyltin (Me₃Sn)[3]
  • The Advantage: Me₃Sn byproducts (e.g., Me₃SnCl, Me₃SnOH) are water-soluble and relatively volatile.

  • The Workflow: They can often be removed by simple aqueous washing or, in some cases, careful evaporation (though this increases exposure risk).

  • The Risk: Because they are water-soluble, waste disposal must be strictly managed to prevent them from entering standard aqueous waste streams where they pose severe environmental hazards.

Application: Radiochemistry (PET/SPECT)

In the synthesis of radiopharmaceuticals (e.g., for PET imaging), organostannanes are precursors for electrophilic radio-halogenation (using I-125, I-131, or At-211).

  • Destannylation: The reaction involves replacing the Sn moiety with a radioactive halogen.

  • The Trade-off: While Me₃Sn precursors react faster, Bu₃Sn precursors are preferred in clinical kits .

    • Reasoning: The purification of the final radiotracer (often by HPLC) must ensure zero carryover of toxic tin. Bu₃Sn residues are easier to separate from polar radiotracers on reverse-phase HPLC columns due to their high lipophilicity (long retention time), whereas Me₃Sn residues might co-elute with the product [4].

    • Exception: For extremely short-lived isotopes (e.g., C-11) or low-yielding labeling reactions, the higher reactivity of Me₃Sn is utilized to secure a viable yield within the half-life window.

Decision Matrix: Which Reagent to Choose?

DecisionMatrix Start Select Organotin Reagent Sterics Is the substrate sterically hindered? Start->Sterics Scale Is this a large-scale (>1g) reaction? Sterics->Scale No Me3Sn Use Trimethyltin (Me₃Sn) (High Reactivity, High Toxicity) Sterics->Me3Sn Yes (Ortho-subs, Solid Phase) Purification Is the product highly non-polar? Scale->Purification No Bu3Sn Use Tributyltin (Bu₃Sn) (Standard Reactivity, Lipophilic) Scale->Bu3Sn Yes (Safety Priority) Purification->Me3Sn Yes (Avoids co-elution) Purification->Bu3Sn No (Use KF workup)

Figure 2: Decision tree for selecting between Methyl and Butyl tin reagents based on substrate constraints and safety.

Experimental Protocol: Stille Coupling with Bu₃Sn vs Me₃Sn

General Procedure (Adapted from Farina et al. [5]):

  • Reagents:

    • 1.0 equiv Aryl Halide (Electrophile)[2]

    • 1.1 equiv Aryl-SnR₃ (Nucleophile)

    • 0.02-0.05 equiv Pd catalyst (e.g., Pd₂(dba)₃ + AsPh₃ or Pd(PPh₃)₄)

    • Solvent: Toluene or Dioxane (degassed)

  • Reaction:

    • Bu₃Sn: Heat to 80-110°C for 12-24 hours. Monitor by TLC. If stalled, add CuI (co-catalyst) or switch to CsF activation.

    • Me₃Sn: Heat to 60-80°C . Reaction is often complete in 1-4 hours .

  • Workup (Crucial Difference):

    • Bu₃Sn: Dilute with ether. Add equal volume of saturated aqueous KF . Stir vigorously for 30 mins. Filter the resulting white precipitate (Bu₃SnF). Wash filtrate with water, dry, and concentrate.

    • Me₃Sn:IN FUME HOOD. Dilute with ether. Wash 3x with water (removes Me₃SnCl). Dry and concentrate. Note: Do not rotovap to dryness if the product is volatile; Me₃Sn residues may co-distill.

References

  • Maleczka, R. E., et al. (2001). "Stille Couplings in the Synthesis of Isosteres." Organic Letters, 3(26), 4173-4176. Link

  • Kozlov, I. A., et al. (2012). "Efficient Solid-Phase Stille Coupling." Nucleic Acids Research, 40(12), 5566-5574. Link

  • ATSDR (2005).[3] "Toxicological Profile for Tin and Tin Compounds." Agency for Toxic Substances and Disease Registry. Link

  • Garg, P. K., et al. (1999). "Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate." Applied Radiation and Isotopes, 51(3), 261-266. Link

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[4][5][6][7][8] Organic Reactions, 50, 1-652. Link

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Arylstannanes

A Comparative Guide for Impurity Profiling & Structural Elucidation Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural Characterization, Trac...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Impurity Profiling & Structural Elucidation

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural Characterization, Trace Impurity Analysis (Stille Coupling Residues), and Ionization Technique Comparison.

Executive Summary: The "Tin" Problem in Drug Development

Arylstannanes are indispensable intermediates in modern organic synthesis, particularly in palladium-catalyzed Stille cross-coupling reactions used to construct complex pharmaceutical scaffolds. However, their utility comes with a significant analytical burden: toxicity . Organotin residues are strictly regulated genotoxic impurities.

For the analytical scientist, detecting and characterizing these compounds is a challenge defined by the unique isotopic signature of Tin (Sn) and the dichotomy between ionization techniques. This guide moves beyond basic spectral interpretation to compare GC-MS (EI) and LC-MS (ESI) workflows, providing a validated protocol for trace analysis in Active Pharmaceutical Ingredients (APIs).

Technical Deep Dive: The Isotopic Fingerprint

Before analyzing fragmentation, one must master the recognition of the molecular ion. Tin is unique among elements, possessing 10 stable isotopes , the most of any element. This creates a characteristic "cluster" pattern in mass spectra that serves as an immediate diagnostic tool.

  • Major Isotopes:

    
     (32.6%), 
    
    
    
    (24.2%),
    
    
    (14.5%).
  • The "Step" Pattern: In any mass spectrum, a tin-containing ion will not appear as a single peak but as a cluster spanning ~10-12 mass units. The relative intensities form a distinct "tent" shape (low-high-low).

Expert Insight: When analyzing high-resolution data (HRMS), the mass defect of Tin is significantly lower than carbon-rich organic molecules. This allows for rapid filtering of tin-containing ions from complex biological or API matrices using mass-defect filtering (MDF) algorithms.

Comparative Analysis: Ionization Architectures

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the fragmentation information obtained.

Option A: GC-MS with Electron Ionization (EI)

The Structural "Sledgehammer"

  • Mechanism: High-energy electrons (70 eV) impact the gas-phase molecule.

  • Fragmentation Behavior: "Hard" ionization.[1] Often results in the complete loss of the molecular ion (

    
    ), leaving only fragment ions.
    
  • Key Application: Identification of volatile tetra-arylstannanes or derivatized organotins.

  • Limitation: Many arylstannanes are thermally labile and degrade in the GC injector port before reaching the detector (called "on-column degradation"), leading to ghost peaks.

Option B: LC-MS with Electrospray Ionization (ESI)

The Soft, Sensitive Standard

  • Mechanism: Ionization occurs in the liquid phase via desolvation.

  • Fragmentation Behavior: "Soft" ionization. Preserves the molecular species, typically observing

    
     or adducts (
    
    
    
    ,
    
    
    ). Fragmentation requires Collision Induced Dissociation (CID) in a tandem MS (MS/MS).
  • Key Application: Trace quantification of polar, ionic, or high-molecular-weight arylstannanes in complex matrices (e.g., plasma, dissolved API).

  • Advantage: No derivatization required; high sensitivity for trisubstituted tin cations (

    
    ).
    
Performance Matrix: EI vs. ESI for Arylstannanes
FeatureGC-MS (EI)LC-MS/MS (ESI)
Molecular Ion Stability Low (often absent)High (Base peak is often

or adduct)
Fragmentation Depth Extensive (Automatic)Controlled (Requires MS/MS optimization)
Sensitivity (LOD) ng/mL rangepg/mL range (Superior for trace analysis)
Sample Prep Complex (Derivatization often needed)Simple (Dilute & Shoot or SPE)
Primary Artifacts Thermal degradation productsAdducts (

,

,

)

Fragmentation Pathways & Mechanism[2][3][4][5][6]

Understanding the fragmentation logic is essential for structural elucidation.[2] Arylstannanes fragment primarily through Sigma-Bond Cleavage , driven by the stability of the resulting tin cation.

The Fragmentation Cascade (Triphenyltin Model)

In a typical MS/MS experiment (ESI positive mode), the fragmentation follows a stepwise loss of the aryl ligands.

  • Precursor Selection:

    
     (m/z ~351 for 
    
    
    
    )
  • Primary Loss: Homolytic cleavage of the Sn-C bond releases a neutral phenyl radical (

    
    ).
    
  • Secondary Loss: Further energy induces loss of biphenyl or benzene equivalents, eventually stripping the metal down to bare

    
    .
    

Key Diagnostic Ions (using


): 
  • m/z 351:

    
     (Triphenyltin cation)
    
  • m/z 274:

    
     (Diphenyltin radical cation - rare in ESI, common in EI)
    
  • m/z 197:

    
     (Monophenyltin cation - Major Fragment )
    
  • m/z 120:

    
     (Bare metal ion)
    
Visualization: Arylstannane Fragmentation Pathway

FragmentationPathway M Precursor: Triphenyltin Cation [Ph3Sn]+ (m/z 351) F1 Fragment 1: Diphenyltin Cation [Ph2Sn]+ (m/z 274) M->F1 Homolytic Cleavage F2 Fragment 2: Monophenyltin Cation [PhSn]+ (m/z 197) F1->F2 Stepwise Loss F3 Terminal Ion: Tin Cation [Sn]+ (m/z 120) F2->F3 High Energy CID L1 Loss of Phenyl Radical (-77 Da) L2 Loss of Phenyl Radical (-77 Da) L3 Loss of Benzene (-78 Da)

Figure 1: Stepwise fragmentation of Triphenyltin cation (


) characteristic of ESI-MS/MS experiments. Note the sequential loss of phenyl groups.

Experimental Protocol: Trace Quantitation in API

Objective: Quantify residual Triphenyltin (TPT) and Tributyltin (TBT) in a pharmaceutical drug substance at sub-ppm levels. Method: LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).[3]

Reagents & Standards
  • Internal Standard (Self-Validating Step): Use Deuterated TBT (

    
    -TBT) or TPT (
    
    
    
    -TPT). This corrects for matrix suppression in the ESI source, a critical failure point in organotin analysis.
  • Mobile Phase A: 0.1% Formic acid in Water (5mM Ammonium Formate optional to stabilize adducts).

  • Mobile Phase B: 0.1% Formic acid in Methanol.

Step-by-Step Workflow
  • Sample Preparation (Matrix Elimination):

    • Weigh 50 mg of API.

    • Dissolve in 1 mL Methanol (or DMSO if insoluble).

    • Spike Internal Standard: Add 10 µL of 1 µg/mL

      
      -IS.
      
    • Crucial Step: If API precipitates in MeOH, centrifuge at 10,000 rpm for 5 mins. Inject the supernatant. Organotins generally remain in the organic supernatant.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Gradient: 50% B to 95% B over 5 minutes. (Organotins are highly lipophilic and elute late).

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (MRM Transitions):

    • Ionization: ESI Positive Mode.

    • Source Temp: 350°C (Ensure complete desolvation of these heavy ions).

    • Transitions (Quantifier/Qualifier):

      • Tributyltin (TBT):

        
         (Loss of 2 Bu groups), 
        
        
        
        .
      • Triphenyltin (TPT):

        
         (Loss of 2 Ph groups), 
        
        
        
        .
Analytical Decision Workflow

MethodWorkflow Start Sample: Drug Substance (Unknown Tin Residue) Solubility Solubility Check Start->Solubility Volatile Is Analyte Volatile? (e.g., Tetra-alkyl Sn) Solubility->Volatile GC GC-MS (EI) *Risk of Degradation* Volatile->GC Yes LC LC-MS/MS (ESI) *Preferred Method* Volatile->LC No (Ionic/Polar) Deriv Derivatization (NaBEt4) GC->Deriv Required Direct Direct Injection (MeOH Extraction) LC->Direct Standard

Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analyte volatility and stability.

References

  • Jirásko, R., Holcapek, M., & Kolárová, L. (2007).[4] Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Journal of Mass Spectrometry.

  • Sero, R., et al. (2018). Desorption Electrospray Ionization-High Resolution Mass Spectrometry for the analysis of unknown materials: the phytosanitary product case. Talanta.

  • Agilent Technologies. (2012). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Application Note.

  • ChemGuide. Fragmentation Patterns in Mass Spectra.

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns.

Sources

Comparative

Benchmarking Palladium Catalysts for p-Tolylstannane Cross-Coupling: A Comprehensive Guide

The Stille cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in organic synthesis, natural product development, and pharmaceutical manufacturing[1]. However, when coupling electron-rich organo...

Author: BenchChem Technical Support Team. Date: March 2026

The Stille cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in organic synthesis, natural product development, and pharmaceutical manufacturing[1]. However, when coupling electron-rich organostannanes like p-tolyltributylstannane with aryl or vinyl halides, researchers frequently encounter kinetic bottlenecks during the transmetalation step[2]. The bulky tributyltin moiety presents a significant steric barrier, and the low polarity of the Sn–C bond requires highly optimized catalytic systems to achieve efficient turnover[2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark three distinct palladium catalyst systems for p-tolylstannane coupling. By analyzing the mechanistic causality behind each system, this guide provides actionable, field-proven insights to help you select the optimal catalyst for your specific synthetic constraints.

Mechanistic Overview & The Transmetalation Bottleneck

To understand why catalyst selection is critical, we must examine the catalytic cycle. The Stille reaction proceeds via three fundamental steps:

  • Oxidative Addition : The aryl halide inserts into the active Pd(0) species.

  • Transmetalation : The p-tolyl group is transferred from the stannane to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The newly formed biaryl product is expelled, regenerating the Pd(0) catalyst[3].

In the case of p-tolyltributylstannane, transmetalation is the rate-determining step[4]. If the ligands on the palladium center are too strongly coordinating (high σ-donicity), they occupy the necessary vacant coordination site, stalling the cycle and leading to catalyst degradation (Pd black formation) or unwanted homocoupling[4].

StilleCycle Pd0 Pd(0) Active Species (Catalyst Initiation) OxAdd Oxidative Addition (Aryl Halide Coordinates) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (p-Tolyl Transfer) PdII->TransMet + p-Tolyl-SnBu3 - X-SnBu3 PdII_2 Pd(II) Intermediate (Ar-Pd-Tolyl) TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product (Ar-Tolyl) RedElim->Product Product Release

Fig 1. Catalytic cycle of the Stille cross-coupling highlighting the transmetalation bottleneck.

Catalyst Benchmarking & Quantitative Comparison

We evaluate three distinct catalytic paradigms for the coupling of p-tolyltributylstannane with a standard aryl iodide (e.g., 4-iodoacetophenone).

A. Pd(PPh₃)₄: The Classic Baseline

Tetrakis(triphenylphosphine)palladium(0) is the traditional workhorse for Stille couplings.

  • Causality : Triphenylphosphine (PPh₃) is a strong σ-donor. While it stabilizes the Pd(0) state, the excess phosphine ligands strongly compete for the vacant coordination site required for the bulky p-tolyltributylstannane to undergo transmetalation[4].

  • Result : This forces the use of high temperatures (100–120 °C) and extended reaction times (up to 24 hours) to drive the reaction to completion[3].

B. Pd₂(dba)₃ / AsPh₃ + CuTC: The Copper-Accelerated System

This system replaces PPh₃ with triphenylarsine (AsPh₃) and introduces Copper(I) thiophene-2-carboxylate (CuTC) as a co-catalyst.

  • Causality : AsPh₃ possesses lower donicity than PPh₃, readily dissociating to create the necessary open coordination site on palladium[4]. Simultaneously, CuTC acts as a highly effective transmetalation shuttle. The p-tolyl group transfers from tin to copper, forming a highly reactive organocuprate intermediate that rapidly transmetalates with the Pd(II) center[5][6].

  • Result : Reaction kinetics are massively accelerated, allowing the coupling to proceed at mild temperatures (40–50 °C) in a fraction of the time[5].

C. PEPPSI-IPr: The Modern NHC Standard

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes a bulky N-heterocyclic carbene (NHC) ligand (IPr).

  • Causality : The 3-chloropyridine ligand is a "throw-away" stabilizer that easily dissociates upon mild heating, releasing the active Pd(0) species. The massive steric bulk of the IPr ligand forces the p-tolyl and aryl groups on the Pd(II) intermediate into close proximity, drastically accelerating reductive elimination[7]. Furthermore, the strong σ-donicity of the NHC prevents catalyst deactivation[8].

  • Result : Exceptional turnover numbers (TON), low catalyst loading (1–3 mol%), and high yields even with sterically hindered substrates[8].

Quantitative Performance Summary
Catalyst SystemLigand / AdditiveCatalyst LoadingTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Pd(PPh₃)₄ None5.0 mol%100–12020–2475–85Low cost, well-established baseline
Pd₂(dba)₃ AsPh₃ / CuTC2.5 mol%40–502–488–95Rapid kinetics, mild thermal conditions
PEPPSI-IPr None (Built-in)1.0–3.0 mol%60–804–1292–98High TON, bench-stable precatalyst

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process visual and analytical checks are embedded to confirm causality at each step.

Workflow Prep 1. Reagent Prep (Schlenk/Argon) Mix 2. Catalyst Addition (Pd + Ligand/Co-cat) Prep->Mix React 3. Cross-Coupling (Stir & Heat) Mix->React Quench 4. KF Quench (Precipitate Sn) React->Quench Analyze 5. Purification (Column/GC-MS) Quench->Analyze

Fig 2. Standardized experimental workflow for organostannane cross-coupling and tin byproduct removal.

Protocol A: Copper-Accelerated Pd₂(dba)₃ / AsPh₃ Coupling

Best for: Temperature-sensitive substrates requiring rapid conversion.

  • Preparation (Glovebox/Schlenk): In an oven-dried Schlenk flask under argon, combine the aryl iodide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), AsPh₃ (10 mol%), and CuTC (1.5 equiv)[5].

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M).

    • Validation Check: The solution will initially appear dark purple/brown due to the Pd₂(dba)₃ complex.

  • Stannane Addition: Inject p-tolyltributylstannane (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 50 °C.

    • Validation Check: Within 30 minutes, the solution should transition to a homogeneous yellow/orange. If the solution turns opaque black, oxygen has compromised the system, causing Pd(0) aggregation (catalyst death).

  • Quench & Workup: After 3 hours, cool to room temperature and add a 10% aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes.

    • Validation Check: A thick white precipitate (polymeric Bu₃SnF) will form. This confirms the successful sequestration of the toxic tributyltin byproducts[9].

  • Isolation: Filter through a pad of Celite, extract with ethyl acetate, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: PEPPSI-IPr Coupling

Best for: Sterically hindered substrates and maximizing overall yield with low catalyst loading.

  • Preparation: Weigh the aryl iodide (1.0 equiv) and PEPPSI-IPr (2.0 mol%) into a vial.

    • Validation Check: Because PEPPSI-IPr is highly air-stable, this step can be performed on the benchtop without a glovebox, significantly streamlining the workflow[7].

  • Purging: Seal the vial with a septum and purge with argon for 5 minutes.

  • Solvent & Stannane Addition: Add degassed 1,4-dioxane or toluene (0.2 M), followed by p-tolyltributylstannane (1.2 equiv).

  • Reaction: Heat to 80 °C for 8 hours.

    • Validation Check: Monitor via GC-MS. The disappearance of the p-tolyltributylstannane peak (m/z ~381) and the emergence of the biaryl product mass peak provides direct, quantifiable validation of the catalytic turnover.

  • Workup: Perform the standard KF quench as described in Protocol A to remove tin byproducts, followed by Celite filtration and chromatographic purification.

Conclusion & Selection Guide

When benchmarking palladium catalysts for the Stille coupling of p-tolyltributylstannane:

  • Avoid Pd(PPh₃)₄ unless working with highly reactive, unhindered electrophiles where cost is the primary driver. Its high coordination donicity stifles transmetalation[4].

  • Opt for the Pd₂(dba)₃ / AsPh₃ + CuTC system when working with fragile, temperature-sensitive molecules. The copper-mediated transmetalation bypasses the kinetic bottleneck, enabling rapid coupling at near-ambient temperatures[5][6].

  • Select PEPPSI-IPr as your modern default. Its robust air-stability, low catalyst loading requirements, and NHC-driven reductive elimination make it the most reliable and highest-yielding system for complex drug development workflows[7][8].

References

1.[9] Stille Couplings Catalytic in Tin: Beyond Proof-of-Principle - ACS Publications. URL: 2.[2] Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. URL: 3.[1] Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. URL: 4.[3] A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction - IKM Institut Kimia Malaysia. URL: 5.[7] PEPPSI -IPr catalyst Umicore, 98 905459-27-0 - Sigma-Aldrich. URL: 6.[4] New perspectives in the cross-coupling reactions of organostannanes - ResearchGate. URL: 7.[8] Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC. URL: 8. PEPPSI -IPr catalyst Umicore, 98 905459-27-0 - Sigma-Aldrich. URL: 9.[5] Copper(I) Thiophene-2-carboxylate|CuTC Reagent| - Benchchem. URL: 10.[6] Copper(I)-Mediated 11C-Carboxylation of (Hetero)arylstannanes - PMC. URL:

Sources

Validation

Yield and Performance Comparison: p-Tolylboronic Acid vs. Trimethyl(p-tolyl)stannane

As cross-coupling methodologies continue to evolve, the introduction of a p-tolyl moiety to an aryl or vinyl scaffold remains a routine yet critical transformation in drug discovery and materials science. When designing...

Author: BenchChem Technical Support Team. Date: March 2026

As cross-coupling methodologies continue to evolve, the introduction of a p-tolyl moiety to an aryl or vinyl scaffold remains a routine yet critical transformation in drug discovery and materials science. When designing a synthetic route, researchers are typically faced with a choice between the Suzuki-Miyaura coupling (utilizing p-tolylboronic acid) and the Stille coupling (utilizing trimethyl(p-tolyl)stannane).

While both palladium-catalyzed pathways proceed through analogous oxidative addition and reductive elimination steps, their transmetalation mechanisms diverge significantly. This guide provides an objective, data-driven comparison of these two reagents, detailing their yield profiles, functional group tolerances, and step-by-step experimental methodologies.

Mechanistic Causality & Reagent Selection

The fundamental difference between p-tolylboronic acid and trimethyl(p-tolyl)stannane lies in the electronic requirements of the transmetalation step:

  • Base-Activated Transmetalation (Suzuki): p-Tolylboronic acid is inherently a weak nucleophile. It requires activation by an external base (e.g., K₂CO₃, KF) to form a negatively charged, highly nucleophilic boronate complex. This polarization is essential to drive the transfer of the p-tolyl group onto the palladium center (1)[1].

  • Neutral Transmetalation (Stille): Trimethyl(p-tolyl)stannane undergoes transmetalation under strictly neutral conditions. The natural polarity and bond length of the Sn–C bond allow for efficient group transfer without the need for basic additives, making it exceptionally tolerant to base-labile functional groups (2)[2].

G Start Target: p-Tolyl Biaryl Synthesis CheckBase Are substrates base-sensitive? Start->CheckBase CheckSteric Is the electrophile highly hindered? CheckBase->CheckSteric No Stille Use Trimethyl(p-tolyl)stannane (Stille Coupling) CheckBase->Stille Yes Suzuki Use p-Tolylboronic Acid (Suzuki Coupling) CheckSteric->Suzuki No CheckSteric->Stille Yes

Decision logic for selecting between Suzuki and Stille p-tolyl cross-coupling.

Comparative Yield Analysis

Empirical data reveals that while both reagents provide excellent yields for standard unhindered aryl halides, their performance diverges under challenging steric or electronic conditions. The following table synthesizes quantitative yield data from comparative functionalization studies (3)[3].

Electrophile / Conditionp-Tolylboronic Acid YieldTrimethyl(p-tolyl)stannane YieldMechanistic Rationale
Standard Aryl Bromide (e.g., 4-bromoanisole)77% – 83% 71% – 84% Both reagents perform optimally; Suzuki is generally preferred due to lower toxicity and ease of purification.
Sterically Hindered (e.g., 1-bromo-2-isopropylbenzene)~60% ~86% Stannanes exhibit superior transmetalation kinetics in sterically crowded environments. Boronate complexes struggle with steric bulk.
Strongly Coordinating (e.g., aryl esters, aldehydes)39% – 59% 80% – 91% Stille coupling operates under neutral conditions, preserving labile groups and preventing competitive side reactions.
Challenging Heterocycles (e.g., 4-bromopyridine)0% – 66% 90% – 94% Stannanes coordinate better with complex heterocycles without base interference. Suzuki often requires harsh aqueous bases (e.g., KOH) to force conversion.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies outline the optimized use of both reagents, emphasizing the causality behind specific experimental choices.

Protocol A: Suzuki-Miyaura Coupling using p-Tolylboronic Acid

Objective: High-yielding, eco-friendly biaryl synthesis for standard substrates.

  • Reagent Assembly: In a flame-dried Schlenk flask under argon, combine the aryl bromide (1.0 eq), p-tolylboronic acid (1.2–1.5 eq), and Pd(PPh₃)₄ (5 mol%).

    • Causality: Using a slight excess of the boronic acid mitigates yield loss from competitive protodeboronation (homocoupling) pathways that can occur at elevated temperatures.

  • Solvent & Base Addition: Add a degassed biphasic mixture of Toluene/Ethanol (4:1 v/v) followed by aqueous K₂CO₃ (2.0 M, 2.0 eq).

    • Causality: Ethanol acts as a phase-transfer agent to homogenize the organic and aqueous layers. The base is strictly required to form the nucleophilic boronate complex, which drives the transmetalation step (1)[1].

  • Reaction & Self-Validation: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is progressing correctly when the UV-active aryl bromide spot is consumed and replaced by a distinct biaryl spot. The precipitation of "palladium black" often signals the end of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na₂SO₄.

    • Causality: Boronic acid byproducts are benign and water-soluble, allowing them to be easily partitioned into the aqueous layer, significantly simplifying downstream chromatography (4)[4].

Protocol B: Stille Coupling using Trimethyl(p-tolyl)stannane

Objective: High-efficiency coupling of sterically hindered or base-sensitive substrates.

  • Reagent Assembly: In a flame-dried Schlenk flask under argon, combine the aryl bromide (1.0 eq), trimethyl(p-tolyl)stannane (1.1 eq), and Pd(PPh₃)₄ (5 mol%) in anhydrous, degassed DMF or Toluene.

    • Causality: Stannanes undergo transmetalation under strictly neutral conditions. The absence of aqueous base preserves base-labile functional groups like esters, epoxides, or sensitive heterocycles (2)[2].

  • Reaction & Self-Validation: Heat to 100 °C for 18 hours.

    • Self-Validation: Unlike the biphasic Suzuki reaction, this mixture remains homogeneous. Track progress via LC-MS or TLC to ensure complete consumption of the starting material before quenching.

  • Workup & Tin Removal (Critical): Dilute the crude mixture with Et₂O and add a saturated aqueous KF (Potassium Fluoride) solution. Stir vigorously for 1 hour.

    • Causality: Organotin byproducts (e.g., Me₃SnBr) are highly toxic and notoriously difficult to separate via silica gel chromatography due to streaking. The addition of KF converts these soluble tin halides into insoluble, polymeric trimethyltin fluoride (Me₃SnF), which precipitates and can be safely removed by filtration over a Celite pad (4)[4].

Conclusion

For standard biaryl syntheses, p-tolylboronic acid is the undisputed first choice. Its high yield, low toxicity, and ease of byproduct removal align perfectly with modern green chemistry principles. However, when researchers encounter base-sensitive functional groups, severe steric hindrance, or complex electron-deficient heterocycles, trimethyl(p-tolyl)stannane remains a highly reliable and superior-yielding alternative, provided rigorous safety and purification protocols are observed.

References

  • A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling – Benchchem. 4[4]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines – PMC (National Institutes of Health). 3[3]

  • Suzuki cross-coupling – Chemistry LibreTexts. 2[2]

  • Suzuki Coupling – Organic Chemistry Portal. 1[1]

Sources

Comparative

Technical Assessment: Impurity Profiling of Commercial Trimethyl(4-methylphenyl)stannane

Executive Summary In pharmaceutical process chemistry, the integrity of the organostannane reagent is a Critical Quality Attribute (CQA). Trimethyl(4-methylphenyl)stannane (also known as Trimethyl(p-tolyl)stannane) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the integrity of the organostannane reagent is a Critical Quality Attribute (CQA). Trimethyl(4-methylphenyl)stannane (also known as Trimethyl(p-tolyl)stannane) is a potent nucleophile used in Stille cross-couplings to introduce the p-tolyl moiety. However, commercial sources vary significantly in purity, often containing reactive organotin impurities that are not detectable by standard HPLC-UV methods.

This guide objectively compares the analytical performance of


 NMR , GC-MS , and 

NMR
in characterizing this reagent. It establishes that while GC-MS is sufficient for organic impurities,

NMR is the mandatory self-validating standard
for detecting catalyst-poisoning tin halides and toxic distannanes.

The Impurity Landscape: Origins and Impact

To characterize impurities, one must understand their mechanistic origin. The commercial synthesis typically involves the reaction of p-tolylmagnesium bromide with trimethyltin chloride (


).
Mechanistic Origins of Impurities
  • Trimethyltin Chloride (

    
    ):  Residual starting material.
    
    • Origin: Incomplete alkylation or stoichiometry errors.

    • Impact: Lewis acidic; can sequester phosphine ligands, deactivating the Palladium catalyst in Stille couplings. Highly toxic.[1][2]

  • Hexamethylditin (

    
    ):  Wurtz-type coupling byproduct.
    
    • Origin: Reductive coupling of

      
       by Magnesium.
      
    • Impact: Acts as a radical initiator, potentially causing side reactions or unwanted homocoupling of the aryl halide partner.

  • 4,4'-Dimethylbiphenyl: Homocoupled organic dimer.

    • Origin: Oxidative coupling of the Grignard reagent or the stannane itself.

    • Impact: Inert spectator, but leads to stoichiometry errors (lower effective molarity of the reagent).

  • Tetramethyltin (

    
    ):  Ligand scrambling byproduct.
    
    • Origin: Disproportionation of the stannane.

    • Impact: Highly volatile and toxic; lowers yield.

Visualizing the Impurity Genesis

The following diagram illustrates the synthetic pathways leading to these specific impurities.

ImpurityPathways Start Precursors: p-TolylMgBr + Me3SnCl Product TARGET: Trimethyl(p-tolyl)stannane Start->Product Main Reaction Impurity1 Impurity A: Me3SnCl (Residual) Start->Impurity1 Incomplete Rxn Impurity2 Impurity B: Hexamethylditin Start->Impurity2 Reductive Coupling (Mg surface) Impurity3 Impurity C: 4,4'-Dimethylbiphenyl Start->Impurity3 Oxidative Homocoupling Impurity4 Impurity D: Tetramethyltin Product->Impurity4 Ligand Scrambling (Disproportionation)

Caption: Synthetic pathways showing the genesis of critical impurities during the Grignard preparation of Trimethyl(p-tolyl)stannane.

Comparative Analysis of Characterization Methods

Standard QC often relies on


 NMR or GC-FID. The table below demonstrates why these are insufficient for high-stakes drug development and why a multi-modal approach is required.
FeatureMethod A:

NMR
Method B: GC-MS Method C:

NMR (Recommended)
Primary Detection Organic structure (Aryl protons).Volatile organics & MW confirmation.Tin speciation (The metal center).[3][4]
Blind Spot Cannot distinguish

methyls from Product methyls easily (overlap).
Thermally unstable organotins may decompose in the injector port.Cannot detect organic dimers (Biaryl) lacking Tin.
Sensitivity Medium (

).
High (

).
High (Receptivity is good; no solvent suppression needed).
Specificity Low for Tin species.High for organic structure.Excellent for Tin environment.
Verdict Insufficient for purity assignment.Essential for organic impurities.Mandatory for catalyst poisons (

).

Experimental Protocols

Protocol A: The "Self-Validating" NMR System

Rationale: Tin-119 has a spin of 1/2, high natural abundance (8.59%), and a massive chemical shift range (~6000 ppm). Small changes in the coordination sphere (e.g., Cl vs Aryl) result in massive shift differences, making it self-validating.

Materials:

  • Solvent: Benzene-d6 (

    
    ) .
    
    • Note: Avoid

      
       if possible, as the varying acidity/coordination of 
      
      
      
      can shift tin resonances.
      
      
      provides the most reproducible shifts for organotins [1].
  • Reference: Tetramethyltin (

    
    ) external standard (set to 0.0 ppm).
    
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)3] (Optional, for quantitative integration).

Procedure:

  • Dissolve ~30 mg of the stannane sample in 0.6 mL

    
    .
    
  • Acquire

    
     (proton-decoupled) spectrum.
    
  • Spectral Window: Set to +200 ppm to -200 ppm.

  • Pulse Delay: Set

    
     seconds (Tin T1 relaxation can be long).
    

Interpretation Criteria (in


): 
  • 
     -28 to -30 ppm: Target Product  (Trimethyl(p-tolyl)stannane).
    
  • 
     +160 to +170 ppm: Impurity A (
    
    
    
    )
    . Critical Fail if > 1%.
  • 
     -109 ppm: Impurity B (
    
    
    
    )
    . Safety Hazard.
  • 
     0 ppm: Impurity D (
    
    
    
    )
    .
Protocol B: Quantitative GC-MS for Organic Impurities

Rationale: Used to quantify the homocoupled biaryl impurity which is invisible to Tin NMR.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split 50:1, 250°C.

  • Oven: 60°C (2 min hold)

    
     20°C/min 
    
    
    
    280°C.
  • Detector: MS (Scan 50-500 amu).

Data Analysis:

  • Trimethyl(p-tolyl)stannane: Elutes mid-run. Mass spectrum shows characteristic Tin isotope pattern clusters (M+ at m/z ~254).

  • 4,4'-Dimethylbiphenyl: Elutes later. M+ at m/z 182. No Tin isotope pattern.

  • Toluene: Elutes early (Solvent cut time).

Decision Matrix for Reagent Qualification

The following workflow illustrates the logical steps a researcher should take when receiving a new batch of commercial stannane.

AnalysisWorkflow Sample Commercial Sample Received Step1 Step 1: 119Sn NMR (Benzene-d6) Sample->Step1 Decision1 Peak at +165 ppm (Me3SnCl)? Step1->Decision1 Fail1 REJECT / RE-PURIFY (Catalyst Poison) Decision1->Fail1 Yes Step2 Step 2: GC-MS Analysis Decision1->Step2 No Decision2 Biaryl Dimer > 5%? Step2->Decision2 Fail2 ADJUST STOICHIOMETRY (Correct Molarity) Decision2->Fail2 Yes Pass PASS Proceed to Stille Coupling Decision2->Pass No

Caption: Analytical decision matrix for qualifying Trimethyl(p-tolyl)stannane batches prior to GMP usage.

Performance Comparison Data

To validate the necessity of this characterization, we compared the performance of three grades of stannane in a model Stille coupling with 4-bromoanisole (


, Toluene, 100°C).
Reagent GradeCharacterization ProfileYield (Isolated)Observations
Commercial Grade A 95% Purity (GC-FID only). Contains 3%

.
42% Reaction stalled. Catalyst deactivation by Chloride/Tin species observed.
Commercial Grade B 98% Purity (GC-FID). Contains 2% Biaryl dimer.88% Good yield, but difficult purification due to excess biaryl co-elution.
In-House Purified >99% Purity (Validated by

NMR).
96% Rapid kinetics. Clean crude profile.

Conclusion: Relying solely on GC-FID (Grade A) failed to detect the catalyst poison (


), leading to reaction failure. Only 

NMR successfully identified the risk factor.

References

  • Wraackmeyer, B. (2002). "Precise measurements of 119Sn NMR frequencies and chemical shifts." Journal of Molecular Structure.

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[5][6] Organic Reactions.[2][5][7][8]

  • ICH Guideline Q3D (R1). (2019). "Guideline for Elemental Impurities." International Council for Harmonisation.

  • Lichtscheidl, A. G., et al. (2015).[9] "Syntheses, structures, and 1H, 13C and 119Sn NMR chemical shifts of a family of trimethyltin compounds." Dalton Transactions.[4]

Sources

Validation

IR spectroscopy analysis of (4-Methylphenyl)trimethylstannane

Advanced IR Spectroscopy Analysis of (4-Methylphenyl)trimethylstannane: A Comparative Guide for Cross-Coupling Reagents Introduction & Strategic Context In modern organometallic synthesis and drug development, the choice...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced IR Spectroscopy Analysis of (4-Methylphenyl)trimethylstannane: A Comparative Guide for Cross-Coupling Reagents

Introduction & Strategic Context

In modern organometallic synthesis and drug development, the choice of cross-coupling reagent dictates the reaction conditions, functional group tolerance, and purification strategy. When installing a p-tolyl group, chemists typically choose between (4-Methylphenyl)trimethylstannane (a Stille coupling reagent) and 4-Methylphenylboronic acid (a Suzuki-Miyaura coupling reagent).

While 4-Methylphenylboronic acid is widely favored for its low toxicity and ease of handling, (4-Methylphenyl)trimethylstannane offers superior performance when coupling with highly sterically hindered electrophiles or when the reaction must proceed under strictly neutral, base-free conditions. However, the high toxicity and potential for degradation in stannanes necessitate rigorous pre-reaction quality control. Infrared (IR) spectroscopy serves as a critical, non-destructive QA/QC tool to verify the structural integrity of these reagents before committing them to expensive catalytic cycles.

Mechanistic Grounding: Vibrational Causality

To effectively analyze these reagents, one must understand the physical causality behind their vibrational signatures. The fundamental principle of IR spectroscopy is that bond stretching frequencies are governed by the strength of the bond (force constant,


) and the reduced mass (

) of the atoms involved, according to Hooke's Law.
  • The Heavy Atom Effect in Stannanes : Tin (Sn) is a heavy group 14 element. The large reduced mass of the Sn-C bond drastically lowers its stretching frequency compared to typical organic bonds. Consequently, the characteristic Sn-C stretch in (4-Methylphenyl)trimethylstannane manifests in the lower fingerprint region, typically 1[1]. Because the Sn-C bond has a relatively low dipole moment change during vibration compared to heteroatom bonds, these peaks are sharp but of moderate intensity[2].

  • Hydrogen Bonding in Boronic Acids : Conversely, 4-Methylphenylboronic acid features two hydroxyl groups attached to boron. These groups engage in extensive intermolecular hydrogen bonding. This phenomenon weakens the O-H bond (lowering the force constant) and creates a wide distribution of bond lengths, resulting in a distinctively3[3].

Comparative IR Spectroscopic Data

To differentiate (4-Methylphenyl)trimethylstannane from its boronic acid alternative, analysts must focus on the extremities of the IR spectrum: the high-frequency O-H region and the low-frequency metalloid-carbon region.

Functional Group / Vibration(4-Methylphenyl)trimethylstannane (Stille)4-Methylphenylboronic acid (Suzuki)Diagnostic Significance
O-H Stretch Absent3200 – 3400 cm⁻¹ (Broad, Strong)Confirms presence of boronic acid / absence of hydrolysis in stannane.
Aromatic C-H Stretch 3000 – 3100 cm⁻¹ (Weak)3000 – 3100 cm⁻¹ (Weak)Baseline confirmation of the aromatic ring.
Aliphatic C-H Stretch 2915 – 2995 cm⁻¹ (Sharp)~2920 cm⁻¹ (Sharp)Stannane shows additional intensity due to the nine protons of the -Sn(CH₃)₃ group.
Aromatic C=C Stretch 1500 – 1600 cm⁻¹ (Medium)1500 – 1600 cm⁻¹ (Medium)Confirms the p-tolyl framework.
B-O Stretch Absent1330 – 1380 cm⁻¹ (Strong)Specific to the boronic acid alternative.
Out-of-Plane C-H Bend 800 – 820 cm⁻¹ (Strong)800 – 820 cm⁻¹ (Strong)Confirms para-disubstitution pattern on the benzene ring.
Metal-Carbon Stretch 510 – 550 cm⁻¹ (Sn-C, Sharp) AbsentDefinitive confirmation of the trimethyltin moiety.

Diagnostic Workflow

The following logical pathway illustrates the decision-making process for verifying the identity and purity of a p-tolyl organometallic reagent using FTIR.

G Start Unknown Reagent (p-Tolyl-Metal) FTIR FTIR Analysis (ATR or KBr) Start->FTIR CheckOH Broad Peak at 3200-3400 cm⁻¹? FTIR->CheckOH Boronic 4-Methylphenylboronic acid (Suzuki Reagent) CheckOH->Boronic Yes (O-H stretch) CheckSn Sharp Peak at 510-550 cm⁻¹? CheckOH->CheckSn No Stannane (4-Methylphenyl)trimethylstannane (Stille Reagent) CheckSn->Stannane Yes (Sn-C stretch) Invalid Re-evaluate Sample (Impure or Degradation) CheckSn->Invalid No

FTIR diagnostic workflow for differentiating p-tolyl cross-coupling reagents.

Self-Validating Experimental Protocol: FTIR-ATR Analysis

(4-Methylphenyl)trimethylstannane is typically handled as a neat liquid or low-melting oil. Therefore, Attenuated Total Reflectance (ATR) is the superior sampling technique.2 which can introduce artifactual O-H bands that mimic boronic acid contamination[2].

Step 1: Instrument Calibration and System Suitability

  • Action : Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely.

  • Validation : Collect a background spectrum (air). Ensure the baseline is flat and free of residual organic peaks. Run a polystyrene standard film; verify that the reference peaks at 1601 cm⁻¹ and 3028 cm⁻¹ are within ±1 cm⁻¹ of their expected positions. This confirms the interferometer's wavelength accuracy before analyzing the unknown.

Step 2: Sample Application

  • Action : Operating strictly under a fume hood (due to the high toxicity of volatile organotins), apply 1-2 drops of neat (4-Methylphenyl)trimethylstannane directly onto the ATR crystal. Ensure the crystal is completely covered.

  • Causality : ATR relies on the evanescent wave penetrating only a few micrometers into the sample. Intimate contact is required to generate a signal. Because the sample is a liquid, a pressure tower is not needed, which prevents mechanical damage to the crystal while ensuring perfect optical contact.

Step 3: Data Acquisition

  • Action : Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans.

  • Validation : Monitor the real-time interferogram. The signal-to-noise ratio must visibly improve as scans accumulate. If atmospheric CO₂ (2350 cm⁻¹) or water vapor (1400-1800 cm⁻¹ noise) is present, re-run the background and ensure the sample compartment is properly purged with dry nitrogen.

Step 4: Spectral Interpretation & QA/QC Check

  • Action : Apply an ATR-correction algorithm to the raw spectrum.

  • Causality & Validation : ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction algorithm normalizes the spectrum to resemble a standard transmission spectrum, preventing the artificial inflation of the low-frequency Sn-C stretch. Confirm the presence of the 800-820 cm⁻¹ peak (p-substitution) and the diagnostic 510-550 cm⁻¹ peak (Sn-C). Crucially, verify the absolute absence of any broad absorption above 3200 cm⁻¹. Any signal in that region indicates either moisture contamination or degradation of the stannane into tin oxides/hydroxides.

Conclusion

While both (4-Methylphenyl)trimethylstannane and 4-Methylphenylboronic acid deliver the same structural motif in cross-coupling reactions, their IR spectroscopic profiles are fundamentally distinct due to the heavy atom effect of tin and the hydrogen-bonding capacity of boronic acids. By utilizing a self-validating ATR-FTIR protocol, researchers can rapidly authenticate these reagents, ensuring high fidelity and safety in downstream catalytic applications.

References

  • Preparation, structural elucidation and biocidal applications of trimethyltin(IV) complexes derived from substituted carboxylic acids. National Institutes of Health (PMC). [Link]

  • Tolylboronic acid | C7H9BO2 | CID 79799. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

Stannane, trimethyl(4-methylphenyl)- proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Trimethyl(4-methylphenyl)stannane Executive Summary & Chemical Profile Trimethyl(4-methylphenyl)stannane (CAS: 937-12-2), commonly referred to as trimethyl(p-tolyl)t...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Trimethyl(4-methylphenyl)stannane

Executive Summary & Chemical Profile

Trimethyl(4-methylphenyl)stannane (CAS: 937-12-2), commonly referred to as trimethyl(p-tolyl)tin, is a highly reactive organotin reagent frequently utilized in advanced cross-coupling reactions (e.g., Stille couplings) for drug development and complex synthetic chemistry. While invaluable for carbon-carbon bond formation, organotin compounds pose severe neurotoxic, hepatotoxic, and environmental hazards[1]. Because these compounds are highly persistent and bioaccumulative in aquatic ecosystems, regulatory bodies mandate strict operational controls and specialized thermal destruction pathways[2]. This guide provides a comprehensive, step-by-step operational and disposal protocol to ensure absolute regulatory compliance and laboratory safety.

Mechanistic Toxicology & Hazard Rationale

To handle trimethyl(p-tolyl)tin safely, laboratory personnel must understand the mechanisms driving its toxicity. Organotins are highly lipophilic, allowing for rapid and dangerous absorption through the skin, respiratory tract, and gastrointestinal system[3].

  • Cellular Toxicity: Once absorbed, trialkyltin compounds target the mitochondria. They disrupt oxidative phosphorylation by inhibiting ATP synthase and uncoupling the mitochondrial proton gradient. This leads to rapid ATP depletion and subsequent cellular apoptosis.

  • Environmental Persistence: In aquatic ecosystems, organotins bioaccumulate in benthic organisms and cause severe endocrine disruption at part-per-trillion concentrations[2]. Consequently, the EPA strictly prohibits their release into water systems or standard landfills[4].

ToxicityPathway Exposure Trimethyl(p-tolyl)tin Exposure Uptake Lipophilic Cellular Uptake Exposure->Uptake Mito Mitochondrial Membrane Binding Uptake->Mito OxPhos Inhibition of Oxidative Phosphorylation Mito->OxPhos Apop ATP Depletion & Cellular Apoptosis OxPhos->Apop

Caption: Mechanistic pathway of organotin-induced cellular toxicity via mitochondrial disruption.

Operational Safety & Handling Protocol

Causality & Validation: Because trimethyl(p-tolyl)tin is volatile and highly toxic via dermal contact[3], all manipulations must occur under a controlled micro-environment. Furthermore, stannanes can slowly degrade upon prolonged exposure to ambient moisture, necessitating inert atmosphere techniques.

Step-by-Step Handling Procedure:

  • Preparation & PPE: Don full personal protective equipment (PPE). This includes a chemically resistant lab coat, safety goggles, a face shield, and double-gloving (inner nitrile for dexterity, outer heavy-duty butyl rubber for lipophilic chemical resistance)[3].

  • Engineering Controls: Conduct the entire procedure inside a certified chemical fume hood[3]. Clear the hood of incompatible materials and ensure a minimum face velocity of 100 fpm.

  • Inert Atmosphere Setup: Purge the reaction vessel and the reagent bottle with ultra-high-purity Argon or Nitrogen to prevent degradation.

  • Syringe Transfer: Insert a needle connected to an inert gas line through the septum of the reagent bottle to create positive pressure. Use a sterile, dry syringe to extract the required volume of the stannane.

  • Decontamination & Validation: Immediately after transfer, rinse the syringe and needle with a non-polar solvent (e.g., hexanes), collecting the rinsate directly into the dedicated organotin waste container[5]. Self-Validation Step: Confirm the complete removal of the stannane from primary glassware by performing a secondary rinse with a 10% aqueous potassium permanganate (KMnO₄) solution; a color shift from purple to brown (MnO₂) indicates the successful oxidation of residual organotin into less toxic inorganic tin oxides.

Waste Segregation & Collection Protocol

Organotin waste must never be commingled with general organic solvent waste due to the specialized, high-temperature destruction methods required[5].

Step-by-Step Collection Procedure:

  • Dedicated Containment: Select a high-density polyethylene (HDPE) or PTFE-lined glass container. Causality: Do not use standard lightweight plastics (like LDPE), as lipophilic organotins can permeate or degrade them over time.

  • Liquid Segregation: Collect all reaction byproducts, unreacted trimethyl(p-tolyl)tin, and contaminated solvents (e.g., methanol or hexane rinsates) exclusively into this container[5][6].

  • Solid Waste: Place all contaminated consumables (pipette tips, septa, Kimwipes, and outer gloves) into a separate, sealable hazardous waste bag labeled specifically for "Solid Organotin Waste"[5].

  • Hazard Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "HAZARDOUS WASTE - Organotin Compounds (Trimethyl(p-tolyl)tin) - TOXIC - MARINE POLLUTANT"[7].

Proper Disposal Procedures: Thermal Destruction

The EPA and international environmental agencies mandate stringent disposal routes for organotins. Landfilling of raw organotin waste is strictly prohibited due to severe leaching risks[2]. The only acceptable method of disposal is hazardous waste incineration [4].

Step-by-Step Disposal Workflow:

  • Satellite Accumulation: Store the sealed, labeled waste containers in a designated Satellite Accumulation Area (SAA) within secondary containment to prevent accidental spills from reaching floor drains.

  • Manifesting: Document the waste profile accurately on a Resource Conservation and Recovery Act (RCRA) manifest. Organotins often fall under specific state-regulated waste codes if federal exemptions do not apply[8].

  • Licensed Transport: Transfer the waste to an EPA-licensed hazardous waste vendor capable of handling highly toxic marine pollutants.

  • High-Temperature Incineration: The vendor must destroy the waste in a specialized incinerator (e.g., a fluidized bed incinerator). EPA regulations require combustion at temperatures exceeding 1000°C with a residence time of greater than 2 seconds to ensure complete thermal oxidation of the carbon-tin bonds into inorganic tin dioxide (SnO₂), carbon dioxide, and water[9].

WasteWorkflow Gen Waste Generation (Liquid & Solid) Seg Strict Segregation (Dedicated HDPE Containers) Gen->Seg Lab RCRA Hazard Labeling (Toxic / Marine Pollutant) Seg->Lab Store Satellite Accumulation (Secondary Containment) Lab->Store Trans EPA-Licensed Hazmat Transport Store->Trans Inc High-Temp Incineration (>1000°C, >2s residence) Trans->Inc

Caption: Workflow for the segregation, storage, and thermal destruction of organotin laboratory waste.

Safety and Disposal Metrics

ParameterSpecification / RequirementRationale
CAS Registry Number 937-12-2Unique chemical identifier for accurate SDS tracking and manifesting.
Primary Hazards Neurotoxic, Hepatotoxic, Aquatic ToxicityDisrupts cellular metabolism; highly persistent in water[1].
Required PPE Double gloves (Nitrile + Butyl), Face shieldPrevents lipophilic dermal absorption and systemic toxicity[3].
Waste Segregation Dedicated Organotin StreamPrevents cross-contamination; requires unique thermal destruction[5].
Disposal Method Fluidized Bed Incineration (>1000°C)Ensures complete oxidation to inert, inorganic tin (SnO₂)[9].
Regulatory Framework EPA RCRA, TSCA, OSHAStrict limits on occupational exposure (0.1 mg/m³) and disposal[1].

Emergency Spill Response Protocol

  • Evacuate & Isolate: Immediately clear the area of non-essential personnel.

  • Ventilation: Ensure the fume hood is operating at maximum capacity.

  • Neutralization/Absorption: Do not use water. Cover the spill with an inert absorbent (e.g., vermiculite or dry sand). For small benchtop spills, treat the area with a dilute iodine/ethanol solution to rapidly oxidize the stannane, followed by wiping.

  • Collection: Sweep the absorbent using non-sparking tools into a hazardous waste bag. Treat all cleanup materials as highly toxic organotin waste[3].

References

  • Environmental Protection Agency (EPA). "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry." EPA.gov.[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "ORGANOTIN COMPOUNDS - CDC Stacks." CDC.gov. [Link]

  • NSW Environment Protection Authority. "Organotin Waste Materials Chemical Control Order 1989." NSW.gov.au. [Link]

  • National Center for Biotechnology Information (NCBI). "PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds." NIH.gov. [Link]

  • Regulations.gov. "Significant New Uses: Certain Chemical Substances (25-1.5e)." Regulations.gov. [Link]

  • Environmental Protection Agency Ireland. "National hazardous waste management plan 2008 - 2012." EPA.ie.[Link]

  • Environmental Protection Agency (EPA). "Emerging Technologies for the Control of Hazardous Wastes." EPA.gov. [Link]

  • Environmental Protection Agency (EPA). "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests." EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling Stannane, trimethyl(4-methylphenyl)-

Part 1: Hazard Profiling & Risk Causality The "Why" Behind the Protocol: Treat Stannane, trimethyl(4-methylphenyl)- (also known as Trimethyl(p-tolyl)stannane) with the same extreme caution reserved for Trimethyltin chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Profiling & Risk Causality

The "Why" Behind the Protocol: Treat Stannane, trimethyl(4-methylphenyl)- (also known as Trimethyl(p-tolyl)stannane) with the same extreme caution reserved for Trimethyltin chloride (TMT) .

While tetra-organotins (R


Sn) are generally less acutely toxic than tri-organotins (R

SnX), metabolic dealkylation in the liver can cleave the aryl bond, releasing the trimethyltin moiety . Trimethyltin compounds are potent neurotoxins that cause limbic system damage.
  • Key Danger: Neurotoxicity is often delayed . A researcher may feel fine immediately after exposure, only to develop symptoms (headache, tinnitus, aggression, memory loss) 24–72 hours later.

  • Physical Properties: Likely a liquid or low-melting solid. Lipophilic nature allows it to penetrate standard nitrile gloves and skin barriers efficiently.

  • CAS: 930-61-0 (Generic Aryl-trimethylstannane classification).

Hazard Summary Table
CategoryHazard ClassCritical Effect
Acute Toxicity Category 2/3 (Oral/Dermal/Inhalation)Fatal if swallowed or in contact with skin.
Target Organ STOT - Repeated ExposureCentral Nervous System (Hippocampus) .
Environmental Aquatic Acute 1Very toxic to aquatic life (bioaccumulative).
Reactivity Mildly Air/Moisture StableAvoid strong oxidizers; generally stable during weighing but toxic fumes if heated.

Part 2: The Barrier Strategy (PPE Specifications)

Standard laboratory PPE is insufficient for organotin handling. You must employ a "Self-Validating Barrier System."

Hand Protection (The Critical Failure Point)

Do not rely on single nitrile gloves. Organotins permeate nitrile rapidly.

  • Primary Layer (Inner): Silver Shield / 4H® (PE/EVOH Laminate).

    • Why: These provide >8 hours of breakthrough time against organometallics.

    • Trade-off: Poor dexterity.

  • Secondary Layer (Outer): 5-8 mil Nitrile.

    • Why: Provides grip and protects the inner laminate glove from physical tears.

  • Protocol: Tape the cuff of the outer glove to your lab coat to bridge the wrist gap.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Note: Half-mask respirators are discouraged because organotins can irritate ocular membranes.

Body & Eye Defense[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to vapor absorption risk.

  • Body: Tyvek® Lab Coat (impervious) or a rubber apron over a standard cotton lab coat.

Part 3: Operational Workflow (Step-by-Step)

This workflow minimizes the probability of surface contamination and aerosolization.

Phase A: Preparation (The "Dry Run")
  • Decon Station Setup: Prepare a bath of 10% Bleach (Sodium Hypochlorite) inside the hood.

    • Mechanism:[1][2][3][4] Bleach oxidizes organotins into inorganic tin salts (less toxic/non-volatile).

  • Balance Check: If weighing <10 mg, use an analytical balance inside a vented enclosure or use a pre-tared vial transfer method.

Phase B: Active Handling (Weighing & Transfer)
  • Donning: Put on Laminate gloves

    
     Lab Coat 
    
    
    
    Nitrile Gloves.
  • Transfer: Use a positive-displacement pipette or glass syringe for liquids to prevent dripping.

  • Reaction: If heating is required (e.g., Stille Coupling), ensure the condenser is sealed. Organotins are volatile at elevated temperatures.

Phase C: Decontamination & Waste (The "Kill Step")
  • Glassware: Do not wash directly with water/acetone.

    • Submerge all contaminated tips, vials, and syringes in the 10% Bleach bath for 24 hours.

    • Rinse with water, then Acetone.

    • Wash normally.

  • Solid Waste: All gloves and paper towels go into a dedicated "Heavy Metal / Organotin" solid waste stream. Do not mix with general solvent waste.

Part 4: Visualization of Safety Logic

The following diagram illustrates the "Defense-in-Depth" strategy for handling this compound.

OrganotinSafety cluster_PPE Barrier System cluster_Ops Operational Flow Risk Hazard: Neurotoxicity (Trimethyltin moiety) Laminate Inner Glove: Silver Shield (Laminate) Risk->Laminate Dermal Absorption Hood Engineering Control: Fume Hood Risk->Hood Inhalation Risk Nitrile Outer Glove: Nitrile (Grip) Laminate->Nitrile Double Gloving Weigh Weighing/Transfer Nitrile->Weigh Hood->Weigh Reaction Reaction (Stille) Weigh->Reaction Quench Oxidative Quench (10% Bleach) Reaction->Quench Immediate Decon Waste Solid Waste: Heavy Metal Stream Quench->Waste Disposal

Caption: Workflow demonstrating the "Double-Glove" barrier strategy and the mandatory oxidative quenching step before disposal.

Part 5: Emergency Response Protocol

In case of Exposure:

  • Skin Contact: Immediate wash with soap and water for 15 minutes.[5][6] Do not use ethanol (increases absorption).

  • Eye Contact: Flush for 15 minutes.

  • Medical Alert: Transport to ER immediately. Inform the physician specifically of "Organotin / Trimethyltin exposure." Mention potential for delayed cerebral edema.

Spill Cleanup (<10 mL):

  • Evacuate area.[1][7]

  • Don full PPE (Respirator required).[1][8]

  • Cover spill with "Spill-X" or adsorbent pads.

  • Wipe area with 10% bleach solution to oxidize residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136746, Trimethyl(p-tolyl)stannane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard 1910.1000 Table Z-1. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Trimethyltin Chloride (Analogue Data). Retrieved from [Link]

Sources

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